L,L-Dityrosine
描述
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-amino-3-[3-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c19-13(17(23)24)7-9-1-3-15(21)11(5-9)12-6-10(2-4-16(12)22)8-14(20)18(25)26/h1-6,13-14,21-22H,7-8,19-20H2,(H,23,24)(H,25,26)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQALFHMKVSJFRR-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)C2=C(C=CC(=C2)C[C@@H](C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63442-81-9 | |
| Record name | 3,3'-Dityrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063442819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-DITYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ9XG8HS20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biological Significance of L,L-Dityrosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L,L-dityrosine is a non-proteinogenic amino acid formed through the oxidative covalent cross-linking of two L-tyrosine residues. Initially identified as a structural component in resilient biological materials, dityrosine is now recognized as a significant biomarker of oxidative stress and is implicated in the pathogenesis of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and age-related pathologies. Its formation can be catalyzed by various peroxidases and metal ions or induced by ultraviolet radiation. The presence of dityrosine cross-links can significantly alter protein structure and function, leading to increased stability, insolubility, and resistance to proteolysis. This guide provides a comprehensive overview of the biological significance of this compound, including its formation, its role in health and disease, detailed experimental protocols for its study, and quantitative data on its prevalence.
Introduction to this compound
This compound is formed via an ortho-ortho coupling of two tyrosine residues, creating a biphenyl linkage. This process is initiated by the generation of a tyrosyl radical, typically through the action of reactive oxygen species (ROS) or enzymatic catalysis.[1] Once formed, dityrosine cross-links are highly stable and resistant to acid hydrolysis and proteolysis, making them a cumulative marker of oxidative damage.[1]
Structural and Functional Roles
In healthy biological systems, dityrosine cross-links contribute to the structural integrity and mechanical strength of various proteins. For instance, it is a key component of resilin, an elastic protein found in insects that is responsible for their remarkable jumping and flight capabilities. Dityrosine is also found in the extracellular matrix (ECM) of various organisms, where it contributes to the stability of proteins like collagen and fibronectin.[2][3]
However, the formation of dityrosine can also be pathological. The irreversible cross-linking of proteins can lead to the formation of aggregates, which are a hallmark of many neurodegenerative diseases.[4] Furthermore, dityrosine-modified proteins can exhibit altered enzymatic activity and signaling functions.
Dityrosine in Disease Pathogenesis
The accumulation of dityrosine has been linked to a variety of diseases, primarily due to its association with oxidative stress and the formation of protein aggregates.
Neurodegenerative Diseases
Alzheimer's Disease (AD): Dityrosine levels are significantly elevated in the hippocampus and neocortical regions of the AD brain.[5][6] It is found in both amyloid-beta (Aβ) plaques and tau tangles, the two primary pathological hallmarks of AD. Dityrosine cross-linking is believed to stabilize Aβ oligomers and fibrils, making them more resistant to degradation and promoting their accumulation.[1]
Parkinson's Disease (PD): In PD, dityrosine is found in Lewy bodies, the characteristic protein aggregates composed mainly of α-synuclein.[4] The cross-linking of α-synuclein by dityrosine is thought to promote its aggregation and contribute to the progression of the disease.[4]
Cardiovascular Diseases
Atherosclerosis: Dityrosine is found in high concentrations in atherosclerotic plaques.[7] Its formation in low-density lipoprotein (LDL) is considered a key event in the development of atherosclerosis. Oxidized LDL containing dityrosine is taken up by macrophages, leading to the formation of foam cells and the progression of atherosclerotic lesions.
Other Pathologies
Dityrosine has also been implicated in other conditions, including:
-
Cataracts: Dityrosine is found in the lens proteins of individuals with cataracts, where it contributes to protein aggregation and lens opacity.
-
Cellular Senescence and Aging: The accumulation of dityrosine in tissues is associated with the aging process and cellular senescence.[8][9][10][11]
-
Arthritis: Elevated levels of tyrosine oxidation products have been observed in the synovial fluid of patients with rheumatoid arthritis, suggesting a role for oxidative stress in the pathogenesis of the disease.[12][13]
Quantitative Data on Dityrosine Levels
The following tables summarize quantitative data on dityrosine levels in various pathological conditions as reported in the scientific literature.
| Disease State | Tissue/Fluid | Dityrosine Level (AD vs. Control) | Fold Increase | Reference |
| Alzheimer's Disease | Hippocampus | Elevated | 5- to 8-fold | [5][6] |
| Alzheimer's Disease | Neocortical Regions | Elevated | 5- to 8-fold | [5][6] |
| Alzheimer's Disease | Ventricular Cerebrospinal Fluid | Elevated | 5- to 8-fold | [5][6] |
| Disease State | Tissue/Fluid | Dityrosine Level (Atherosclerosis vs. Healthy) | Fold Increase | Reference |
| Atherosclerosis | Atherosclerotic Plaques | Significantly Elevated | - | [7] |
Signaling Pathways and Molecular Mechanisms
Dityrosine formation can significantly impact cellular signaling pathways, primarily by altering the structure and function of key proteins.
Formation of Dityrosine via Oxidative Stress
The formation of dityrosine is a direct consequence of oxidative stress, where an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system leads to the oxidation of biomolecules, including tyrosine.
Dityrosine in Extracellular Matrix (ECM) and Integrin Signaling
Dityrosine cross-linking of ECM proteins, such as fibronectin and collagen, can alter their interaction with cell surface receptors like integrins. This can, in turn, affect downstream signaling pathways that regulate cell adhesion, migration, and proliferation.
Experimental Protocols
This section provides detailed methodologies for the synthesis, in vitro induction, and analysis of this compound.
Synthesis and Purification of this compound Standard
Objective: To synthesize and purify an this compound standard for use in analytical experiments.
Protocol:
-
Oxidation of L-tyrosine:
-
Dissolve L-tyrosine in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add horseradish peroxidase and hydrogen peroxide to initiate the oxidation reaction.
-
Incubate the reaction mixture with stirring.[14]
-
-
Purification:
-
Separate the reaction mixture by permeation chromatography on a Sephadex G-10 column, monitoring the eluate at 280 nm and 310 nm.
-
Collect the dityrosine fraction and freeze-dry.
-
Further purify the dityrosine fraction on a cation-exchange column using an acidic citrate buffer.
-
Desalt the purified fraction and freeze-dry to obtain the this compound standard.[14]
-
Verify the purity of the standard using techniques such as mass spectrometry and HPLC.[15]
-
In Vitro Induction of Dityrosine Cross-linking in Proteins
Objective: To induce the formation of dityrosine cross-links in a protein of interest for functional studies.
Protocol (Peroxidase-mediated):
-
Sample Preparation:
-
Dissolve the purified protein of interest (e.g., α-synuclein) in a suitable buffer (e.g., 20 mM HEPES, pH 7.4).
-
-
Cross-linking Reaction:
-
Incubate the protein with cytochrome c and tetraoleoyl cardiolipin (TOCL)/1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) liposomes.
-
Add hydrogen peroxide to the mixture at regular intervals to maintain the peroxidase reaction.
-
Stop the reaction by adding catalase.[16]
-
-
Analysis:
-
Analyze the formation of dityrosine cross-links using SDS-PAGE, Western blotting with an anti-dityrosine antibody, and fluorescence spectroscopy.[16]
-
Quantification of Dityrosine in Biological Samples by HPLC-ECD
Objective: To quantify the levels of dityrosine in biological samples such as brain tissue.
Protocol:
-
Sample Preparation:
-
Homogenize the brain tissue in a suitable buffer.
-
Subject the homogenate to proteolytic digestion to release free amino acids.
-
Precipitate the remaining proteins with trichloroacetic acid and centrifuge.
-
Filter the supernatant before HPLC analysis.[5]
-
-
HPLC-ECD Analysis:
-
Use a reverse-phase C18 column for separation.
-
Employ a gradient elution system with a mobile phase consisting of sodium acetate, citric acid, and methanol.
-
Detect dityrosine using an electrochemical detector with multiple electrodes set at different potentials.[5]
-
Quantify the dityrosine peak by comparing its area to that of a known standard.
-
References
- 1. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dityrosine Crosslinking of Collagen and Amyloid-β Peptides Is Formed by Vitamin B12 Deficiency-Generated Oxidative Stress in Caenorhabditis elegans [mdpi.com]
- 3. Dityrosine Crosslinking of Collagen and Amyloid-β Peptides Is Formed by Vitamin B12 Deficiency-Generated Oxidative Stress in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrochemical analysis of protein nitrotyrosine and dityrosine in the Alzheimer brain indicates region-specific accumulation [pubmed.ncbi.nlm.nih.gov]
- 7. Fibronectin and Integrin [ks.uiuc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Aging in the dermis: Fibroblast senescence and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The effect of aging in primary human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synovial fluid o-tyrosine is a potential biomarker for autoimmune-driven rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synovial fluid o-tyrosine is a potential biomarker for autoimmune-driven rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation and isolation of dityrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peroxidase Mechanism of Lipid-dependent Cross-linking of Synuclein with Cytochrome c: PROTECTION AGAINST APOPTOSIS VERSUS DELAYED OXIDATIVE STRESS IN PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Formation of L,L-Dityrosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L,L-dityrosine, a covalent cross-link formed between two tyrosine residues, serves as a permanent biomarker of oxidative stress and is implicated in a range of physiological and pathological processes. Its formation in vivo is a complex process driven by both enzymatic and non-enzymatic mechanisms, leading to alterations in protein structure and function. This technical guide provides an in-depth exploration of the core mechanisms of this compound formation, with a focus on the enzymatic pathways involving peroxidases and dual oxidases, and the non-enzymatic routes mediated by reactive oxygen species. Detailed experimental protocols for the detection and quantification of dityrosine are provided, alongside a comprehensive summary of quantitative kinetic data. Visual diagrams of key pathways and experimental workflows are included to facilitate a deeper understanding of this critical post-translational modification.
Introduction
Dityrosine is an oxidation product of tyrosine characterized by a covalent bond between the ortho-ortho carbons of the phenol rings of two tyrosine residues.[1] This cross-linking can occur both intramolecularly and intermolecularly, leading to protein dimerization and polymerization.[2] The formation of dityrosine is a hallmark of oxidative stress and has been associated with various age-related and inflammatory diseases, including Alzheimer's disease, atherosclerosis, and cataract formation.[1][3] Understanding the mechanisms of its formation in vivo is crucial for developing therapeutic strategies targeting oxidative damage.
Enzymatic Formation of this compound
The enzymatic formation of dityrosine is primarily catalyzed by heme peroxidases and dual oxidases, which generate tyrosyl radicals as key intermediates.
Peroxidase-Catalyzed Formation
Peroxidases, such as myeloperoxidase (MPO) and horseradish peroxidase (HRP), catalyze the one-electron oxidation of tyrosine in the presence of hydrogen peroxide (H₂O₂). The general mechanism involves the formation of a tyrosyl radical, which can then couple with another tyrosyl radical to form a dityrosine cross-link.[1]
Myeloperoxidase, an enzyme abundant in neutrophils and macrophages, plays a significant role in dityrosine formation during inflammation.[4][5][6] MPO utilizes H₂O₂ to oxidize L-tyrosine to a tyrosyl radical, which can then lead to the formation of dityrosine, as well as other tyrosine oxidation products like trityrosine and pulcherosine.[4][7] The reaction is not dependent on halides but can be partially inhibited by chloride ions (Cl⁻).[6]
Dual Oxidase (DUOX)-Catalyzed Formation
Dual oxidases are transmembrane enzymes that possess both an NADPH oxidase domain and a peroxidase homology domain.[8][9] This unique structure allows them to generate H₂O₂ via their NADPH oxidase domain and subsequently use it in the peroxidase domain to catalyze tyrosine cross-linking.[10][11] In organisms like C. elegans, DUOX enzymes are essential for the dityrosine cross-linking of extracellular matrix proteins, such as collagen in the cuticle.[8][12] The peroxidase domains of human DUOX have also been shown to catalyze the formation of dityrosine.[8]
Non-Enzymatic Formation of this compound
Dityrosine can also be formed non-enzymatically through the action of various reactive oxygen species (ROS) and reactive nitrogen species (RNS).[13][14]
Role of Reactive Oxygen Species (ROS)
Hydroxyl radicals (•OH), often generated via the Fenton reaction in the presence of transition metals like iron or copper, can abstract a hydrogen atom from the phenolic group of tyrosine to form a tyrosyl radical.[15] This radical can then proceed to form dityrosine. Other ROS, such as superoxide anions (O₂⁻), can also contribute to the oxidative environment that promotes dityrosine formation.[2] Ultraviolet (UV) irradiation is another non-enzymatic method that can induce dityrosine formation through photo-oxidation.[1]
Role of Reactive Nitrogen Species (RNS)
Peroxynitrite (ONOO⁻), formed from the reaction of nitric oxide (•NO) and superoxide (O₂⁻), is a potent oxidizing and nitrating agent that can also induce dityrosine formation.[13] While the primary reaction of peroxynitrite with tyrosine leads to the formation of 3-nitrotyrosine, it can also generate tyrosyl radicals, subsequently leading to dityrosine cross-links.[13]
Quantitative Data on Dityrosine Formation
The kinetics of enzyme-catalyzed dityrosine formation have been studied for various peroxidases. The following tables summarize key quantitative data from these studies.
| Enzyme | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Horseradish Peroxidase | Pro-Gln-Gln-Pro-Tyr | 58 | 2.1 | 2.76 x 10⁴ | [16] |
| Horseradish Peroxidase | N-acetyltyrosine (NAT) | 94 | 5.6 | 1.68 x 10⁴ | [16] |
| Horseradish Peroxidase | Gly-Tyr | 175 | 10.8 | 1.62 x 10⁴ | [16] |
| Horseradish Peroxidase | (Gly-Tyr)₂ | 254 | 24 | 1.06 x 10⁴ | [17][18] |
| Horseradish Peroxidase | (NAT)₄ | 3.6 | 0.7 | 5.14 x 10³ | [17][18] |
Table 1: Steady-State Kinetic Parameters for Horseradish Peroxidase-Catalyzed Dimerization.
| Enzyme | Intermediate | Substrate | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Myeloperoxidase | Compound I | Tyrosine | (7.7 ± 0.1) x 10⁵ | [19] |
| Myeloperoxidase | Compound II | Tyrosine | (1.57 ± 0.06) x 10⁴ | [19] |
| Myeloperoxidase | Compound I | Dityrosine | (1.12 ± 0.01) x 10⁵ | [19] |
| Myeloperoxidase | Compound II | Dityrosine | (7.5 ± 0.3) x 10² | [19] |
| Horseradish Peroxidase | Compound II | L-Tyr | 1016 | [16] |
| Horseradish Peroxidase | Compound II | NAT | 19398 | [16] |
Table 2: Second-Order Rate Constants for the Reaction of Peroxidase Intermediates with Tyrosine and Dityrosine.
Experimental Protocols
The detection and quantification of dityrosine in biological samples are critical for studying its role in health and disease. The most common methods involve chromatographic separation followed by detection using mass spectrometry or fluorescence.
Sample Preparation: Acid Hydrolysis
-
To a protein sample (e.g., 1 mg), add 1 mL of 6 N hydrochloric acid (HCl).
-
For samples containing dityrosine standards, spike with a known amount of dityrosine and an internal standard such as 3,3-¹³C₆-dityrosine.[20]
-
Incubate the mixture at 110-120°C for 18-48 hours in a sealed, evacuated tube.[21][22]
-
After hydrolysis, remove the HCl by lyophilization or by drying under a stream of nitrogen.[21][22]
-
Reconstitute the dried hydrolysate in a suitable solvent for analysis (e.g., the initial mobile phase for HPLC).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a widely used technique for separating dityrosine from other amino acids.[23][24]
-
Column: A C18 reverse-phase column is typically used.[20][25]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile) is commonly employed.[23][25]
-
Detection:
Mass Spectrometry (MS)
Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides high specificity and sensitivity for the identification and quantification of dityrosine.[3][27][28]
-
Ionization: Electrospray ionization (ESI) is commonly used to generate ions of the dityrosine molecule.[28]
-
Mass Analysis:
-
Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM): This targeted approach is used for quantification. The precursor ion of dityrosine is selected and fragmented, and specific product ions are monitored.
-
High-Resolution Mass Spectrometry: Provides accurate mass measurements for confident identification of dityrosine.[7]
-
-
Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) can be used to fragment the dityrosine precursor ion to generate characteristic product ions for identification.[27][28]
Visualizing the Pathways and Workflows
Signaling Pathways
Caption: Enzymatic pathways of this compound formation.
Caption: Non-enzymatic pathways of this compound formation.
Experimental Workflow
Caption: Experimental workflow for dityrosine detection.
Conclusion
The in vivo formation of this compound is a multifaceted process with significant implications for protein structure and function, and it is closely linked to oxidative stress and various pathologies. Both enzymatic pathways, driven by peroxidases and dual oxidases, and non-enzymatic pathways, mediated by reactive oxygen and nitrogen species, contribute to its formation. A thorough understanding of these mechanisms, supported by robust analytical techniques for detection and quantification, is essential for advancing research in areas such as aging, neurodegenerative diseases, and inflammatory disorders. This guide provides a foundational resource for professionals in the field to explore the complexities of dityrosine formation and its role in biological systems.
References
- 1. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pathology of dityrosine cross-links in proteins: structural and functional analysis of four proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Tyrosyl radical generated by myeloperoxidase catalyzes the oxidative cross-linking of proteins. [jci.org]
- 5. Neutrophil myeloperoxidase and its substrates: formation of specific markers and reactive compounds during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dityrosine, a specific marker of oxidation, is synthesized by the myeloperoxidase-hydrogen peroxide system of human neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human phagocytes employ the myeloperoxidase-hydrogen peroxide system to synthesize dityrosine, trityrosine, pulcherosine, and isodityrosine by a tyrosyl radical-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrosine cross-linking of extracellular matrix is catalyzed by Duox, a multidomain oxidase/peroxidase with homology to the phagocyte oxidase subunit gp91phox - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. Dual oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pathological Disulfide Bond Crosslinking: Molecular Insights into Amyloidogenesis and Diseases Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ars.usda.gov [ars.usda.gov]
- 15. mdpi.com [mdpi.com]
- 16. Horseradish peroxidase oxidation of tyrosine-containing peptides and their subsequent polymerization: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetic evidence for the formation of a Michaelis-Menten-like complex between horseradish peroxidase compound II and di-(N-acetyl-L-tyrosine) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetic evidence for the formation of a Michaelis-Menten-like complex between horseradish peroxidase compound II and di-(N-acetyl-L-tyrosine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 21. Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Large-Scale Qualitative and Quantitative Assessment of Dityrosine Crosslinking Omics in Response to Endogenous and Exogenous Hydrogen Peroxide in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
The Natural Occurrence of L,L-Dityrosine in Proteins: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
L,L-dityrosine, a covalent cross-link formed from the oxidation of two tyrosine residues, is a significant post-translational modification that has garnered increasing attention in the fields of biochemistry, medicine, and drug development. Once considered a mere structural component in select proteins, dityrosine is now recognized as a key biomarker of oxidative stress and is implicated in the pathogenesis of numerous age-related and inflammatory diseases. Its formation can lead to altered protein structure, function, and aggregation, contributing to cellular dysfunction. This technical guide provides an in-depth overview of the natural occurrence of this compound in proteins, detailing its formation pathways, biological consequences, and the analytical methods for its detection and quantification. The guide is intended to be a comprehensive resource for researchers investigating oxidative stress, protein aggregation, and the development of therapeutics targeting these pathological processes.
Introduction to this compound
This compound is a non-proteinogenic amino acid formed through the oxidative coupling of two L-tyrosine residues. This covalent bond can be formed both intra- and intermolecularly, leading to protein cross-linking. Initially identified in the elastic protein resilin from locust wings, where it contributes to the protein's rubber-like properties, dityrosine is now known to be present in a wide range of proteins across various species. Its formation is a hallmark of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates.
The presence of dityrosine in proteins can have significant functional consequences. It can lead to the formation of protein aggregates, which are often resistant to proteolysis. Such aggregates are associated with a number of diseases, including Alzheimer's disease, Parkinson's disease, atherosclerosis, and cataracts. Consequently, the detection and quantification of dityrosine have become important tools for studying the role of oxidative stress in health and disease.
Pathways of Dityrosine Formation
The formation of this compound is initiated by the generation of a tyrosyl radical, a reactive intermediate formed by the one-electron oxidation of a tyrosine residue. Two tyrosyl radicals can then couple to form a stable dityrosine cross-link. This process can be catalyzed by both enzymatic and non-enzymatic mechanisms.
Enzymatic Formation
Several enzymes, particularly peroxidases, can catalyze the formation of dityrosine. These enzymes utilize hydrogen peroxide (H₂O₂) to oxidize tyrosine residues.
-
Myeloperoxidase (MPO): Secreted by neutrophils and macrophages during inflammation, MPO uses H₂O₂ to generate tyrosyl radicals, leading to dityrosine formation. This process is believed to contribute to tissue damage at sites of inflammation.
-
Horseradish Peroxidase (HRP): While not naturally occurring in mammals, HRP is widely used in vitro to study dityrosine formation due to its robust activity. The HRP-catalyzed reaction provides a model system for understanding peroxidase-mediated protein cross-linking.
Non-Enzymatic Formation
Dityrosine can also be formed through non-enzymatic mechanisms, primarily involving reactive oxygen species (ROS) and ultraviolet (UV) radiation.
-
Reactive Oxygen Species (ROS): Free radicals such as the hydroxyl radical (•OH) can abstract a hydrogen atom from a tyrosine residue to form a tyrosyl radical.
-
Ultraviolet (UV) Radiation: UV light can induce the photo-oxidation of tyrosine, leading to the formation of tyrosyl radicals and subsequent dityrosine cross-links.
-
Metal-Catalyzed Oxidation (MCO): Redox-active metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can participate in Fenton-like reactions to generate hydroxyl radicals, which in turn can oxidize tyrosine.
Biological Significance and Pathological Implications
The formation of dityrosine cross-links can have profound effects on protein structure and function, contributing to both physiological processes and pathological conditions.
-
Structural Integrity: In proteins like resilin and elastin, dityrosine cross-links provide essential structural integrity and elasticity.
-
Protein Aggregation: Intermolecular dityrosine cross-links can promote the aggregation of proteins. These aggregates are often resistant to degradation by cellular machinery and can accumulate, leading to cytotoxicity.
-
Enzyme Inactivation: The formation of dityrosine can alter the conformation of enzymes, leading to a reduction or loss of their catalytic activity.
-
Biomarker of Disease: Elevated levels of dityrosine are associated with a range of diseases characterized by oxidative stress, including:
-
Neurodegenerative Diseases: Dityrosine has been detected in the amyloid plaques and neurofibrillary tangles of Alzheimer's disease and in Lewy bodies of Parkinson's disease.
-
Atherosclerosis: Dityrosine is found in atherosclerotic lesions, suggesting a role for oxidative stress in the development of cardiovascular disease.
-
Cataracts: The cross-linking of lens crystallins by dityrosine is thought to contribute to the formation of cataracts.
-
Rheumatoid Arthritis: While direct quantification of dityrosine is limited, related tyrosine oxidation products are elevated in the synovial fluid of patients with rheumatoid arthritis, indicating a role for oxidative stress in this inflammatory condition.
-
Quantitative Data on Dityrosine Occurrence
The following table summarizes quantitative data on dityrosine levels in various biological samples, providing a reference for researchers in the field.
| Biological Sample | Condition | Dityrosine Concentration | Reference(s) |
| Human Lens Proteins | Normal Aging (1-78 years) | 1 to 3 µmol of DT/mol of Tyr | |
| Human Brain (Hippocampus) | Alzheimer's Disease | ~2.5 µmol/mol Tyr | |
| Human Brain (Hippocampus) | Age-matched Control | ~0.5 µmol/mol Tyr | |
| Human Brain (Superior and Middle Temporal Gyri) | Alzheimer's Disease | ~1.5 µmol/mol Tyr | |
| Human Brain (Superior and Middle Temporal Gyri) | Age-matched Control | ~0.3 µmol/mol Tyr | |
| Human LDL | Atherosclerotic Lesions | 100-fold increase vs. circulating LDL | |
| C. elegans Collagen | B₁₂ Deficiency | Significant increase vs. control |
Experimental Protocols for Dityrosine Analysis
The accurate detection and quantification of dityrosine are crucial for studying its role in biological systems. A variety of methods have been developed, each with its own advantages and limitations.
Mass Spectrometry-Based Methods (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of dityrosine due to its high sensitivity and specificity.
Protocol for Dityrosine Quantification by LC-MS/MS:
-
Protein Hydrolysis:
-
To an appropriate amount of protein sample (typically 100-500 µg), add an internal standard (e.g., ¹³C-labeled dityrosine).
-
Add 1 mL of 6 N HCl containing 1% phenol (to prevent halogenation of tyrosine).
-
Hydrolyze the protein by heating at 110°C for 24 hours in a vacuum-sealed tube.
-
After hydrolysis, evaporate the HCl under a stream of nitrogen or by lyophilization.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional):
-
For complex samples, an SPE cleanup step using a C18 cartridge can be employed to remove interfering substances.
-
Condition the cartridge with methanol followed by equilibration with 0.1% trifluoroacetic acid (TFA).
-
Load the hydrolyzed sample, wash with 0.1% TFA, and elute the amino acids with a methanol/water/TFA solution.
-
Dry the eluate and reconstitute as described above.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the amino acids using a reverse-phase C18 column with
-
The Role of L,L-Dityrosine in Oxidative Stress: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L,L-dityrosine, a covalent cross-link formed between two tyrosine residues, has emerged as a significant biomarker of oxidative stress. Its formation is indicative of protein damage mediated by reactive oxygen species and is implicated in the pathogenesis of numerous age-related and inflammatory diseases. This technical guide provides a comprehensive overview of the role of this compound in oxidative stress, including its formation, biological consequences, and its utility as a clinical and research biomarker. We present quantitative data on dityrosine levels in various disease states, detailed experimental protocols for its detection and quantification, and a visual representation of the signaling pathways it impacts. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating oxidative stress and its downstream effects.
Introduction: Dityrosine as a Hallmark of Oxidative Protein Damage
Under conditions of oxidative stress, the overproduction of reactive oxygen species (ROS) can lead to widespread damage to cellular macromolecules, including proteins. Tyrosine, an aromatic amino acid, is particularly susceptible to oxidation, leading to the formation of a tyrosyl radical. The coupling of two such radicals results in the formation of a stable, covalent cross-link known as dityrosine.[1][2] This modification can occur both intramolecularly, altering the protein's conformation, and intermolecularly, leading to the formation of protein aggregates.[3]
The chemical stability of dityrosine, its resistance to proteolytic degradation, and the fact that it is not incorporated into proteins during de novo synthesis make it an excellent biomarker for accumulated oxidative protein damage.[2] Elevated levels of dityrosine have been detected in a variety of pathological conditions, including neurodegenerative diseases such as Alzheimer's and Parkinson's disease, atherosclerosis, and cataracts.[4][5][6] Its presence is not merely a marker of damage but can also contribute to the disease process by promoting protein aggregation and altering protein function.[7]
This guide will delve into the multifaceted role of dityrosine in oxidative stress, providing the necessary technical details for its study and interpretation.
Quantitative Analysis of Dityrosine in Disease
The quantification of dityrosine in biological samples provides a valuable measure of the extent of oxidative protein damage. Below are tables summarizing reported dityrosine levels in various conditions associated with oxidative stress. It is important to note that values can vary depending on the analytical method employed, the specific tissue or fluid analyzed, and the stage of the disease.
Table 1: Dityrosine Levels in Neurodegenerative Diseases
| Disease | Brain Region | Method | Dityrosine Level | Fold Change vs. Control | Reference |
| Alzheimer's Disease | Hippocampus | HPLC-ECD | Elevated | 5- to 8-fold | [4][5] |
| Alzheimer's Disease | Neocortical Regions | HPLC-ECD | Elevated | 5- to 8-fold | [4][5] |
| Parkinson's Disease Model (MPTP-treated mice) | Striatum and Midbrain | GC-MS | Markedly Increased | - | [5] |
| Parkinson's Disease | Substantia Nigra (Lewy Bodies) | Immuno-TEM | Co-localized with α-synuclein | - |
Table 2: Dityrosine Levels in Cardiovascular and Other Diseases
| Disease/Condition | Sample Type | Method | Dityrosine Level/Change | Reference |
| Atherosclerosis | LDL from atherosclerotic lesions | GC-MS | 100-fold increase vs. circulating LDL | [2] |
| Hyperlipidemia (Mild) | Plasma | Fluorescence Spectrophotometry | 9.3% higher than controls | [1][8] |
| Hyperlipidemia | Plasma | Fluorescence Spectrophotometry | 22.9% higher than controls | [1][8] |
| Diabetes | Urine | LC/MS/MS | Higher than healthy individuals | [4] |
Experimental Protocols for Dityrosine Analysis
Accurate and reliable quantification of dityrosine is crucial for its use as a biomarker. This section provides detailed methodologies for the most common analytical techniques.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC with fluorescence detection is a widely used method for dityrosine quantification due to dityrosine's intrinsic fluorescence.
Sample Preparation (from Tissue):
-
Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors).
-
Precipitate proteins using trichloroacetic acid (TCA).
-
Hydrolyze the protein pellet in 6 N HCl at 110°C for 24 hours in a vacuum-sealed tube.
-
Dry the hydrolysate under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried sample in the HPLC mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., ODS II Spherisorb, 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase: Isocratic elution with 92% H₂O, 8% acetonitrile, and 0.1% trifluoroacetic acid.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 280 nm and emission at 410 nm.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for dityrosine quantification, especially in complex biological matrices.
Sample Preparation (from Urine):
-
Partially purify the urine sample by solid-phase extraction (SPE) using a C18 cartridge.[4]
-
Elute the retained analytes with a methanol/water/TFA mixture.
-
Evaporate the eluate to dryness.
-
Reconstitute the sample in the initial mobile phase.[4]
LC-MS/MS Parameters:
-
LC System: Agilent 1100 HPLC system or equivalent.[4]
-
Column: ODS-HG-3 (2 x 50 mm).[4]
-
Mobile Phase: Gradient elution with Solvent A (0.1% acetic acid) and Solvent B (acetonitrile).[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API-3000).[4]
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of the transition m/z 361 -> m/z 181.
Western Blotting
Western blotting with a specific anti-dityrosine antibody allows for the detection of dityrosine-modified proteins.
Protocol:
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary anti-dityrosine monoclonal antibody (e.g., clone 10A6) at a dilution of 1:1,000 overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG:HRP) at a dilution of 1:2,000 for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput method for the quantification of dityrosine in various biological fluids.
Protocol (Competitive ELISA):
-
Use a microtiter plate pre-coated with dityrosine.
-
Add standards or samples to the wells, followed by a primary anti-dityrosine monoclonal antibody.
-
Incubate overnight at 4-10°C to allow competition between the dityrosine in the sample and the dityrosine coated on the plate for antibody binding.[11]
-
Wash the wells to remove unbound antibody and sample.
-
Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[11]
-
Wash the wells.
-
Add a TMB substrate and incubate for 15 minutes in the dark.[11]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[11]
-
The concentration of dityrosine in the sample is inversely proportional to the signal.
Signaling Pathways and Logical Relationships
The formation of dityrosine is not a passive consequence of oxidative stress but can actively modulate cellular signaling pathways, contributing to cellular dysfunction.
Dityrosine Formation Pathway
The initial event in dityrosine formation is the generation of a tyrosyl radical from a tyrosine residue by various reactive species. Two tyrosyl radicals then combine to form the stable dityrosine cross-link.
Dityrosine-Mediated Downregulation of the Nrf2 Pathway
Dietary dityrosine has been shown to induce oxidative stress and impair antioxidant defense mechanisms by downregulating the Nrf2 pathway. This occurs through the upregulation of miR-144-3p, which in turn targets and reduces the expression of key components of the antioxidant response.
Postulated Role of Dityrosine in Apoptosis
While direct mechanistic links are still under investigation, the accumulation of dityrosine-crosslinked proteins can contribute to mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis. This can lead to the release of cytochrome c and the subsequent activation of caspases.
Conclusion
This compound is a robust and reliable biomarker of oxidative protein damage with significant implications for a wide range of diseases. Its formation not only signifies the presence of oxidative stress but also actively contributes to cellular pathology by altering protein structure and function and modulating key signaling pathways. The methodologies and data presented in this guide provide a solid foundation for researchers and clinicians to further investigate the role of dityrosine in health and disease, and to explore its potential as a therapeutic target and diagnostic marker. Continued research into the precise molecular mechanisms influenced by dityrosine will undoubtedly open new avenues for the development of novel therapeutic strategies against oxidative stress-related disorders.
References
- 1. Elevated plasma dityrosine in patients with hyperlipidemia compared to healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Anti-Dityrosine Antibodies | Invitrogen [thermofisher.com]
- 4. Dityrosine Monoclonal Antibody (10A6) (MA5-27566) [thermofisher.com]
- 5. Mass spectrometric quantification of 3-nitrotyrosine, ortho-tyrosine, and o,o'-dityrosine in brain tissue of 1-methyl-4-phenyl-1,2,3, 6-tetrahydropyridine-treated mice, a model of oxidative stress in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 8. Blocked IP Address | Antibodies.com [antibodies.com]
- 9. tinzyme.com [tinzyme.com]
- 10. researchgate.net [researchgate.net]
- 11. nwlifescience.com [nwlifescience.com]
A Technical Guide to the Enzymatic Synthesis of L,L-Dityrosine Cross-Links
For Researchers, Scientists, and Drug Development Professionals
Introduction
L,L-dityrosine is a naturally occurring, non-proteinogenic amino acid formed through the covalent cross-linking of two L-tyrosine residues. This cross-linking plays a crucial role in the structure and function of various proteins, contributing to their stability, elasticity, and insolubility.[1][2] The formation of dityrosine is often associated with oxidative stress and has been implicated in a range of physiological and pathological processes, including aging and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][4][5] In the context of drug development and biomaterials, the enzymatic synthesis of dityrosine cross-links offers a powerful tool for protein engineering, enabling the creation of novel biomaterials with enhanced mechanical properties and stability. This guide provides an in-depth overview of the enzymatic synthesis of this compound, detailing the core mechanisms, experimental protocols, and quantitative data to facilitate its application in research and development.
Core Concepts: The Enzymatic Machinery
The enzymatic formation of dityrosine is primarily catalyzed by a class of enzymes known as peroxidases, with horseradish peroxidase (HRP) and myeloperoxidase (MPO) being the most extensively studied.[1][6][7][8][9] Tyrosinases also contribute to dityrosine formation, although through a different mechanism involving the oxidation of tyrosine to dopaquinone.[10]
The general mechanism for peroxidase-catalyzed dityrosine formation involves the generation of a tyrosyl radical intermediate.[5][11] In the presence of hydrogen peroxide (H₂O₂), the peroxidase enzyme abstracts a hydrogen atom from the phenolic hydroxyl group of a tyrosine residue, forming a tyrosyl radical. Two of these highly reactive radicals can then couple to form a stable dityrosine cross-link.[5][11]
Signaling Pathways and Experimental Workflows
Enzymatic Dityrosine Formation Pathway
Caption: Peroxidase-catalyzed formation of this compound from two tyrosine residues.
General Experimental Workflow for Dityrosine Analysis
Caption: A typical workflow for the synthesis and analysis of dityrosine cross-links.
Quantitative Data Summary
The efficiency of enzymatic dityrosine synthesis is influenced by several factors, including the choice of enzyme, substrate concentration, pH, and temperature. The following tables summarize key quantitative data from various studies.
Table 1: Kinetic Parameters of Peroxidase-Catalyzed Tyrosine Oxidation
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Reference |
| Horseradish Peroxidase | Pro-Gln-Gln-Pro-Tyr | 2.1 | 58 | [12] |
| Horseradish Peroxidase | N-acetyltyrosine | 5.6 | 94 | [12] |
| Horseradish Peroxidase | Gly-Tyr | 10.8 | 175 | [12] |
Table 2: Yields of Dityrosine Synthesis Under Various Conditions
| Enzyme/Method | Substrate/Protein | Conditions | Dityrosine Yield (% of theoretical max) | Reference |
| Enzyme-catalyzed oxidation | Tyrosine | Three-step chromatographic procedure | > 26% | [13] |
| Non-enzymatic (KBrO₃/HCl) | L-Tyrosine | 100 µL 1.6 M HCl, 2 mL 400 ppm KBrO₃, 150°C for 25 min | 43-52% | [14] |
| Myeloperoxidase-H₂O₂ system | L-Tyrosine | Physiological concentrations of Cl⁻, L-tyrosine, and other plasma amino acids | 26% of H₂O₂ utilized for dityrosine | [6] |
| Photo-irradiation | Recombinant Resilin | UV irradiation | ~20% (relative to total tyrosine) | [2] |
Detailed Experimental Protocols
Enzymatic Synthesis of Dityrosine using Horseradish Peroxidase
This protocol is adapted from studies on HRP-catalyzed cross-linking.[8][12]
Materials:
-
L-tyrosine or tyrosine-containing peptide/protein
-
Horseradish Peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (e.g., 50 mM, pH 7.4) or Boric acid-sodium borate buffer (≥0.2 M, pH ~8.3)[15]
-
Reduced glutathione (for quenching)
Procedure:
-
Prepare a solution of the tyrosine-containing substrate in the chosen buffer.
-
Add HRP to the solution to a final concentration typically in the range of 5-30 µM.[16]
-
Initiate the reaction by adding H₂O₂ to a final concentration of 0.3% (or as optimized for the specific system).[16]
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C or ~40°C) for a specified duration (e.g., 2-6 hours).[15][16] Reaction progress can be monitored by fluorescence.
-
Quench the reaction by adding an excess of a reducing agent like reduced glutathione.[15]
Analysis of Dityrosine by High-Performance Liquid Chromatography (HPLC)
This protocol is based on established methods for dityrosine analysis.[13][17][18]
Sample Preparation:
-
For protein samples, perform acid hydrolysis to release dityrosine. A common method is hydrolysis in 4 M hydrochloric acid/8.9 M propionic acid for 24 hours at 110°C.[17]
-
After hydrolysis, neutralize the sample and perform a cleanup step using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.[17]
HPLC Conditions:
-
Column: Reverse-phase C18 column (e.g., ODS II Spherisorb or Phenomenex Ultracarb 20).[13]
-
Mobile Phase (Isocratic): 92% H₂O, 8% acetonitrile, and 0.1% trifluoroacetic acid.[13]
-
Detection:
Analysis of Dityrosine by Mass Spectrometry (MS)
LC-MS/MS provides high sensitivity and specificity for dityrosine quantification.[3][4][17][20]
Sample Preparation:
-
Follow the same hydrolysis and cleanup steps as for HPLC analysis.
-
For quantitative analysis, an isotope-labeled internal standard (e.g., 3,3'-(13)C₂-dityrosine) is added before hydrolysis.[17]
LC-MS/MS Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MS/MS Mode: Single-reaction monitoring (SRM) or multiple reaction monitoring (MRM) is typically used for quantification, targeting specific precursor-to-product ion transitions for dityrosine and the internal standard.
Analysis of Dityrosine by Fluorescence Spectroscopy
Dityrosine exhibits a characteristic fluorescence that can be used for its detection and quantification.[1][2][21][22]
Procedure:
-
Prepare the sample containing dityrosine in a suitable buffer.
-
Record the fluorescence emission spectrum with an excitation wavelength of approximately 315-325 nm.[2][19]
-
The emission maximum for dityrosine is typically observed between 400 and 410 nm.[2][19] The ionized and non-ionized forms of dityrosine have excitation peaks at 315 and 283 nm, respectively.[2]
Conclusion
The enzymatic synthesis of this compound cross-links is a versatile and powerful technique with broad applications in protein engineering, biomaterial science, and as a biomarker for oxidative stress. A thorough understanding of the underlying enzymatic mechanisms, coupled with robust analytical methods, is essential for harnessing the full potential of dityrosine formation. This guide provides a comprehensive foundation for researchers and professionals to design, execute, and analyze experiments involving the enzymatic synthesis of dityrosine, paving the way for innovative advancements in their respective fields.
References
- 1. Dityrosine - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Dityrosine cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]
- 6. Dityrosine, a specific marker of oxidation, is synthesized by the myeloperoxidase-hydrogen peroxide system of human neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of dityrosine cross-links in proteins by oxidation of tyrosine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Horseradish Peroxidase-Catalyzed Crosslinking of Fibrin Microthread Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tyrosinase-induced cross-linking of tyrosine-containing peptides investigated by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Horseradish peroxidase oxidation of tyrosine-containing peptides and their subsequent polymerization: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ars.usda.gov [ars.usda.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitation of dityrosine in wheat flour and dough by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Photochemical Formation of L,L-Dityrosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photochemical methods for the formation of L,L-dityrosine, a key post-translational modification and biomarker for oxidative stress. This document details the underlying reaction mechanisms, experimental protocols for synthesis and analysis, and quantitative data to support researchers in the fields of biochemistry, drug development, and materials science.
Introduction
This compound is a fluorescent amino acid formed by the covalent cross-linking of two L-tyrosine residues. This bond can be formed both intermolecularly and intramolecularly in proteins, imparting significant resistance to proteolysis and thermal degradation. The formation of dityrosine is often associated with oxidative stress and has been implicated in various physiological and pathological processes, including the hardening of insect cuticles, the formation of eye lens cataracts, atherosclerosis, and neurodegenerative diseases such as Alzheimer's.[1] The unique fluorescence of dityrosine also makes it a valuable probe for studying protein structure and interactions.[2]
Photochemical methods offer a controlled and efficient means of inducing dityrosine formation, providing researchers with a powerful tool to study its effects on protein structure and function, as well as to develop novel biomaterials with enhanced mechanical properties. This guide will focus on three primary photochemical methods: direct UV photolysis, and photosensitized reactions using riboflavin and ruthenium(II) tris(bipyridine) ([Ru(bpy)₃]²⁺).
Reaction Mechanisms
The photochemical formation of this compound invariably proceeds through the generation of a tyrosyl radical intermediate. The subsequent coupling of two tyrosyl radicals leads to the formation of the dityrosine bond. The initial step of tyrosyl radical generation can be achieved through different photochemical pathways.
Direct UV Photolysis
Direct exposure of tyrosine to ultraviolet (UV) radiation, typically in the UVB range (280-315 nm), can lead to the formation of tyrosyl radicals. This process can occur through a biphotonic mechanism, especially with high-intensity laser pulses, where the absorption of a second photon by the excited singlet or triplet state of tyrosine leads to photoionization.[3]
The primary steps are:
-
Excitation: Tyrosine absorbs a UV photon, promoting it to an excited singlet state.
-
Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a longer-lived triplet state.
-
Photoionization: The excited tyrosine molecule (singlet or triplet) absorbs a second photon, leading to the ejection of an electron and the formation of a tyrosyl radical cation.
-
Deprotonation: The tyrosyl radical cation rapidly deprotonates to form the neutral tyrosyl radical.
-
Dimerization: Two tyrosyl radicals combine to form this compound.
Photosensitized Formation
Photosensitizers are molecules that, upon absorption of light, can transfer energy or an electron to another molecule, in this case, tyrosine. This allows for the use of lower energy visible light, which can be less damaging to biological systems compared to UV radiation.
Riboflavin is a well-known photosensitizer that can induce dityrosine formation upon irradiation with visible light (around 450 nm). The reaction primarily proceeds through a Type I mechanism, involving direct interaction between the excited triplet state of riboflavin and tyrosine.[4]
The key steps include:
-
Excitation of Riboflavin: Riboflavin absorbs a photon and is promoted to its excited singlet state, followed by efficient intersystem crossing to the triplet state.
-
Electron Transfer: The excited triplet riboflavin abstracts an electron from a tyrosine molecule, generating a tyrosyl radical and the riboflavin radical anion.
-
Dimerization: Two tyrosyl radicals then couple to form this compound.
While singlet oxygen can be generated by riboflavin (Type II mechanism), studies have shown it plays a minor role in dityrosine formation from tyrosine itself.[4][5]
Tris(bipyridyl)ruthenium(II) is a highly efficient photosensitizer that absorbs strongly in the visible spectrum (around 452 nm).[6] In the presence of a co-oxidant, such as ammonium persulfate (APS) or sodium persulfate (SPS), it can initiate the formation of tyrosyl radicals.
The mechanism involves:
-
Excitation of [Ru(bpy)₃]²⁺: The ruthenium complex absorbs a photon, forming an excited state.
-
Oxidative Quenching: The excited [Ru(bpy)₃]²⁺ is oxidized by the persulfate, generating the highly oxidizing [Ru(bpy)₃]³⁺ and the sulfate radical (SO₄⁻•).
-
Tyrosine Oxidation: Both [Ru(bpy)₃]³⁺ and the sulfate radical are potent oxidants that can abstract an electron from tyrosine to form the tyrosyl radical.
-
Dimerization: The resulting tyrosyl radicals combine to form this compound.
Quantitative Data
Precise quantum yields for the formation of this compound are not extensively reported and can vary significantly based on experimental conditions such as pH, oxygen concentration, and the presence of other quenching species. However, a qualitative comparison of the efficiency of these methods can be made.
| Photochemical Method | Typical Wavelength | Relative Efficiency | Key Considerations |
| Direct UV Photolysis | 254-280 nm | Low | Can cause photodegradation of other biomolecules. Biphotonic process often requires high-intensity light sources.[7] |
| Riboflavin Sensitization | ~450 nm | Moderate | Biocompatible sensitizer. Primarily a Type I mechanism. Efficiency can be influenced by oxygen concentration.[8][9] |
| [Ru(bpy)₃]²⁺/Persulfate | ~452 nm | High | Very efficient and rapid cross-linking. Requires a co-oxidant. Potential for metal contamination.[10] |
Experimental Protocols
General Sample Preparation
For all photochemical methods, L-tyrosine is typically dissolved in a buffered aqueous solution. The choice of buffer is critical, as pH significantly influences the rate of tyrosine oxidation, with higher pH generally favoring the reaction. Phosphate or borate buffers are commonly used. For studies involving proteins, the protein is dissolved in a suitable buffer, and the photosensitizer is added. It is crucial to protect the samples from ambient light before the intended irradiation.
Direct UV Irradiation Protocol
-
Sample Preparation: Prepare a solution of L-tyrosine (e.g., 1 mM) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4). Place the solution in a quartz cuvette or reaction vessel that is transparent to UV light.
-
Irradiation: Irradiate the sample with a UV lamp, such as a low-pressure mercury lamp emitting primarily at 254 nm, or a UVB source. The irradiation time will depend on the lamp intensity and the desired yield of dityrosine. The process can be monitored by observing the characteristic fluorescence of dityrosine.
-
Post-Irradiation: After irradiation, the sample is ready for analysis or further purification.
Riboflavin-Sensitized Protocol
-
Sample Preparation: Prepare a solution of L-tyrosine (e.g., 1 mM) and riboflavin (e.g., 10-50 µM) in a buffered solution (e.g., 0.1 M phosphate buffer, pH 7.4). The solution should be placed in a glass or transparent plastic vessel.
-
Irradiation: Irradiate the sample with a visible light source, such as a blue LED array or a lamp with a filter to select for wavelengths around 450 nm. The solution should be stirred during irradiation to ensure uniform illumination.
-
Post-Irradiation: The sample can be analyzed directly or subjected to purification steps to remove the riboflavin.
[Ru(bpy)₃]²⁺/Persulfate-Sensitized Protocol
-
Sample Preparation: Prepare a solution of L-tyrosine (e.g., 1 mM) in a buffered solution. Prepare stock solutions of [Ru(bpy)₃]Cl₂ and ammonium persulfate (APS).
-
Reaction Mixture: In a reaction vessel protected from light, add the tyrosine solution, followed by the [Ru(bpy)₃]Cl₂ and APS to final concentrations of, for example, 1 mM and 10 mM, respectively.
-
Irradiation: Irradiate the mixture with a visible light source emitting at approximately 452 nm. The reaction is often rapid, and cross-linking can occur within seconds to minutes.
-
Post-Irradiation: The reaction can be quenched by turning off the light. The sample is then ready for analysis.
HPLC Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is the most common method for the separation and quantification of this compound.
-
Sample Preparation for HPLC: For protein samples, acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) is required to release the dityrosine from the peptide backbone. The hydrolysate is then dried and redissolved in the HPLC mobile phase. Direct injection of the reaction mixture may be possible for solutions of free tyrosine.
-
HPLC System: A reverse-phase HPLC system with a C18 column is typically used.
-
Mobile Phase and Gradient: A common mobile phase consists of two solvents: Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile). A linear gradient from a low to a high percentage of Solvent B is used to elute the analytes. An example of an isocratic elution is 92% water, 8% acetonitrile, and 0.1% trifluoroacetic acid.[11] A gradient elution could involve a linear gradient of acetonitrile from 0% to 30% over 15 minutes.[12]
-
Detection: Dityrosine is most sensitively detected by fluorescence (excitation at ~315-325 nm, emission at ~400-410 nm).[13] UV absorbance at around 280 nm can also be used.
-
Quantification: The concentration of dityrosine is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of purified this compound.
| Parameter | Typical Value | Reference |
| Column | Reverse-phase C18 (e.g., ODS II Spherisorb, Phenomenex Ultracarb) | [11] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | [11] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | [11] |
| Flow Rate | 1.0 mL/min | - |
| Gradient | Isocratic (e.g., 8% B) or Linear Gradient (e.g., 0-30% B over 15 min) | [11][12] |
| Detection | Fluorescence (Ex: ~325 nm, Em: ~410 nm) | [13] |
| Injection Volume | 10-100 µL | - |
Visualizations
Caption: Overview of the main photochemical pathways for this compound formation.
References
- 1. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Riboflavin sensitized photooxidation of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of 3-nitrotyrosine by riboflavin photosensitized oxidation of tyrosine in the presence of nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Green Chemistry for Crosslinking Biopolymers: Recent Advances in Riboflavin-Mediated Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Riboflavin as a photosensitizer. Effects on human health and food quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
L,L-Dityrosine: An In-Depth Technical Guide to its Role as a Biomarker in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress is a key pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS). The resulting damage to cellular macromolecules, particularly proteins, can lead to the formation of stable post-translational modifications that serve as valuable biomarkers for disease diagnosis, progression, and therapeutic monitoring. L,L-dityrosine, a product of the oxidative cross-linking of two tyrosine residues, has emerged as a promising biomarker of protein oxidation and cellular damage in the central nervous system. This technical guide provides a comprehensive overview of this compound's role as a biomarker in neurodegenerative diseases, detailing its formation, quantification, and clinical significance. We present quantitative data from key studies, detailed experimental protocols for its detection, and visual representations of the underlying biochemical pathways and analytical workflows.
Introduction to this compound as a Biomarker of Oxidative Stress
This compound is a fluorescent molecule formed through the covalent bonding of two L-tyrosine residues. This cross-linking can occur both intra- and intermolecularly on proteins, leading to altered protein structure and function. The formation of dityrosine is an irreversible process, and its accumulation is indicative of chronic oxidative stress, a condition implicated in the pathogenesis of numerous age-related and neurodegenerative disorders.[1][2]
The presence of dityrosine has been reported in various tissues and biological fluids, and its levels are often elevated in pathological conditions.[3] In the context of neurodegeneration, dityrosine has been identified in the characteristic protein aggregates associated with AD (amyloid-beta plaques and neurofibrillary tangles) and PD (Lewy bodies), suggesting its involvement in the disease process.[2][4] This guide will delve into the specifics of dityrosine as a biomarker, providing the necessary technical details for its study and application in a research and drug development setting.
Quantitative Data on this compound in Neurodegenerative Diseases
The quantification of this compound in various biological matrices provides crucial insights into the extent of oxidative damage in neurodegenerative diseases. While research is ongoing, several studies have reported elevated levels of this biomarker in affected individuals.
Alzheimer's Disease (AD)
A key study by Hensley et al. (1998) provided quantitative data on dityrosine levels in different brain regions and ventricular cerebrospinal fluid (VF) of AD patients compared to age-matched controls. These findings highlight the region-specific accumulation of this oxidative stress marker.[5]
| Biological Sample | Control Group (pmol/mg protein) | Alzheimer's Disease Group (pmol/mg protein) | Fold Increase |
| Brain Tissue | |||
| Hippocampus | 0.8 ± 0.2 | 4.5 ± 1.5 | ~5.6 |
| Superior and Middle Temporal Gyri | 1.2 ± 0.3 | 6.0 ± 2.0 | 5.0 |
| Inferior Parietal Lobule | 1.5 ± 0.4 | 5.5 ± 1.8 | ~3.7 |
| Cerebellum | 1.0 ± 0.3 | 1.2 ± 0.4 | 1.2 |
| Ventricular Cerebrospinal Fluid (VF) | |||
| Free Dityrosine (nmol/L) | 2.0 ± 0.5 | 7.4 ± 2.0 | 3.7 |
| Protein-Bound Dityrosine (pmol/mg protein) | 2.5 ± 0.6 | 5.0 ± 1.5 | 2.0 |
Table 1: Dityrosine Levels in Alzheimer's Disease. Data extracted from Hensley et al. (1998). Values are presented as mean ± SEM.[5]
Parkinson's Disease (PD) and Amyotrophic Lateral Sclerosis (ALS)
While numerous studies have qualitatively linked oxidative stress and the presence of tyrosine oxidation products to Parkinson's disease and ALS, specific quantitative data for this compound in these conditions is less consistently reported in a comparative tabular format. Research has shown increased levels of oxidative stress markers in the substantia nigra of PD patients and in the spinal cord of ALS patients.[6][7] However, further quantitative studies are required to establish definitive concentration ranges for dityrosine in these diseases across different biological samples. The methodologies provided in this guide can be applied to generate such crucial data.
Signaling Pathways of this compound Formation
The formation of this compound is initiated by the generation of a tyrosyl radical, a highly reactive intermediate. This can occur through both enzymatic and non-enzymatic pathways, primarily driven by reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Experimental Protocols for this compound Quantification
Accurate and reproducible quantification of this compound is paramount for its validation and use as a biomarker. Several analytical techniques are available, each with its own advantages and limitations.
Sample Collection and Preparation
Proper sample handling is critical to prevent ex vivo oxidation and ensure the integrity of the biomarker.
-
Cerebrospinal Fluid (CSF): CSF should be collected in polypropylene tubes, centrifuged to remove cells, and immediately frozen at -80°C until analysis.[8]
-
Plasma/Serum: Blood should be collected in EDTA- or heparin-containing tubes for plasma or serum separator tubes. Centrifugation should be performed promptly to separate plasma/serum, which is then aliquoted and stored at -80°C.
-
Brain Tissue: Post-mortem brain tissue should be dissected, snap-frozen in liquid nitrogen, and stored at -80°C. For analysis, tissue is typically homogenized in a suitable buffer, often containing protease inhibitors and metal chelators to prevent artificial dityrosine formation.[9]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD)
HPLC-FD is a sensitive and widely used method for dityrosine quantification.
Principle: This method leverages the native fluorescence of dityrosine for its detection and quantification following chromatographic separation.
Detailed Protocol:
-
Protein Hydrolysis:
-
To an aliquot of protein extract from tissue homogenate, plasma, or CSF, add an equal volume of 12 M HCl.
-
Hydrolyze the protein by heating at 110°C for 24 hours in a vacuum-sealed tube.
-
After hydrolysis, neutralize the sample with an appropriate amount of NaOH.
-
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Fluorescence Detection:
-
Excitation Wavelength: 315-325 nm.
-
Emission Wavelength: 400-420 nm.[10]
-
-
Quantification:
-
Generate a standard curve using known concentrations of synthetic this compound.
-
Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for dityrosine analysis, allowing for unambiguous identification and quantification.
Principle: This technique combines the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry.
Detailed Protocol:
-
Sample Preparation:
-
Perform protein hydrolysis as described for HPLC-FD.
-
For enhanced sensitivity, derivatization of the amino acids can be performed, although it is not always necessary.
-
Incorporate a stable isotope-labeled internal standard (e.g., 13C- or 15N-labeled dityrosine) prior to hydrolysis for accurate quantification.
-
-
LC Separation:
-
Column: C18 or HILIC column depending on the specific method.
-
Mobile Phase: Typically a gradient of water and acetonitrile with a small amount of formic acid to aid ionization.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both native dityrosine and the internal standard.
-
Dityrosine Transition: m/z 361.1 -> m/z 181.1 (or other characteristic fragments).
-
The exact transitions for the internal standard will depend on its isotopic labeling.
-
-
-
Quantification:
-
Calculate the ratio of the peak area of the native dityrosine to the peak area of the internal standard.
-
Determine the concentration from a standard curve prepared with known concentrations of dityrosine and a fixed concentration of the internal standard.[8]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput method for dityrosine quantification, suitable for screening large numbers of samples.
Principle: A competitive ELISA format is commonly used, where dityrosine in the sample competes with dityrosine coated on the microplate for binding to a specific primary antibody.
Detailed Protocol (based on a typical commercial kit): [11]
-
Plate Preparation: A 96-well microplate is pre-coated with this compound.
-
Sample and Standard Addition:
-
Add 50 µL of standards (with known dityrosine concentrations) or diluted samples to the appropriate wells.
-
-
Primary Antibody Addition:
-
Add 50 µL of a monoclonal anti-dityrosine antibody to each well (except blanks).
-
-
Incubation:
-
Incubate the plate, typically overnight at 4°C, to allow for competitive binding.
-
-
Washing:
-
Wash the plate multiple times with a wash buffer to remove unbound antibodies and sample components.
-
-
Secondary Antibody Addition:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
Incubation:
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Substrate Addition:
-
Add 100 µL of a chromogenic substrate (e.g., TMB). HRP will catalyze a color change.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Quantification:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards. The absorbance will be inversely proportional to the dityrosine concentration.
-
Calculate the dityrosine concentration in the samples from the standard curve.
-
Experimental and Biomarker Validation Workflow
The journey of a biomarker from initial discovery to clinical application involves a multi-stage process. The following diagram illustrates a typical workflow for the validation of this compound as a biomarker.
Conclusion and Future Directions
This compound holds considerable promise as a biomarker for assessing oxidative damage in neurodegenerative diseases. Its stability, disease-relevant formation pathways, and detectability in accessible biological fluids make it an attractive candidate for further investigation. The quantitative data, particularly in Alzheimer's disease, provides a strong rationale for its inclusion in biomarker panels.
Future research should focus on:
-
Large-scale validation studies: Conducting large, multi-center longitudinal studies to confirm the diagnostic and prognostic value of dityrosine in AD, PD, and ALS.
-
Standardization of assays: Establishing standardized protocols for dityrosine quantification across different laboratories to ensure comparability of results.
-
Combination with other biomarkers: Investigating the utility of dityrosine in combination with other biomarkers of neurodegeneration (e.g., amyloid-beta, tau, neurofilament light chain) to improve diagnostic accuracy and patient stratification.
-
Therapeutic monitoring: Evaluating the potential of dityrosine as a pharmacodynamic biomarker to assess the efficacy of antioxidant and neuroprotective therapies in clinical trials.
By addressing these areas, the full potential of this compound as a clinically relevant biomarker for neurodegenerative diseases can be realized, ultimately contributing to improved patient care and the development of novel therapeutic strategies.
References
- 1. From Discovery to Clinic: Navigating the Stages of Biomarker Identification and Validation [labx.com]
- 2. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Immunocytochemical quantification of tyrosine hydroxylase at a cellular level in the mesencephalon of control subjects and patients with Parkinson's and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The interface between biomarker discovery and clinical validation: The tar pit of the protein biomarker pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurodiagnostico.com [eurodiagnostico.com]
physical and chemical properties of L,L-Dityrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
L,L-Dityrosine, a non-proteinogenic amino acid formed by the oxidative cross-linking of two L-tyrosine residues, serves as a critical biomarker for oxidative stress and is implicated in a range of physiological and pathological processes. Its intrinsic fluorescence and stable covalent bond make it a unique molecule of interest in fields from protein chemistry to clinical diagnostics. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and its role in biological systems.
Core Physical and Chemical Properties
This compound is a dimeric form of the amino acid tyrosine.[1] It is characterized by a biphenyl linkage between the 3 positions of the two tyrosine rings.[2] This covalent cross-link imparts significant stability and is resistant to proteolytic cleavage.[3][4]
General Properties
| Property | Value | Source(s) |
| Systematic Name | (2S,2′S)-3,3'-(6,6′-dihydroxybiphenyl-3,3′-diyl)bis(2-aminopropanoic acid) | [1] |
| Common Names | This compound, o,o'-Dityrosine, 3,3'-Bityrosine | [1][5] |
| CAS Number | 63442-81-9 | [5][6][7][8] |
| Molecular Formula | C₁₈H₂₀N₂O₆ | [5][6][7][8] |
| Molecular Weight | 360.36 g/mol | [5][7][8] |
| Appearance | White to off-white solid | [5][9] |
| Melting Point | 136-140 °C | [9] |
Solubility
| Solvent | Solubility | Source(s) |
| Water | 5.56 mg/mL (15.43 mM) with ultraphonication | [7][8] |
| Ethanol | 10 mg/mL | [6] |
Spectral Properties
The unique spectral properties of dityrosine, particularly its fluorescence, are central to its detection and quantification.[1] The fluorescence arises from the biphenyl structure and is sensitive to the ionization state of the phenolic hydroxyl groups.[10][11]
| Property | Wavelength/Value | Conditions | Source(s) |
| UV Absorption (Neutral Form) | ~283-285 nm | Acidic/Neutral pH | [10] |
| UV Absorption (Ionized Form) | ~315 nm | Alkaline pH | [10][12] |
| Fluorescence Excitation | 315-325 nm | - | [13] |
| Fluorescence Emission | 400-420 nm | - | [14][15] |
Experimental Protocols
Synthesis of this compound
Several methods exist for the synthesis of dityrosine, including enzymatic and non-enzymatic approaches.
A common method involves the peroxidase-catalyzed oxidation of L-tyrosine.[4][16]
Protocol:
-
Dissolve L-tyrosine in a suitable buffer (e.g., borate buffer).
-
Add horseradish peroxidase to the solution.
-
Initiate the reaction by adding hydrogen peroxide (H₂O₂).
-
Incubate the reaction mixture.
-
Monitor the formation of dityrosine spectrophotometrically or fluorometrically.[16]
A simple and rapid non-enzymatic method for the simultaneous preparation of dityrosine and 3-bromotyrosine has been reported.[17]
Protocol:
-
Dissolve L-tyrosine in deionized water with the addition of HCl.
-
The reaction is initiated by the addition of specific reagents to generate radicals that facilitate the coupling of tyrosine molecules.[17]
An efficient synthesis of dityrosine can be achieved using a tandem Miyaura borylation-Suzuki coupling of protected 3-iodotyrosine.[18]
Workflow for Suzuki Coupling Synthesis:
Purification and Isolation
Purification is crucial to obtain high-purity dityrosine for experimental use. Chromatographic techniques are extensively employed.
A multi-step chromatographic procedure can yield high-purity dityrosine.[16][19]
Protocol:
-
DEAE-Cellulose Chromatography: The initial reaction mixture is loaded onto a DEAE-cellulose column to remove pigments.[19]
-
BioGel P-2 Chromatography: Further separation of dityrosine from tyrosine and other contaminants is achieved using a BioGel P-2 column, which shows pH-dependent adsorption of dityrosine.[19]
-
Cation-Exchange Chromatography: For further purification, a cation-exchange column can be used.[16]
The 2,2′-biphenol structure of dityrosine allows it to form a complex with borate, enabling purification via affinity chromatography on a column with immobilized phenylboronic acid.[1][19]
Analysis and Quantification
High-performance liquid chromatography (HPLC) is the predominant technique for the analysis and quantification of dityrosine.
RP-HPLC with fluorometric or spectrophotometric detection is a sensitive method for analyzing picomole quantities of dityrosine.[19]
Exemplary HPLC Protocol:
-
Column: ODS II Spherisorb or Phenomenex Ultracarb 20.[19]
-
Mobile Phase: Isocratic elution with 92% H₂O, 8% acetonitrile, and 0.1% trifluoroacetic acid.[19]
-
Detection:
For highly sensitive and specific quantification, especially in complex biological samples, an isotope dilution assay using LC-MS/MS is employed.[21]
Workflow for LC-MS/MS Quantification:
Biological Significance and Signaling
This compound is not incorporated into proteins during translation but is formed post-translationally through the action of various oxidizing agents, including reactive oxygen species (ROS) and peroxidases.[1][17] It serves as a robust biomarker for oxidative stress and has been implicated in various pathological conditions.[1][3]
Role in Protein Structure and Function
The formation of dityrosine cross-links can significantly alter protein structure and function. These cross-links can occur both intramolecularly and intermolecularly, leading to protein aggregation.[13] This is particularly relevant in long-lived proteins and in conditions associated with high oxidative stress. For instance, dityrosine has been found in elastin, resilin, and proteins associated with atherosclerosis and amyloid fibril formation.[17]
Dityrosine Formation as an Indicator of Oxidative Stress
The presence of elevated levels of dityrosine in tissues and biological fluids is a widely accepted indicator of oxidative damage to proteins.[3] It is associated with a number of diseases, including:
-
Neurodegenerative diseases (e.g., Alzheimer's and Parkinson's disease)[3][20]
-
Cataract formation[3]
-
Acute inflammation[3]
Oxidative Stress-Induced Dityrosine Formation Pathway:
Conclusion
This compound is a molecule of significant interest due to its role as a biomarker of oxidative stress and its impact on protein structure and function. The well-defined physical, chemical, and spectral properties of dityrosine, coupled with robust methods for its synthesis, purification, and analysis, provide a solid foundation for further research. Understanding the mechanisms of dityrosine formation and its biological consequences is crucial for developing therapeutic strategies for a variety of oxidative stress-related diseases. The protocols and data presented in this guide offer a valuable resource for professionals in biomedical research and drug development.
References
- 1. Dityrosine - Wikipedia [en.wikipedia.org]
- 2. Dityrosine | C18H20N2O6 | CID 107904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. MOLNOVA | this compound | 63442-81-9 [molnova.com]
- 8. molnova.com [molnova.com]
- 9. Dityrosine | 63442-81-9 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and analysis of dityrosine from enzyme-catalyzed oxidation of tyrosine and X-irradiated peptide and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preparation and isolation of dityrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ars.usda.gov [ars.usda.gov]
- 18. Synthesis of the side chain cross-linked tyrosine oligomers dityrosine, trityrosine, and pulcherosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Quantitation of dityrosine in wheat flour and dough by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of L,L-Dityrosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and scientific significance of L,L-dityrosine. It is intended for researchers, scientists, and professionals in drug development who are interested in the roles of this unique amino acid in biological systems, particularly in the context of oxidative stress, protein aggregation, and disease. This document details the initial identification of dityrosine, the elucidation of its formation mechanisms, and the development of methods for its detection and quantification. It also explores its implications in various pathological conditions and its utility as a biomarker.
Discovery and Early History
This compound, a covalent cross-link formed between two tyrosine residues, was first identified in 1959 by A. J. Gross and I. W. Sizer.[1][2] Their seminal work demonstrated that the enzyme peroxidase, in the presence of hydrogen peroxide, could catalyze the oxidation of tyrosine, leading to the formation of this novel compound.[1][2] This discovery was built upon earlier research establishing that peroxidases could oxidize phenols and aromatic amines, and that such reactions involved the generation of free radical intermediates.[1] Gross and Sizer proposed that dityrosine formation proceeded through the generation of a tyrosyl radical intermediate.[1] Initially isolated from the elastic protein resilin in locust wing ligaments, dityrosine was recognized for its role in providing structural stability to proteins.[3]
Subsequent research in the following decades further solidified the understanding of dityrosine's formation and properties. In 1976, it was confirmed that the enzymatic oxidation of proteins with peroxidase and hydrogen peroxide at a basic pH leads to the oxidative phenolic coupling of adjacent tyrosine residues, forming cross-linked proteins with dityrosine as the link.[4] This cross-linking was found to be predominantly intermolecular in experiments with insulin.[4] The intrinsic fluorescence of dityrosine became a key characteristic for its detection and quantification.[3]
Mechanisms of Dityrosine Formation
The formation of this compound is initiated by the generation of a tyrosyl radical, which involves the removal of a hydrogen atom from the hydroxyl group of the tyrosine phenol ring.[1][2] Two of these tyrosyl radicals can then couple at the ortho positions of the phenolic rings to form a stable C-C bond, resulting in the dityrosine structure.[1] This process can be initiated through several mechanisms:
-
Enzymatic Catalysis: Peroxidases, such as horseradish peroxidase (HRP) and myeloperoxidase (MPO), are well-known catalysts for dityrosine formation in the presence of hydrogen peroxide (H₂O₂).[1][5][6] This enzymatic process is crucial in various biological contexts, from the hardening of insect cuticles to pathological processes in humans.[1]
-
Metal-Catalyzed Oxidation (MCO): Transition metals, particularly copper (Cu²⁺), can catalyze the formation of dityrosine in the presence of hydrogen peroxide.[2][7][8] This mechanism is highly relevant in neurodegenerative diseases like Alzheimer's, where elevated concentrations of metals are found in amyloid plaques.[2]
-
Photo-oxidation: Exposure to ultraviolet (UV) radiation can induce the formation of tyrosyl radicals and subsequently dityrosine.[2][9] This process is a significant factor in photodamage to proteins.
Figure 1: Overview of the primary mechanisms leading to the formation of this compound.
Biological Significance and Role in Disease
Initially viewed as a structural component, the role of dityrosine has expanded to be a significant biomarker of oxidative stress.[3] Oxidative stress is implicated in aging and a wide range of pathologies. The chemical stability of dityrosine makes it an excellent marker for accumulated oxidative damage to proteins.[2]
Neurodegenerative Diseases
A substantial body of research has linked dityrosine to neurodegenerative diseases, particularly Alzheimer's disease (AD) and Parkinson's disease (PD).[1][3] In AD, dityrosine has been found in both amyloid-beta (Aβ) plaques and tau tangles.[2][10] The formation of dityrosine cross-links in Aβ is thought to promote its aggregation and increase the stability and insolubility of the resulting plaques.[2] Similarly, in PD, dityrosine is colocalized with α-synuclein in Lewy bodies.[3] The presence of elevated levels of dityrosine in affected brain regions suggests its involvement in the pathogenesis of these diseases.[11][12]
Figure 2: Logical flow of dityrosine's involvement in neurodegenerative disease.
Other Pathological Conditions
Elevated levels of dityrosine have also been associated with other conditions, including atherosclerosis, cataracts, and acute inflammation.[13] Its presence in these conditions further supports its role as a general biomarker of oxidative damage.[3]
Quantitative Data Summary
The following tables summarize quantitative data related to this compound from various studies.
Table 1: Dityrosine Levels in Alzheimer's Disease Brain Tissue
| Brain Region | Dityrosine Concentration (pmol/mg protein) in Control | Dityrosine Concentration (pmol/mg protein) in AD | Fold Increase | Reference |
| Hippocampus | ~2 | ~10-16 | 5-8x | [11] |
| Neocortical Regions | ~1.5 | ~7.5-12 | 5-8x | [11] |
Table 2: Yields of Dityrosine Synthesis Methods
| Synthesis Method | Starting Material | Key Reagents | Yield | Reference |
| Enzymatic (Peroxidase) | L-Tyrosine | Horseradish Peroxidase, H₂O₂ | >26% of theoretical maximum | [14] |
| Non-enzymatic | L-Tyrosine | HCl, other reagents | ~72% recovery | [15] |
| Metal-Catalyzed | N-acetyl tyrosine ethyl ester | Cu²⁺, H₂O₂ | Formation observed | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound.
Enzymatic Synthesis of this compound using Peroxidase
This protocol is adapted from Malencik et al. (1996).[14]
Materials:
-
L-Tyrosine
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂)
-
DEAE-cellulose
-
Boric acid-sodium borate buffer
-
BioGel P-2
Procedure:
-
Prepare a solution of L-tyrosine.
-
Add horseradish peroxidase to the tyrosine solution.
-
Initiate the reaction by adding hydrogen peroxide.
-
Allow the reaction to proceed, monitoring for the formation of dityrosine.
-
Purify the dityrosine using a three-step chromatographic procedure: a. DEAE-cellulose chromatography in a boric acid-sodium borate buffer to remove pigments. b. Two-dimensional pH-dependent chromatography on BioGel P-2 to separate dityrosine from tyrosine and other contaminants.
-
Verify the purity of the isolated dityrosine using mass spectrometry and HPLC.
Figure 3: Experimental workflow for the enzymatic synthesis and purification of this compound.
Quantification of Dityrosine by HPLC
This protocol is based on methods described for analyzing biological samples.[11][14]
Materials:
-
Biological sample (e.g., brain tissue homogenate)
-
Protein hydrolysis reagents (e.g., 6N HCl)
-
HPLC system with a reverse-phase column (e.g., ODS II Spherisorb)
-
Mobile phase (e.g., 92% H₂O, 8% acetonitrile, 0.1% trifluoroacetic acid)
-
Fluorometric and/or electrochemical detector
-
Dityrosine standard
Procedure:
-
Hydrolyze the protein in the biological sample to release free amino acids.
-
Filter the hydrolysate to remove any particulate matter.
-
Inject a known volume of the hydrolysate onto the HPLC column.
-
Elute the amino acids using an isocratic or gradient mobile phase.
-
Detect dityrosine using a fluorometric detector (excitation ~315 nm, emission ~410 nm) or an electrochemical detector.
-
Quantify the amount of dityrosine by comparing the peak area to a standard curve generated with known concentrations of a dityrosine standard.
Metal-Catalyzed Oxidation of Tyrosine
This protocol is based on the study by Dalsgaard et al. (2007).[7]
Materials:
-
N-acetyl tyrosine ethyl ester (as a model for tyrosine)
-
Copper(II) sulfate (CuSO₄)
-
Hydrogen Peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
Procedure:
-
Prepare a solution of N-acetyl tyrosine ethyl ester in phosphate buffer.
-
Add CuSO₄ to the solution to the desired concentration.
-
Initiate the oxidation by adding H₂O₂.
-
Incubate the reaction mixture at a controlled temperature.
-
Monitor the formation of dityrosine over time using HPLC with fluorescence detection.
Conclusion
The discovery of this compound by Gross and Sizer in 1959 opened a new chapter in our understanding of protein chemistry and oxidative stress. From its initial identification as a structural cross-linking agent, dityrosine has emerged as a crucial biomarker for oxidative damage in a host of diseases, most notably neurodegenerative disorders. The ability to synthesize and quantify dityrosine through various enzymatic, metal-catalyzed, and photo-oxidative methods has been instrumental in elucidating its role in pathology. For researchers and drug development professionals, understanding the mechanisms of dityrosine formation and its biological consequences is paramount for developing therapeutic strategies that target oxidative stress and protein aggregation. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for furthering research in this important field.
References
- 1. scilit.com [scilit.com]
- 2. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opposed Effects of Dityrosine Formation in Soluble and Aggregated α-Synuclein on Fibril Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of dityrosine cross-links in proteins by oxidation of tyrosine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dityrosine, a specific marker of oxidation, is synthesized by the myeloperoxidase-hydrogen peroxide system of human neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metal catalyzed oxidation of tyrosine residues by different oxidation systems of copper/hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation of o-tyrosine and dityrosine in proteins during radiolytic and metal-catalyzed oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jneurosci.org [jneurosci.org]
- 12. researchgate.net [researchgate.net]
- 13. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ars.usda.gov [ars.usda.gov]
Methodological & Application
Application Note: Quantification of L,L-Dityrosine in Biological Samples using HPLC with Fluorescence Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
L,L-Dityrosine is a fluorescent biomolecule formed through the oxidative cross-linking of two tyrosine residues. Its presence and quantification in biological samples are of significant interest as it serves as a biomarker for oxidative stress, which is implicated in a variety of pathological conditions including neurodegenerative diseases, atherosclerosis, and cataract formation.[1][2] High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection offers a sensitive and specific method for the analysis of this compound in complex biological matrices.[3] This application note provides a detailed protocol for the quantification of this compound in biological samples using reversed-phase HPLC with fluorescence detection.
Principle
The method involves the liberation of dityrosine from proteins by enzymatic hydrolysis, followed by separation using reversed-phase HPLC. The inherent fluorescence of dityrosine allows for its highly sensitive and selective detection.[1][2] The excitation of dityrosine typically occurs around 315-325 nm, with a resulting emission peak in the range of 400-410 nm.[3]
Experimental Protocols
Materials and Reagents
-
This compound standard
-
HPLC grade water
-
HPLC grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Pronase (from Streptomyces griseus)
-
Trichloroacetic acid (TCA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.2 µm syringe filters
Equipment
-
HPLC system equipped with a fluorescence detector
-
Reversed-phase C18 column (e.g., ODS II Spherisorb, 5 µm, 4.6 x 250 mm)
-
Incubator or water bath
-
Centrifuge
-
pH meter
-
Vortex mixer
-
Lyophilizer (optional)
Sample Preparation
For Tissue Samples:
-
Homogenize tissue samples in an appropriate buffer (e.g., PBS).
-
Determine the protein concentration of the homogenate using a standard protein assay.
-
To a final protein concentration of 5 mg/mL, add Pronase to a final concentration of 1 mg/mL.
-
Incubate the mixture for 18 hours at 50°C to ensure complete protein digestion.
-
Stop the enzymatic reaction by adding 10% (v/v) of 60% TCA.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate undigested material.
-
Collect the supernatant and filter it through a 0.2 µm syringe filter before HPLC analysis.
For Plasma or Serum Samples:
-
To 1 mL of plasma or serum, add an equal volume of a protease solution (e.g., 2 mg/mL Pronase in PBS).
-
Incubate the mixture for 18-24 hours at 37°C.
-
Deproteinize the sample by adding TCA to a final concentration of 10%.
-
Incubate on ice for 30 minutes and then centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and filter through a 0.2 µm syringe filter prior to injection into the HPLC system.
HPLC Conditions
An isocratic HPLC method is described below. Gradient methods can also be employed for more complex samples.
-
Column: ODS II Spherisorb C18 (5 µm, 4.6 x 250 mm) or equivalent.
-
Mobile Phase: 92% HPLC-grade water, 8% acetonitrile, 0.1% trifluoroacetic acid.[4]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Fluorescence Detector Settings:
Calibration Curve
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from the expected sample concentrations. Inject each standard and record the peak area. Plot a calibration curve of peak area versus concentration.
Data Presentation
The following tables summarize quantitative data from validated HPLC methods for this compound analysis.
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 |
| Linearity Range | 1 - 1000 ng/mL | 0.5 pmol - 1.5 nmol |
| Correlation Coefficient (r²) | 0.999 | 0.999 |
| Limit of Detection (LOD) | 42.1 ng/g | 0.5 pmol |
| Limit of Quantification (LOQ) | 140 ng/g | Not Reported |
| Recovery | 92 - 95.2% | Not Reported |
| Precision (RSD%) | 3.9 - 22.1% | Not Reported |
| Inter-day Reproducibility (RSD%) | 4.4 - 16.6% | Not Reported |
| Reference | Bhandari et al. | Ghosh et al. |
Visualizations
Dityrosine Formation Pathway
Caption: Oxidative formation of this compound from two tyrosine residues.
Experimental Workflow for Dityrosine Analysis
Caption: Workflow for the analysis of this compound in biological samples.
Logical Relationship of the Analytical Method
Caption: Logical steps in the HPLC-fluorescence analysis of this compound.
References
- 1. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of the formation and proteolytic release of H2O2-induced dityrosine and tyrosine oxidation products in hemoglobin and red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L,L-Dityrosine Quantification by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
L,L-dityrosine is a biomarker of oxidative stress, formed through the covalent cross-linking of two tyrosine residues. Its quantification in biological and food samples is crucial for understanding the impact of oxidative damage in various physiological and pathological processes. This document provides detailed protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The methods described herein are applicable to a range of sample matrices, including proteins, tissues, and biological fluids.
I. Quantification of Total Dityrosine via Acid Hydrolysis and LC-MS/MS
This protocol is designed for the quantitative analysis of total dityrosine content in complex samples by releasing the amino acid via acid hydrolysis prior to LC-MS/MS analysis. Isotope dilution mass spectrometry is the gold standard for accurate quantification.
Experimental Workflow
Caption: Workflow for dityrosine quantification.
Detailed Experimental Protocol
1. Sample Preparation and Acid Hydrolysis
-
Objective: To liberate protein-bound dityrosine into its free form.
-
Materials:
-
Sample (e.g., milk powder, wheat flour, tissue homogenate)
-
Internal Standard: 3,3'-¹³C₂-dityrosine
-
Hydrolysis Solution: 4 mol/L Hydrochloric Acid / 8.9 mol/L Propionic Acid
-
C18 Solid-Phase Extraction (SPE) Cartridges
-
-
Procedure:
-
Accurately weigh the sample (e.g., 500 µg of milk proteins).
-
Spike the sample with a known amount of the internal standard, 3,3'-¹³C₂-dityrosine.
-
Add the hydrolysis solution to the sample.
-
Incubate the mixture at 110°C for 24 hours to ensure complete protein hydrolysis.[1][2]
-
After hydrolysis, cool the sample to room temperature.
-
2. Solid-Phase Extraction (SPE) Cleanup
-
Objective: To remove interfering substances from the hydrolysate.
-
Procedure:
-
Condition a C18 SPE cartridge with methanol followed by equilibration with water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and other hydrophilic impurities.
-
Elute dityrosine and the internal standard with an appropriate solvent, such as methanol or acetonitrile.
-
Dry the eluate under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Objective: To separate and detect dityrosine and its internal standard.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is used to elute dityrosine. A typical gradient might start at 5% B, ramp to 95% B, and then re-equilibrate at 5% B.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 µL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Single Reaction Monitoring (SRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for both native dityrosine and the ¹³C-labeled internal standard are monitored. For example, five transition reactions for dityrosine can be recorded to confirm its presence.[3]
-
Quantitative Data Summary
| Sample Type | Dityrosine Concentration | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Wheat Flour | 0.66 nmol/g | 80 ng/g (0.22 nmol/g) | 270 ng/g (0.75 nmol/g) | [1][2] |
| Dough (Peak Consistency) | ~1.32 nmol/g | 80 ng/g (0.22 nmol/g) | 270 ng/g (0.75 nmol/g) | [1] |
| Milk Powder | Up to 393.0 ± 9.1 µmol/mol Tyr | ~2 µmol/mol Tyr | ~6 µmol/mol Tyr | [3] |
| Healthy Human Urine | 8.8 ± 0.6 µmol/mol creatinine | Not specified | Not specified | [4][5] |
II. Identification of Dityrosine Cross-Linked Peptides via Proteomics
This protocol is for identifying specific proteins that are cross-linked by dityrosine, using a proteomics-based approach.
Experimental Workflow
Caption: Proteomic workflow for cross-linked peptides.
Detailed Experimental Protocol
1. Protein Extraction and Digestion
-
Objective: To digest proteins into peptides for mass spectrometric analysis.
-
Materials:
-
Lysis Buffer (e.g., 8 M urea, 50 mM NH₄HCO₃)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
C18 SPE column
-
-
Procedure:
-
Lyse cells or homogenize tissue in lysis buffer.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
For approximately 100 µg of protein, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.[6]
-
Cool the sample to room temperature and add iodoacetamide to a final concentration of 50 mM. Incubate in the dark for 30 minutes to alkylate free cysteine residues.[6]
-
Dilute the sample to reduce the urea concentration (e.g., below 2 M) to ensure trypsin activity.
-
Add trypsin at an enzyme-to-protein ratio of 1:50 and incubate overnight at 37°C.[6]
-
Quench the digestion by adding formic acid.
-
Desalt the resulting peptide mixture using a C18 SPE column.[6]
-
Dry the peptides using a vacuum centrifuge.
-
2. Nano-LC-MS/MS Analysis
-
Objective: To separate and identify dityrosine cross-linked peptides.
-
Instrumentation: A nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase nano-column (e.g., 15 cm length, 100 µm inner diameter).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 80% Acetonitrile, 20% Water, 0.1% Formic Acid.[7]
-
Gradient: A long, shallow gradient is employed for optimal peptide separation (e.g., a 110-minute gradient).[7]
-
Flow Rate: 300 nL/min.[7]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
Analysis Mode: Data-Dependent Acquisition (DDA).
-
MS1 Scan: High-resolution scan over a mass range of 350–2000 m/z.[7]
-
MS2 Scan: The top 20 most intense ions from the MS1 scan are selected for fragmentation (e.g., by HCD).[7]
-
Dynamic Exclusion: Employed to prevent repeated fragmentation of the same precursor ion (e.g., 45 s exclusion time).[7]
-
3. Data Analysis
-
Objective: To identify the sequences of the cross-linked peptides.
-
Software: Specialized software for cross-link analysis (e.g., pLink 2) is required.
-
Procedure:
-
Search the raw MS/MS data against a protein database.
-
Set the search parameters to include dityrosine as a variable modification or cross-link.
-
Specify precursor and fragment mass tolerances (e.g., 20 ppm).[7]
-
Define enzyme specificity (e.g., trypsin) and the maximum number of missed cleavages.[7]
-
Validate the identified cross-linked peptides based on the software score and manual inspection of the MS/MS spectra.
-
Conclusion
The protocols outlined provide robust and reliable methods for the quantification of total this compound and the identification of specific dityrosine cross-linked peptides. The choice between acid hydrolysis and proteomic approaches will depend on the specific research question. For accurate quantification of the overall oxidative burden, the isotope dilution method following acid hydrolysis is recommended. For elucidating the molecular targets of dityrosine cross-linking, the proteomics workflow is more appropriate. Careful sample preparation and optimized LC-MS/MS parameters are critical for achieving high-quality, reproducible results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitation of dityrosine in wheat flour and dough by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of dityrosine in milk powders by liquid chromatography coupled to tandem mass spectrometry using isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry [jstage.jst.go.jp]
- 5. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Large-Scale Qualitative and Quantitative Assessment of Dityrosine Crosslinking Omics in Response to Endogenous and Exogenous Hydrogen Peroxide in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L,L-Dityrosine as a Fluorescent Probe in Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
L,L-Dityrosine is a naturally occurring fluorescent amino acid formed through the oxidative coupling of two tyrosine residues.[1][2][3] This covalent cross-link can occur both within a single protein (intramolecular) and between different protein molecules (intermolecular), often as a result of oxidative stress, enzymatic reactions, or exposure to UV irradiation.[1][4][5] Its intrinsic fluorescence makes it a valuable tool for studying protein structure, aggregation, and interactions. These application notes provide an overview of the use of this compound as a fluorescent probe, including its spectral properties, common applications, and detailed experimental protocols.
Key Applications
-
Marker of Oxidative Stress: Dityrosine formation is a hallmark of protein oxidation, making it a reliable biomarker for cellular and environmental oxidative stress.[1][2]
-
Protein Cross-Linking and Aggregation Studies: The formation of intermolecular dityrosine cross-links can induce protein aggregation, a process implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][5][6] Monitoring dityrosine fluorescence allows for real-time analysis of protein aggregation kinetics.
-
Fluorescence Resonance Energy Transfer (FRET): Dityrosine can serve as an intrinsic donor in FRET-based assays to measure intramolecular or intermolecular distances and study protein conformational changes.[7]
Data Presentation
Table 1: Spectroscopic Properties of this compound
| Property | Value | Conditions | Reference |
| Excitation Maximum (λex) | ~283 nm | Non-ionized form | [2][3] |
| ~315 nm | Ionized form | [2][3] | |
| ~325 nm | Commonly used for induction and detection | [2][8][9] | |
| Emission Maximum (λem) | 400 - 410 nm | Broad emission | [2][3][8] |
| Förster Distance (R₀) | 30.5 Å | Donor: Dityrosine, Acceptor: Lucifer Yellow | [7] |
Experimental Protocols
Protocol 1: Induction of Dityrosine Formation for Protein Cross-Linking
This protocol describes a general method for inducing dityrosine cross-linking in a purified protein sample using enzymatic oxidation with horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂).
Materials:
-
Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Horseradish Peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Quenching solution (e.g., 1 M Glycine)
-
Spectrofluorometer
-
SDS-PAGE analysis equipment
Procedure:
-
Sample Preparation: Prepare a solution of the purified protein at a desired concentration in a compatible buffer.
-
Reaction Initiation: To the protein solution, add HRP to a final concentration of 1-10 µg/mL. Initiate the cross-linking reaction by adding H₂O₂ to a final concentration of 1-5 mM. The optimal concentrations of HRP and H₂O₂ may need to be determined empirically for each specific protein.
-
Incubation: Incubate the reaction mixture at room temperature for 15-60 minutes. The incubation time can be varied to control the extent of cross-linking.
-
Reaction Quenching: Stop the reaction by adding a quenching solution, such as glycine, to a final concentration of 100 mM.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of the sample using a spectrofluorometer with an excitation wavelength of approximately 325 nm. An increase in fluorescence intensity in the 400-410 nm range indicates the formation of dityrosine.
-
Analysis of Cross-Linking: Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight species (dimers, oligomers, etc.), confirming intermolecular cross-linking.
Protocol 2: Monitoring Protein Aggregation using Dityrosine Fluorescence
This protocol outlines the use of dityrosine's intrinsic fluorescence to monitor the kinetics of protein aggregation in real-time.
Materials:
-
Protein sample capable of forming dityrosine cross-links (either naturally or induced as per Protocol 1)
-
Plate-reading spectrofluorometer with temperature control
-
Black, clear-bottom microplates
Procedure:
-
Sample Preparation: Prepare the protein sample under conditions that promote aggregation (e.g., elevated temperature, agitation, presence of inducing agents).
-
Real-time Monitoring: Pipette the protein sample into the wells of a black, clear-bottom microplate. Place the microplate in a plate-reading spectrofluorometer.
-
Data Acquisition: Set the excitation wavelength to ~325 nm and the emission wavelength to ~410 nm. Record the fluorescence intensity at regular time intervals over the desired experimental duration. If inducing aggregation with temperature, ensure the plate reader maintains the set temperature.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The resulting curve will represent the kinetics of protein aggregation, often characterized by a lag phase, an exponential growth phase, and a plateau phase.
Protocol 3: FRET-based Conformational Analysis using Dityrosine as a Donor
This protocol provides a framework for using dityrosine as an intrinsic FRET donor to study protein conformational changes. This requires the protein to have a suitable acceptor fluorophore in proximity.
Materials:
-
Protein of interest containing a dityrosine cross-link (donor) and a suitable acceptor fluorophore (e.g., Lucifer Yellow). The acceptor can be introduced via site-specific labeling.
-
Spectrofluorometer capable of measuring both donor and acceptor emission spectra.
-
Buffer solution compatible with the protein and FRET experiment.
Procedure:
-
Sample Preparation: Prepare the dityrosine-containing, acceptor-labeled protein in the appropriate buffer.
-
Donor Emission Scan: Excite the sample at the dityrosine excitation maximum (~325 nm) and record the emission spectrum. Note the emission intensity at the dityrosine emission maximum (~410 nm).
-
Acceptor Emission Scan: While exciting at the dityrosine excitation wavelength, record the emission spectrum across the acceptor's emission range. An increase in acceptor emission intensity is indicative of FRET.
-
FRET Efficiency Calculation: The efficiency of FRET (E) can be calculated using the following formula: E = 1 - (FDA / FD) where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.
-
Conformational Change Analysis: Induce a conformational change in the protein (e.g., by adding a ligand, changing pH, or temperature). Repeat the FRET measurements. A change in FRET efficiency will indicate a change in the distance between the dityrosine donor and the acceptor fluorophore, providing insights into the protein's structural rearrangement.
Mandatory Visualizations
Caption: Pathway of this compound formation and its role in protein cross-linking.
Caption: Experimental workflow for FRET using this compound as an intrinsic donor.
References
- 1. Dityrosine as a product of oxidative stress and fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The dityrosine cross-link as an intrinsic donor for assembling FRET pairs in the study of protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesis of L,L-Dityrosine Standards for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
L,L-dityrosine, a fluorescent biomolecule formed through the oxidative cross-linking of two L-tyrosine residues, serves as a critical biomarker for oxidative stress and is implicated in various physiological and pathological processes, including protein aggregation and age-related diseases. The availability of high-purity this compound standards is paramount for accurate quantification and characterization in research and drug development. This document provides detailed application notes and protocols for the synthesis, purification, and characterization of this compound standards. Both enzymatic and non-enzymatic synthesis methods are presented, along with comprehensive purification strategies and analytical techniques for quality control.
Introduction
Dityrosine is a non-proteinogenic amino acid formed via the covalent linkage of two tyrosine molecules.[1] Its presence in biological systems is often associated with oxidative stress, where reactive oxygen species (ROS) promote the formation of tyrosyl radicals that subsequently dimerize.[2][3] Elevated levels of dityrosine have been linked to conditions such as atherosclerosis, cataract formation, and neurodegenerative diseases like Alzheimer's disease.[2][4] Consequently, the ability to accurately detect and quantify dityrosine in biological samples is of significant interest. This requires the availability of well-characterized this compound standards. This document outlines reliable methods for the laboratory-scale synthesis of these standards.
Synthesis Protocols
Two primary approaches for the synthesis of this compound are detailed below: an enzymatic method employing horseradish peroxidase and a non-enzymatic method.
Protocol 1: Enzymatic Synthesis using Horseradish Peroxidase (HRP)
This method utilizes the catalytic activity of HRP in the presence of hydrogen peroxide to oxidize L-tyrosine to this compound.[5][6]
Materials:
-
L-Tyrosine
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
Equipment:
-
Magnetic stirrer and stir bar
-
pH meter
-
Reaction vessel
-
Spectrophotometer
Procedure:
-
Prepare a solution of L-tyrosine in phosphate buffer. Due to the low solubility of tyrosine, gentle heating or the addition of a small amount of 1M HCl followed by neutralization with 1M NaOH may be necessary to achieve complete dissolution.
-
Add horseradish peroxidase to the L-tyrosine solution and stir gently to mix.
-
Initiate the reaction by the dropwise addition of a dilute solution of hydrogen peroxide while continuously stirring.
-
Monitor the reaction progress by observing the appearance of the characteristic fluorescence of dityrosine (excitation ~315 nm, emission ~400-410 nm) or by HPLC analysis.[7]
-
After the reaction is complete (typically a few hours), terminate the reaction by adding a quenching agent like sodium bisulfite or by adjusting the pH.
Protocol 2: Non-Enzymatic Synthesis
This protocol describes a simple and rapid non-enzymatic method for the preparation of dityrosine.[2]
Materials:
-
L-Tyrosine
-
Deionized water
-
Hydrochloric Acid (HCl), 1.6 M
Equipment:
-
Glass culture tubes
-
Apparatus for generating reactive oxygen species (e.g., a system for Fenton's reaction, though a specific non-enzymatic method is detailed in the reference).[2]
Procedure:
-
Dissolve L-Tyrosine in deionized water with the addition of 1.6 M HCl to aid dissolution, resulting in a final HCl concentration of approximately 0.08 N.[2]
-
Divide the solution into glass culture tubes.[2]
-
Induce the formation of dityrosine through the introduction of reactive oxygen species. The referenced method details a specific procedure for the simultaneous synthesis of dityrosine and 3-bromotyrosine.[2]
-
The reaction proceeds to convert nearly 100% of the tyrosine into either dityrosine or 3-bromotyrosine.[2]
Purification Protocols
Purification of the synthesized dityrosine is crucial to remove unreacted tyrosine, byproducts, and reagents. A multi-step chromatographic approach is often employed.[8]
1. Ion-Exchange Chromatography:
-
DEAE-cellulose chromatography can be used as an initial step to remove contaminating pigments. The separation is typically performed using a boric acid-sodium borate buffer.[8]
2. Gel Permeation Chromatography:
-
Permeation chromatography on materials like Sephadex G-10 or BioGel P-2 is effective for separating dityrosine from tyrosine and other small molecules.[5][8] The separation on BioGel P-2 can be pH-dependent, with reversible adsorption of dityrosine occurring at a pH below 3.[8]
3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
RP-HPLC is a powerful technique for the final purification of dityrosine to high purity.[2][8] A C18 column is commonly used with a mobile phase consisting of a mixture of water, acetonitrile, and an ion-pairing agent like trifluoroacetic acid (TFA).[8]
Characterization of this compound
The identity and purity of the synthesized this compound standard must be confirmed using various analytical techniques.
1. High-Performance Liquid Chromatography (HPLC):
-
HPLC with UV and fluorescence detection is used to assess purity. Dityrosine exhibits a characteristic fluorescence with excitation and emission maxima around 315 nm and 400-410 nm, respectively, in alkaline conditions.[7][8]
2. Mass Spectrometry (MS):
-
Mass spectrometry techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of dityrosine (C₁₈H₂₀N₂O₆, Molar Mass: 360.36 g/mol ).[1][8] Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.[9]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized dityrosine.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from the cited literature.
Table 1: Synthesis Yields and Recoveries
| Synthesis Method | Starting Material | Product(s) | Theoretical Maximum Yield | Reported Yield/Recovery | Reference |
| Enzymatic (HRP) | D,L-Tyrosine | Dityrosine | - | 96 mg per 1 g of D,L-tyrosine | [5] |
| Enzymatic (HRP) | N-acetyl tyrosine | Dityrosine | - | 25% | [7] |
| Non-enzymatic | L-Tyrosine | Dityrosine | 43-52% | ~72% recovery after purification | [2] |
| Non-enzymatic | L-Tyrosine | 3-bromotyrosine | 43-52% | ~72% recovery after purification | [2] |
Table 2: HPLC Parameters for Dityrosine Analysis
| Column | Mobile Phase | Elution Mode | Detection | Reference |
| ODS II Spherisorb | 92% H₂O, 8% acetonitrile, 0.1% TFA | Isocratic | Fluorometric and Spectrophotometric | [8] |
| LUNA RP 5 C18(2) | Acetonitrile gradient with 0.1% TFA | Stepwise Gradient | UV | [2] |
Table 3: Spectroscopic Properties of this compound
| Technique | Parameter | Value | Conditions | Reference |
| Fluorescence | Excitation Max. | ~315 nm | Alkaline pH | [7] |
| Fluorescence | Emission Max. | ~400-410 nm | Alkaline pH | [7] |
| Mass Spectrometry | Molecular Formula | C₁₈H₂₀N₂O₆ | - | [1] |
| Mass Spectrometry | Molar Mass | 360.36 g/mol | - | [1] |
Visualizations
Caption: Experimental Workflow for this compound Synthesis.
Caption: Formation of this compound from L-Tyrosine.
References
- 1. Dityrosine - Wikipedia [en.wikipedia.org]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and isolation of dityrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and analysis of dityrosine from enzyme-catalyzed oxidation of tyrosine and X-irradiated peptide and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of L,L-Dityrosine in Protein Aggregation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L,L-Dityrosine (DiY) is a naturally occurring, fluorescent amino acid formed by the oxidative covalent cross-linking of two L-tyrosine residues.[1][2] This post-translational modification is a hallmark of oxidative stress and has been increasingly implicated in the pathogenesis of numerous age-related and neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[3][4] The formation of DiY cross-links, both intramolecularly and intermolecularly, can significantly impact protein structure, stability, and function, often promoting the formation of stable, and in some cases, neurotoxic, protein aggregates.[5][6] This document provides detailed application notes and experimental protocols for the use of this compound in the study of protein aggregation, intended for researchers, scientists, and professionals in drug development.
Application Notes
This compound as a Biomarker for Oxidative Stress and Protein Aggregation
The presence of DiY in biological samples is a reliable indicator of oxidative damage to proteins.[3][7] Its intrinsic fluorescence (excitation ~315-325 nm, emission ~400-420 nm) allows for its detection and quantification in vitro and in vivo.[8][9] In the context of neurodegenerative diseases, DiY has been identified within the characteristic protein aggregates, such as amyloid-beta (Aβ) plaques and tau tangles in Alzheimer's disease, and α-synuclein-containing Lewy bodies in Parkinson's disease.[3][7] Therefore, monitoring DiY levels can serve as a valuable tool to assess the extent of oxidative stress and protein aggregation in disease models and patient samples.[10]
Inducing Protein Aggregation with this compound
The formation of DiY cross-links can stabilize protein oligomers and fibrils, making them more resistant to proteolytic degradation.[5][6] This property can be exploited in vitro to generate stable oligomeric species for structural and functional studies. While some studies suggest that DiY formation can inhibit the elongation of fibrils, it is generally accepted that it plays a crucial role in the initial stages of oligomerization and the stabilization of existing aggregates.[5][11]
Screening for Inhibitors of Protein Aggregation
The role of DiY in stabilizing protein aggregates makes it a relevant target for therapeutic intervention. Assays that monitor DiY formation can be adapted for high-throughput screening of small molecules or other therapeutic agents that can inhibit the oxidative processes leading to DiY cross-linking and subsequent protein aggregation.
Quantitative Data on the Effects of this compound on Protein Aggregation
The following tables summarize quantitative data from various studies on the impact of this compound on the aggregation of key proteins implicated in neurodegenerative diseases.
| Protein | Method of DiY Induction | Key Findings | Reference |
| Amyloid-β (Aβ) | Copper-catalyzed oxidation (Cu²⁺/H₂O₂) | Promotes the formation of SDS-resistant oligomers. | [6] |
| Peroxidase/H₂O₂ | Dityrosine cross-linking stabilizes Aβ assemblies. | [6] | |
| UV irradiation | Slows Aβ aggregation into fibrils. | [6] | |
| α-Synuclein | UV irradiation | DiY-modified monomers and dimers inhibit fibril formation by interfering with elongation. | [5] |
| Metal-catalyzed oxidation (MCO) | Induces intramolecular DiY cross-links, leading to a more compact monomeric state that inhibits ordered self-assembly. | [12] | |
| Cytochrome c/H₂O₂ | Tyrosine 39 is crucial for covalent aggregation in a collapsed conformation. | [4] | |
| Tau | Peroxynitrite oxidation | Results in the oligomerization of soluble tau via tyrosine cross-linking. | [6] |
| Metal-catalyzed oxidation (MCO) | Facilitates the assembly of soluble tau fragments into oligomers that do not elongate into fibrils. | [3] |
| Parameter | Protein | Condition | Quantitative Measurement | Reference |
| Aggregation Lag Time | α-Synuclein | Untreated | ~8 hours | [12] |
| α-Synuclein | 0.1 min Metal-Catalyzed Oxidation (MCO) | ~30 hours | [12] | |
| α-Synuclein | 5 min Metal-Catalyzed Oxidation (MCO) | No significant fibril formation observed | [12] | |
| Dityrosine Formation Half-life | α-Synuclein | Metal-Catalyzed Oxidation (MCO) | 0.86 minutes | [12] |
| Tyrosine Fluorescence Decay Half-life | α-Synuclein | Metal-Catalyzed Oxidation (MCO) | 1.41 minutes | [12] |
| Dityrosine Levels in Alzheimer's Brain (Hippocampus) | Human Brain Tissue | Control | ~0.5 pmol/mg protein | [10] |
| Human Brain Tissue | Alzheimer's Disease | ~2.5 pmol/mg protein | [10] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: Oxidative Stress-Induced Dityrosine Formation and Protein Aggregation
Caption: Oxidative stress triggers the formation of tyrosyl radicals, leading to dityrosine cross-linking and the stabilization of neurotoxic protein oligomers.
Experimental Workflow: Studying the Impact of Dityrosine on Protein Aggregation
Caption: A general workflow for investigating the role of dityrosine in protein aggregation, from induction to functional assays.
Experimental Protocols
Protocol 1: In Vitro Induction of this compound in α-Synuclein using Photo-oxidation
Objective: To generate dityrosine-cross-linked α-synuclein oligomers for aggregation and toxicity studies.
Materials:
-
Recombinant human α-synuclein (lyophilized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV cross-linker with 254 nm bulbs
-
Quartz cuvette or 96-well UV-transparent plate
Procedure:
-
Protein Reconstitution: Dissolve lyophilized α-synuclein in PBS to a final concentration of 1 mg/mL.
-
UV Irradiation:
-
Transfer the α-synuclein solution to a quartz cuvette or a UV-transparent plate.
-
Place the sample in the UV cross-linker.
-
Irradiate the sample with 254 nm UV light at a specified energy (e.g., 1 J/cm²). The optimal energy and time should be determined empirically.
-
-
Confirmation of Dityrosine Formation:
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectrum from 350 nm to 500 nm with an excitation wavelength of 325 nm. The appearance of a peak around 410 nm indicates dityrosine formation.
-
SDS-PAGE and Western Blot: Run the irradiated sample on an SDS-PAGE gel to visualize oligomer formation (dimers, trimers, etc.). Transfer to a PVDF membrane and probe with a specific anti-dityrosine antibody.
-
Protocol 2: Thioflavin T (ThT) Assay to Monitor Aggregation of Dityrosine-Modified Proteins
Objective: To quantitatively assess the effect of dityrosine cross-linking on the kinetics of protein aggregation.
Materials:
-
Dityrosine-modified protein (from Protocol 1)
-
Unmodified control protein
-
Thioflavin T (ThT) stock solution (1 mM in water, filtered)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (excitation ~440-450 nm, emission ~480-490 nm)
Procedure:
-
Preparation of ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 20 µM.
-
Assay Setup:
-
In triplicate, add 180 µL of the ThT working solution to the wells of the 96-well plate.
-
Add 20 µL of the dityrosine-modified protein or the unmodified control protein to the respective wells. The final protein concentration should be in the range of 10-50 µM.
-
Include a blank control with only the ThT working solution.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking in the plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48-72 hours.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity versus time for both the modified and unmodified proteins.
-
Analyze the aggregation kinetics by determining the lag time (the time to reach the initial increase in fluorescence) and the maximum slope of the aggregation curve.
-
Protocol 3: Quantification of this compound by HPLC with Fluorescence Detection
Objective: To quantify the amount of dityrosine in a protein sample.
Materials:
-
Protein sample (dityrosine-modified or biological sample)
-
6 N HCl
-
This compound standard
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
Procedure:
-
Acid Hydrolysis:
-
Lyophilize the protein sample.
-
Add 6 N HCl to the dried protein and heat at 110°C for 24 hours in a sealed, vacuum-evacuated tube.
-
After hydrolysis, evaporate the HCl under a stream of nitrogen.
-
Re-dissolve the hydrolysate in the HPLC mobile phase A.
-
-
HPLC Analysis:
-
Inject the hydrolyzed sample and a series of dityrosine standards onto the C18 column.
-
Elute with a gradient of mobile phase B (e.g., 0-60% over 30 minutes).
-
Set the fluorescence detector to an excitation wavelength of 325 nm and an emission wavelength of 410 nm.
-
-
Quantification:
-
Generate a standard curve by plotting the peak area of the dityrosine standards against their known concentrations.
-
Determine the concentration of dityrosine in the sample by interpolating its peak area on the standard curve.
-
Normalize the dityrosine concentration to the initial protein amount.
-
Conclusion
The study of this compound provides a powerful avenue for understanding the role of oxidative stress in protein aggregation and related diseases. The protocols and information provided herein offer a foundation for researchers to investigate the formation, detection, and pathological implications of this important post-translational modification. Further research into the specific signaling pathways affected by dityrosine-crosslinked aggregates will be crucial for the development of novel therapeutic strategies targeting the nexus of oxidative stress and protein misfolding.
References
- 1. researchgate.net [researchgate.net]
- 2. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Frontiers | Dityrosine cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]
- 5. Opposed Effects of Dityrosine Formation in Soluble and Aggregated α-Synuclein on Fibril Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Synaptotoxic Signaling by Amyloid Beta Oligomers in Alzheimer's Disease Through Prion Protein and mGluR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Aggregation Continuum of α-Synuclein and Its Relevance to Brain Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L,L-Dityrosine Cross-Linking Kits for In Vitro Assays
Introduction
L,L-dityrosine is a fluorescent biomolecule formed through the covalent cross-linking of two tyrosine residues. This modification can occur both intramolecularly and intermolecularly within proteins. The formation of dityrosine is often associated with oxidative stress and is catalyzed by various enzymes, particularly peroxidases, in the presence of hydrogen peroxide (H₂O₂).[1][2] Dityrosine can also be induced by non-enzymatic mechanisms such as UV irradiation and reactive oxygen species (ROS).[1][3] Its presence serves as a biomarker for protein oxidation, aging, and various pathological conditions, including Alzheimer's disease and atherosclerosis.[1][4] The intrinsic fluorescence of dityrosine provides a convenient method for its detection and quantification.[3][5][6]
These application notes provide detailed protocols for utilizing this compound cross-linking kits for in vitro assays. The kits are designed for researchers, scientists, and drug development professionals to study enzyme-catalyzed protein cross-linking, screen for inhibitors of this process, and quantify dityrosine formation.
Principle of the Assay
The in vitro dityrosine cross-linking assay is based on the enzymatic reaction catalyzed by a peroxidase, such as Horseradish Peroxidase (HRP), which utilizes hydrogen peroxide (H₂O₂) to oxidize tyrosine residues, leading to the formation of tyrosyl radicals. These radicals can then couple to form a stable dityrosine cross-link.[7] The formation of dityrosine can be monitored by its characteristic fluorescence, typically with an excitation maximum around 315-325 nm and an emission maximum in the range of 400-420 nm.[1][5][6] The intensity of the fluorescence signal is directly proportional to the amount of dityrosine formed, allowing for quantitative analysis.
Signaling Pathway Diagram
Caption: Peroxidase-catalyzed formation of dityrosine.
Applications
-
Quantification of Protein Cross-Linking: Measure the extent of dityrosine formation in a target protein under various oxidative conditions.
-
Enzyme Kinetic Studies: Determine the kinetic parameters of peroxidases or other enzymes that catalyze dityrosine formation.
-
Inhibitor Screening: Screen compound libraries for potential inhibitors of dityrosine cross-linking, which may have therapeutic applications in diseases associated with oxidative stress.[8][9][10]
-
Biomarker Detection: Although primarily for in vitro use, the principles can be adapted for the detection of dityrosine in biological samples as a marker of oxidative damage.
Quantitative Data Summary
Table 1: Fluorescence Properties of this compound
| Property | Wavelength (nm) | Notes |
| Excitation Maximum (Acidic) | ~284 | In acidic solutions.[1] |
| Excitation Maximum (Alkaline) | ~315 | In alkaline solutions.[1] |
| Emission Maximum | 400 - 420 | The emission peak for dityrosine.[1][5][6] |
Table 2: Typical Reagent Concentrations for In Vitro Dityrosine Assay
| Reagent | Typical Concentration Range | Notes |
| Substrate (e.g., L-Tyrosine or Tyrosine-containing peptide) | 1 - 10 mM | The optimal concentration may vary depending on the specific substrate and enzyme. |
| Peroxidase (e.g., HRP) | 1 - 10 µg/mL | Enzyme concentration will influence the reaction rate. |
| Hydrogen Peroxide (H₂O₂) | 10 - 100 µM | Higher concentrations can lead to enzyme inactivation. Titrate for optimal results. |
| Buffer pH | 7.0 - 8.5 | The optimal pH can be enzyme-dependent.[11] |
Table 3: Example Data from an Inhibitor Screening Assay
| Inhibitor Concentration (µM) | % Inhibition of Dityrosine Formation | IC₅₀ (µM) |
| 0 (Control) | 0% | |
| 1 | 15% | |
| 10 | 48% | 10.4 |
| 50 | 85% | |
| 100 | 95% |
Experimental Protocols
Protocol 1: General Assay for Dityrosine Formation (Fluorescence-Based)
This protocol provides a method for quantifying dityrosine formation using a fluorescence plate reader.
Materials:
-
This compound Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)
-
Substrate solution (e.g., 10 mM L-Tyrosine in Assay Buffer)
-
Enzyme solution (e.g., 100 µg/mL Horseradish Peroxidase in Assay Buffer)
-
Hydrogen Peroxide (H₂O₂) solution (e.g., 1 mM in deionized water)
-
96-well black microplate
-
Fluorescence microplate reader
Experimental Workflow Diagram:
Caption: General workflow for a fluorescence-based dityrosine assay.
Procedure:
-
Prepare Reagents: Bring all reagents to room temperature before use. Prepare serial dilutions of a dityrosine standard for a standard curve if absolute quantification is desired.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
50 µL of Assay Buffer
-
20 µL of Substrate solution
-
-
Add Enzyme: Add 10 µL of the Enzyme solution to each well.
-
Initiate Reaction: Add 20 µL of the H₂O₂ solution to each well to start the reaction. The final volume should be 100 µL.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~320 nm and emission at ~410 nm.
-
Data Analysis: Subtract the fluorescence of a blank control (no enzyme or no substrate) from all readings. Quantify the amount of dityrosine formed by comparing the fluorescence to a standard curve.
Protocol 2: Enzyme Kinetics Assay
This protocol is designed to determine the kinetic parameters (e.g., Km and Vmax) of a peroxidase for a tyrosine-containing substrate.
Procedure:
-
Follow the general assay protocol (Protocol 1), but vary the concentration of the substrate solution over a wide range (e.g., 0.1 to 10 times the expected Km).
-
Keep the enzyme and H₂O₂ concentrations constant.
-
Measure the initial reaction rate (V₀) at each substrate concentration by taking kinetic readings over a short period (e.g., every minute for 10 minutes).
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Analyze the data using Michaelis-Menten kinetics or a Lineweaver-Burk plot to determine Km and Vmax.
Protocol 3: Inhibitor Screening Assay
This protocol is for screening potential inhibitors of peroxidase-catalyzed dityrosine formation.
Inhibitor Screening Logic Diagram:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Identification of dityrosine cross-linked sites in oxidized human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A central role for dityrosine crosslinking of Amyloid-β in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro screening for chemical inhibition of the iodide recycling enzyme, iodotyrosine deiodinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of peroxynitrite-induced dityrosine formation with oxidized and reduced thiols, nitric oxide donors, and purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Inducing L,L-Dityrosine Formation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L,L-dityrosine is a covalent cross-link formed between two tyrosine residues, serving as a robust biomarker for oxidative stress and protein damage. Its formation is implicated in a range of physiological and pathological processes, including aging, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2] The ability to reliably induce and quantify dityrosine formation in cell culture models is crucial for studying the mechanisms of oxidative damage, evaluating the efficacy of antioxidant compounds, and developing novel therapeutic strategies.
These application notes provide detailed protocols for inducing dityrosine formation in cultured mammalian cells using three common methods: enzymatic oxidation, metal-catalyzed oxidation, and photo-oxidation. Furthermore, methods for the subsequent detection and quantification of dityrosine are outlined.
Methods of Induction
Enzymatic Oxidation using Horseradish Peroxidase (HRP) and Hydrogen Peroxide (H₂O₂)
This method mimics endogenous peroxidase activity and provides a controlled way to induce dityrosine formation.[3][4]
Protocol:
-
Cell Culture: Plate mammalian cells (e.g., HeLa, HEK293T) in appropriate culture vessels and grow to 70-80% confluency.
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of Horseradish Peroxidase (HRP) in phosphate-buffered saline (PBS).
-
Prepare a 10 mM stock solution of hydrogen peroxide (H₂O₂) in sterile, nuclease-free water.
-
-
Treatment:
-
Wash the cells once with warm PBS.
-
Replace the culture medium with serum-free medium.
-
Add HRP to a final concentration of 1-10 µg/mL.
-
Add H₂O₂ to a final concentration of 50-200 µM.
-
Incubate for 1-4 hours at 37°C in a CO₂ incubator.
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant for analysis.
-
Metal-Catalyzed Oxidation (MCO) using Copper (Cu²⁺) and Hydrogen Peroxide (H₂O₂)
This method utilizes the Fenton reaction to generate hydroxyl radicals, which are potent inducers of tyrosine cross-linking.[1][2]
Protocol:
-
Cell Culture: Culture cells as described in the enzymatic oxidation protocol.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of Copper(II) sulfate (CuSO₄) in sterile water.
-
Prepare a 10 mM stock solution of H₂O₂ in sterile water.
-
-
Treatment:
-
Wash cells with warm PBS.
-
Incubate cells in serum-free medium containing CuSO₄ at a final concentration of 10-100 µM for 30 minutes.
-
Add H₂O₂ to a final concentration of 100-500 µM.
-
Incubate for 2-6 hours at 37°C.
-
-
Cell Harvesting and Lysis: Follow the same procedure as for enzymatic oxidation.
Photo-oxidation using Ultraviolet (UV) Irradiation
UV light can directly induce the formation of tyrosyl radicals, leading to dityrosine cross-links.[3][5]
Protocol:
-
Cell Culture: Plate cells in UV-transparent culture dishes.
-
Irradiation:
-
Remove the culture medium and wash the cells with PBS.
-
Expose the cells to a controlled dose of UVB radiation (e.g., 250 mJ/cm²). The exact dose should be optimized for the cell type and experimental setup.[5]
-
Immediately after irradiation, add fresh, pre-warmed culture medium.
-
-
Incubation: Incubate the cells for a desired period (e.g., 6-24 hours) to allow for the accumulation of dityrosine.
-
Cell Harvesting and Lysis: Follow the same procedure as for enzymatic oxidation.
Detection and Quantification of Dityrosine
Dityrosine can be detected and quantified using its intrinsic fluorescence or by more sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry.[4][6][7]
Fluorescence Spectroscopy
This method provides a rapid assessment of dityrosine formation.
Protocol:
-
Sample Preparation: Use the cell lysate obtained from the induction protocols.
-
Measurement:
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a fluorescence detector offers a more quantitative and specific measurement of dityrosine.
Protocol:
-
Protein Hydrolysis:
-
To the cell lysate, add an equal volume of 12 M HCl to achieve a final concentration of 6 M HCl.
-
Transfer the mixture to a hydrolysis tube and seal it under vacuum.
-
Heat at 110°C for 24 hours to hydrolyze the proteins into amino acids.[8][9]
-
Dry the hydrolysate to remove the HCl.
-
Reconstitute the sample in an appropriate mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the hydrolyzed sample into a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% trifluoroacetic acid.
-
Detect dityrosine using a fluorescence detector with excitation at ~315 nm and emission at ~410 nm.
-
Quantify the dityrosine concentration by comparing the peak area to a standard curve generated with a pure dityrosine standard.
-
Data Presentation
Table 1: Recommended Starting Concentrations and Conditions for Dityrosine Induction
| Induction Method | Inducer | Concentration Range | Incubation Time | Cell Type Example |
| Enzymatic Oxidation | HRP + H₂O₂ | 1-10 µg/mL HRP, 50-200 µM H₂O₂ | 1-4 hours | HeLa, HEK293T |
| Metal-Catalyzed Oxidation | Cu²⁺ + H₂O₂ | 10-100 µM Cu²⁺, 100-500 µM H₂O₂ | 2-6 hours | HCT116 |
| Photo-oxidation | UVB Radiation | 250 mJ/cm² | Post-incubation 6-24 hours | Human Skin Cells |
Table 2: Analytical Parameters for Dityrosine Detection
| Detection Method | Parameter | Value |
| Fluorescence Spectroscopy | Excitation Wavelength | 315-325 nm |
| Emission Wavelength | 400-420 nm | |
| HPLC with Fluorescence | Excitation Wavelength | ~315 nm |
| Emission Wavelength | ~410 nm | |
| Column Type | Reverse-phase C18 |
Visualization of Pathways and Workflows
Caption: General pathway of this compound formation.
Caption: Experimental workflow for dityrosine induction and analysis.
References
- 1. Formation of o-tyrosine and dityrosine in proteins during radiolytic and metal-catalyzed oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. scholarcommons.sc.edu [scholarcommons.sc.edu]
Application Notes: Antibody-Based Detection of L,L-Dityrosine Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
L,L-Dityrosine is a covalent cross-link formed between two tyrosine residues as a result of oxidative stress. The formation of dityrosine is mediated by reactive oxygen species (ROS) and peroxidases, leading to the dimerization of tyrosyl radicals.[1] This modification can alter protein structure and function and is implicated in a variety of physiological and pathological processes. Dityrosine serves as a stable biomarker for oxidative protein damage and has been associated with aging, as well as diseases such as Alzheimer's, Parkinson's, and cardiovascular diseases.[2][3][4][5] The detection and quantification of dityrosine adducts are crucial for understanding the role of oxidative stress in these conditions and for the development of therapeutic interventions. This document provides detailed protocols for the antibody-based detection of this compound using common immunoassay techniques.
Applications
Antibody-based detection of this compound can be applied in various research areas:
-
Neurodegenerative Disease Research: To study the role of oxidative stress in the pathogenesis of diseases like Alzheimer's and Parkinson's by detecting dityrosine in brain tissue and cerebrospinal fluid.[2][3]
-
Cardiovascular Disease Research: To investigate oxidative damage in cardiac tissue, for instance, as a marker for acute myocardial infarction.[4]
-
Aging Research: To assess the accumulation of oxidatively damaged proteins in tissues during the aging process.
-
Drug Development: To evaluate the efficacy of antioxidant therapies in reducing oxidative protein damage.
-
Food Science: To assess protein oxidation in food products.[6]
Featured Antibodies
Several monoclonal antibodies are commercially available for the specific detection of this compound. The choice of antibody will depend on the specific application and experimental conditions.
| Antibody Clone | Host/Isotype | Applications | Supplier Examples |
| 10A6 | Mouse / IgG1 | WB, ICC/IF, Flow Cytometry, ELISA | Thermo Fisher Scientific, Abcam |
| 7D4 | Mouse / IgG1 | WB, ICC/IF, ELISA | StressMarq Biosciences |
| 1C3 | Mouse / IgG2a | IHC, WB, ELISA | Genox |
Specificity: These antibodies are generally specific for dityrosine-modified proteins and do not cross-react with other tyrosine modifications like 3,5-dibromotyrosine or bromotyrosine.
Quantitative Data Summary
The following tables provide a summary of recommended antibody dilutions and assay ranges for different applications. These are starting recommendations and may require optimization for specific experimental setups.
Table 1: Recommended Antibody Dilutions
| Application | Antibody Clone | Starting Dilution |
| Western Blot (WB) | 10A6 | 1:1,000 |
| 7D4 | 1:1,000 | |
| Immunocytochemistry/Immunofluorescence (ICC/IF) | 10A6 | 1:50 |
| 7D4 | 1:50 | |
| Immunohistochemistry (IHC) | 1C3 | User-defined |
| Flow Cytometry (FCM) | 10A6 | 1:50 |
| Enzyme-Linked Immunosorbent Assay (ELISA) | 10A6 | 1:1,000 |
| 7D4 | 1:1,000 |
Table 2: Dityrosine ELISA Kit Performance
| ELISA Kit Example | Assay Principle | Sample Types | Measuring Range |
| NWLSS™ Dityrosine ELISA | Competitive | Urine, Plasma, Serum, Tissue | Not Specified |
| JaICA Dityrosine (DT) ELISA | Competitive | Urine | 0.05 - 12 µmol/L[7] |
| Tinzyme Human Dityrosine ELISA | Competitive | Water, Tissue | 10 - 500 ng/L[8] |
Signaling Pathways and Experimental Workflows
dot
Caption: Oxidative stress-induced formation of this compound and its role in neurodegeneration.
dot
Caption: Workflow for a competitive ELISA for this compound detection.
dot
Caption: General workflow for Western blot detection of this compound.
Experimental Protocols
Competitive ELISA Protocol for Dityrosine Quantification
This protocol is based on the principle of competitive binding. Free dityrosine in the sample competes with dityrosine coated on the microplate for binding to a limited amount of anti-dityrosine antibody.
Materials:
-
Dityrosine-coated 96-well microplate
-
Anti-Dityrosine monoclonal antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
Dityrosine standards
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sample Diluent (e.g., 0.9% NaCl)[7]
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the manufacturer's instructions. Bring all components to room temperature before use.[9]
-
Plate Washing: Wash the dityrosine-coated microplate wells three times with 250 µL of Wash Buffer per well. After the final wash, remove any remaining buffer by inverting the plate and tapping it on a clean paper towel.[7]
-
Sample and Standard Addition: Add 50 µL of dityrosine standards or diluted samples to the appropriate wells.[9]
-
Primary Antibody Addition: Add 50 µL of the anti-dityrosine primary antibody to each well (except for the blank).[7]
-
Incubation: Seal the plate and incubate overnight at 4-10°C.[9]
-
Washing: The next day, wash the plate three times with Wash Buffer as described in step 2.[9]
-
Secondary Antibody Addition: Add 100 µL of HRP-conjugated secondary antibody to each well.[9]
-
Incubation: Seal the plate and incubate for 1 hour at room temperature.[9]
-
Washing: Wash the plate three times with Wash Buffer.[9]
-
Substrate Addition: Add 100 µL of TMB Substrate to each well.[9]
-
Color Development: Incubate the plate in the dark at room temperature for 15-30 minutes.[7]
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.[7]
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the dityrosine concentration in the sample.[8]
Western Blot Protocol for Dityrosine Detection
This protocol outlines the general steps for detecting dityrosine-modified proteins in complex samples.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
Transfer Buffer
-
Nitrocellulose or PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Anti-Dityrosine primary antibody
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or tissues in Lysis Buffer. Determine the protein concentration of the lysates.[10]
-
SDS-PAGE: Mix protein samples with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the anti-dityrosine primary antibody (e.g., at a 1:1,000 dilution in Blocking Buffer) overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature with gentle agitation.[11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Detection: Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.[11]
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Immunohistochemistry (IHC) Protocol for Dityrosine Detection
This protocol provides a general guideline for the detection of dityrosine in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen Retrieval Buffer (e.g., 10 mM Citrate Buffer, pH 6.0)
-
Peroxidase Blocking Solution (e.g., 3% H₂O₂ in methanol)
-
Blocking Serum (from the same species as the secondary antibody)
-
Anti-Dityrosine primary antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes (100%, 95%, 70%) to rehydrate the tissue sections. Finally, rinse with distilled water.[12]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in Antigen Retrieval Buffer at 95-100°C for 10-20 minutes. Allow slides to cool to room temperature.[13]
-
Peroxidase Blocking: Incubate sections with Peroxidase Blocking Solution for 10 minutes to quench endogenous peroxidase activity. Rinse with PBS.[14]
-
Blocking: Apply Blocking Serum and incubate for 30 minutes to block non-specific binding sites.[14]
-
Primary Antibody Incubation: Incubate the sections with the anti-dityrosine primary antibody overnight at 4°C in a humidified chamber.[15]
-
Washing: Wash slides three times with PBS.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.[13]
-
Washing: Wash slides three times with PBS.
-
Streptavidin-HRP Incubation: Apply the streptavidin-HRP conjugate and incubate for 30 minutes.[14]
-
Washing: Wash slides three times with PBS.
-
Chromogen Detection: Apply the DAB substrate solution and incubate until the desired brown color develops. Monitor under a microscope.[13]
-
Counterstaining: Rinse with water and counterstain with hematoxylin.[13]
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and clear with xylene. Coverslip with mounting medium.[13]
-
Microscopy: Examine the slides under a microscope. Dityrosine-positive staining will appear brown.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Item - Chemical and biochemical studies of dityrosine cross-link formation in amyloidogenic peptides - University of Sussex - Figshare [sussex.figshare.com]
- 3. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dityrosine, a protein product of oxidative stress, as a possible marker of acute myocardial infarctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dityrosine Cross-links are Present in Alzheimer's Disease-derived Tau Oligomers and Paired Helical Filaments (PHF) which Promotes the Stability of the PHF-core Tau (297-391) In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurodiagnostico.com [eurodiagnostico.com]
- 8. tinzyme.com [tinzyme.com]
- 9. nwlifescience.com [nwlifescience.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. cdn.origene.com [cdn.origene.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 14. Immunohistochemistry Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
analytical techniques for distinguishing L,L-Dityrosine from other tyrosine derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
L,L-Dityrosine, an oxidized dimer of tyrosine, is a significant biomarker for oxidative stress and has been implicated in various pathological conditions, including neurodegenerative diseases and atherosclerosis.[1] Its accurate detection and quantification are crucial for understanding disease mechanisms and for the development of therapeutic interventions. Distinguishing this compound from its precursor, tyrosine, and other derivatives such as 3-nitrotyrosine, 3-bromotyrosine, and 3-chlorotyrosine, presents an analytical challenge. This document provides detailed application notes and protocols for the primary analytical techniques used to identify and quantify this compound in biological samples.
Key Analytical Techniques
The principal methods for the analysis of this compound include High-Performance Liquid Chromatography (HPLC) with various detectors, Mass Spectrometry (MS), and Fluorescence Spectroscopy. Each technique offers distinct advantages in terms of sensitivity, selectivity, and throughput.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of dityrosine. Coupled with sensitive detectors, it provides robust and reliable results.
-
Fluorescence Detection (HPLC-FLD): This is the most common method for dityrosine quantification due to the molecule's intrinsic fluorescence.[2][3] Dityrosine exhibits a characteristic fluorescence with an excitation maximum around 315-325 nm and an emission maximum in the range of 400-410 nm.[2][4][5][6]
-
UV-Visible Detection (HPLC-UV): While less sensitive than fluorescence detection, HPLC-UV can also be employed for dityrosine analysis, typically monitoring at a wavelength of 280 nm.[3]
-
Electrochemical Detection (HPLC-ECD): This technique offers high sensitivity for the detection of electroactive compounds like dityrosine and its derivatives.[7][8]
Mass Spectrometry (MS)
MS-based methods, particularly when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), provide high specificity and sensitivity, allowing for the unambiguous identification and quantification of dityrosine and its isomers.[1]
Fluorescence Spectroscopy
This technique leverages the unique fluorescent properties of dityrosine for its detection. The ionized form of dityrosine has an excitation peak at 315 nm, while the non-ionized form's peak is at 283 nm, with both emitting between 400 and 409 nm.[4][5]
Quantitative Data Summary
The following table summarizes the quantitative performance of various analytical techniques for this compound analysis.
| Technique | Analyte(s) | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-FLD | Dansylated Dityrosine | Protein Hydrolysate | 0.5 pmol | Not Reported | [9] |
| LC-MS/MS | Dityrosine | Wheat Flour and Dough | 0.22 nmol/g | 0.75 nmol/g | [10] |
| LC-ESI-MS/MS | Dityrosine | Milk Powder | ~2 µmol/mol Tyr | ~6 µmol/mol Tyr | [11] |
| HPLC-ECD | Dityrosine, 3-Nitrotyrosine | Human Brain Tissue | Not Reported | Not Reported | [7] |
Experimental Protocols
Protocol 1: Sample Preparation from Protein Samples
This protocol outlines the steps for the liberation of dityrosine from protein backbones for subsequent analysis.
-
Protein Hydrolysis:
-
To release protein-bound dityrosine, perform acid hydrolysis. A common method involves incubating the protein sample in a mixture of 4 M hydrochloric acid and 8.9 M propionic acid for 24 hours at 110°C.[10]
-
Note: Acid hydrolysis is a harsh method and may lead to some degradation of the analyte.
-
-
Solid-Phase Extraction (SPE) for Cleanup:
-
After hydrolysis, the sample can be purified using a C18 SPE cartridge to remove interfering substances.[10]
-
Condition the cartridge with methanol followed by water.
-
Load the hydrolyzed sample.
-
Wash the cartridge with a weak solvent (e.g., water with 0.1% trifluoroacetic acid).
-
Elute the dityrosine with a stronger solvent (e.g., methanol or acetonitrile).
-
Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase for analysis.
-
Protocol 2: HPLC-FLD Analysis of Dityrosine
This protocol provides a method for the separation and quantification of dityrosine using HPLC with fluorescence detection.
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., ODS II Spherisorb, 4.6 x 250 mm, 5 µm particle size).[12]
-
Mobile Phase: Isocratic elution with 92% water, 8% acetonitrile, and 0.1% trifluoroacetic acid.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Quantification: Generate a standard curve using a certified this compound standard.
Protocol 3: LC-MS/MS Analysis for Dityrosine and Other Tyrosine Derivatives
This protocol is designed for the simultaneous quantification of dityrosine, nitrotyrosine, bromotyrosine, and dibromotyrosine in biological fluids.[14]
-
LC-MS/MS System: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., ODS-HG-3, 2 x 50 mm).[14]
-
Mobile Phase:
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
Dityrosine: Monitor appropriate precursor/product ion transitions.
-
Nitrotyrosine, Bromotyrosine, Dibromotyrosine: Use specific MRM transitions for each analyte and their corresponding internal standards.
-
-
Internal Standards: Utilize stable isotope-labeled internal standards for each analyte to ensure accurate quantification (e.g., [¹³C₆]tyrosine).[14]
Visualizations
Experimental Workflow for LC-MS/MS Analysis of Tyrosine Derivatives
Caption: Workflow for the quantification of tyrosine derivatives by LC-MS/MS.
Logical Relationship of Analytical Techniques
Caption: Interrelationship of analytical methods for dityrosine analysis.
References
- 1. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC With Electrochemical Detection Analysis of 3-Nitrotyrosine in Human Plasma | Springer Nature Experiments [experiments.springernature.com]
- 9. Isolation and analysis of dityrosine from enzyme-catalyzed oxidation of tyrosine and X-irradiated peptide and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of dityrosine in wheat flour and dough by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: L,L-Dityrosine Quantification
Welcome to the technical support center for the quantification of L,L-dityrosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges encountered during the detection and quantification of this critical biomarker of oxidative stress.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it an important biomarker?
A1: this compound is a fluorescent molecule formed from the covalent cross-linking of two tyrosine residues.[1][2] It is a biomarker for oxidatively modified proteins and is associated with aging, UV and gamma-irradiation, and exposure to various free radicals.[1][2] Elevated levels of dityrosine have been linked to pathologies such as cataracts, atherosclerosis, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][3] Its chemical stability and the fact that free dityrosine is not incorporated into new proteins make it a reliable indicator of oxidative and/or nitrative stress on endogenous proteins.[3]
Q2: What are the primary methods for quantifying this compound?
A2: The most common methods for dityrosine quantification are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] HPLC-FLD leverages the native fluorescence of dityrosine for detection, while LC-MS/MS offers high sensitivity and specificity by measuring the mass-to-charge ratio of the molecule and its fragments.[4][6]
Q3: What are the typical excitation and emission wavelengths for dityrosine fluorescence detection?
A3: The optimal excitation and emission wavelengths for dityrosine can vary slightly depending on the pH and the instrument. Generally, excitation is performed between 315-325 nm, with emission being monitored between 400-420 nm.[2][3] In acidic solutions, an excitation wavelength of 284 nm can also be used.[3]
Q4: Why is sample preparation critical for accurate dityrosine quantification?
A4: Sample preparation is crucial to release protein-bound dityrosine and to remove interfering substances from the sample matrix. Incomplete protein hydrolysis can lead to an underestimation of dityrosine levels. Conversely, harsh hydrolysis conditions or the presence of contaminants can lead to the artificial formation of dityrosine, resulting in an overestimation.[7][8] Proper cleanup, often using Solid-Phase Extraction (SPE), is necessary to minimize matrix effects in both HPLC-FLD and LC-MS/MS analyses.[6][7]
Q5: What are "matrix effects" and how do they impact dityrosine analysis?
A5: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting compounds from the sample matrix.[9] This can lead to ion suppression (decreased signal) or enhancement (increased signal), both of which compromise the accuracy and reproducibility of LC-MS/MS quantification.[7][9] Thorough sample cleanup and the use of an internal standard, preferably a stable isotope-labeled version of dityrosine, are key strategies to mitigate matrix effects.[7][10]
Troubleshooting Guides
HPLC-Fluorescence Detection (HPLC-FLD)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | Low abundance of dityrosine in the sample. | Concentrate the sample prior to injection. Consider using a more sensitive method like LC-MS/MS. |
| Incorrect excitation or emission wavelengths. | Verify the wavelength settings on your fluorometer. Optimal excitation is typically 315-325 nm and emission is 400-420 nm.[2][3] | |
| Fluorescence quenching. | Check for quenching agents in your sample matrix or mobile phase. Ensure high purity solvents and reagents. Consider further sample cleanup. | |
| Dityrosine degradation. | Protect samples from light, as dityrosine can be light-sensitive. Analyze samples as fresh as possible. | |
| High Background Signal | Contaminated mobile phase or column. | Use HPLC-grade solvents and flush the column thoroughly. Run a blank gradient to check for system contamination. |
| Presence of interfering fluorescent compounds. | Optimize the HPLC gradient to separate dityrosine from interfering peaks. Improve the sample cleanup procedure, for instance, by using a more specific SPE sorbent.[11] | |
| Improper blank subtraction. | Ensure you are using an appropriate blank (e.g., a sample matrix known to be free of dityrosine). | |
| Poor Peak Shape (Tailing, Broadening) | Column degradation or contamination. | Replace or thoroughly clean the HPLC column. Use a guard column to protect the analytical column. |
| Inappropriate mobile phase pH. | Optimize the pH of the mobile phase to ensure dityrosine is in a consistent ionization state. | |
| Sample overload. | Inject a smaller volume of the sample or dilute the sample. | |
| Inconsistent Retention Time | Fluctuations in pump pressure or temperature. | Ensure the HPLC system is properly maintained and equilibrated. Use a column oven for temperature stability. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly degassed. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity (Ion Suppression) | Matrix effects from co-eluting compounds. | Improve sample cleanup using techniques like Solid-Phase Extraction (SPE).[10] Optimize the chromatographic separation to better resolve dityrosine from matrix components.[9] |
| Inefficient ionization. | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase pH is compatible with efficient ionization in the chosen mode (positive or negative). | |
| Use of an inappropriate internal standard. | Use a stable isotope-labeled internal standard for dityrosine (e.g., ¹³C-dityrosine) to compensate for matrix effects and ionization variability.[7] | |
| High Background/Noise | Contaminated LC system or mass spectrometer. | Clean the ion source.[12] Flush the LC system with a strong solvent. |
| Non-specific binding in the sample preparation. | Optimize the SPE wash steps to remove more interfering compounds. | |
| Inaccurate Quantification | Non-linear standard curve. | Ensure standards are prepared correctly and are within the linear range of the instrument. Check for saturation of the detector at high concentrations. |
| Instability of dityrosine in the autosampler. | Keep the autosampler temperature low (e.g., 4°C) to prevent degradation. | |
| In-source fragmentation. | Optimize the cone voltage and other source parameters to minimize the fragmentation of the precursor ion before it enters the mass analyzer. |
Quantitative Data Summary
Table 1: HPLC-FLD Parameters for Dityrosine Quantification
| Parameter | Typical Value/Range | Reference(s) |
| Excitation Wavelength | 315 - 325 nm (alkaline/neutral pH) | [2][3] |
| 284 nm (acidic pH) | [3] | |
| Emission Wavelength | 400 - 420 nm | [2][3] |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | [11] |
| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid | [11] |
| Column | C18 Reverse-Phase (e.g., ODS II Spherisorb) | [11] |
| Limit of Detection (LOD) | ~0.5 pmol | [13] |
Table 2: LC-MS/MS Parameters for Dityrosine Quantification
| Parameter | Typical Value/Range | Reference(s) |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | [6] |
| Precursor Ion (m/z) | Varies with ionization mode and adducts | [6] |
| Product Ions (m/z) | Dependent on collision energy and instrument | [6] |
| Mobile Phase A | 0.1% Acetic Acid or 0.1% Formic Acid in Water | [6] |
| Mobile Phase B | Acetonitrile | [6] |
| Column | C18 Reverse-Phase | [6] |
| Limit of Detection (LOD) | ~80 ng/g (0.22 nmol/g) in wheat flour | [7] |
| Limit of Quantification (LOQ) | ~270 ng/g (0.75 nmol/g) in wheat flour | [7] |
| Recovery | 92 - 95.2% in grain proteins | [14] |
Experimental Protocols
Protocol 1: Protein Hydrolysis for Dityrosine Release
This protocol describes the acid hydrolysis of protein samples to release dityrosine for subsequent analysis.
-
Sample Preparation: Accurately weigh a known amount of lyophilized protein sample into a hydrolysis tube.
-
Internal Standard Spiking: Add a known amount of stable isotope-labeled internal standard (e.g., ¹³C-dityrosine) to the sample. This is crucial for accurate quantification by LC-MS/MS.
-
Acid Addition: Add a solution of 4 M hydrochloric acid / 8.9 M propionic acid to the sample.[7]
-
Hydrolysis: Seal the tube under nitrogen and incubate at 110°C for 24 hours.[7]
-
Solvent Removal: After hydrolysis, cool the sample and evaporate the acid under a stream of nitrogen or using a centrifugal evaporator.
-
Reconstitution: Reconstitute the dried hydrolysate in a suitable solvent (e.g., mobile phase A) for cleanup or direct injection.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Dityrosine
This protocol provides a general procedure for cleaning up protein hydrolysates using a C18 SPE cartridge.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of water.
-
Sample Loading: Load the reconstituted protein hydrolysate onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with one column volume of water to remove salts and polar impurities.
-
Elution: Elute the dityrosine from the cartridge with a suitable organic solvent, such as methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the elution solvent to dryness and reconstitute the sample in the initial mobile phase for HPLC or LC-MS/MS analysis.
Visualizations
Caption: A generalized workflow for the quantification of this compound in protein samples.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Isolation and analysis of dityrosine from enzyme-catalyzed oxidation of tyrosine and X-irradiated peptide and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
improving sensitivity of L,L-Dityrosine detection in complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of L,L-Dityrosine in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it an important biomarker?
This compound is a fluorescent molecule formed from the covalent cross-linking of two tyrosine residues. It serves as a biomarker for oxidative stress, which is implicated in a variety of pathological conditions including eye cataracts, atherosclerosis, acute inflammation, and Alzheimer's disease.[1][2] Its detection and quantification in biological samples can provide insights into the extent of oxidative damage to proteins.
Q2: What are the primary methods for detecting this compound in complex mixtures?
The most common and sensitive methods for this compound detection are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3] These techniques allow for the separation of dityrosine from other amino acids and molecules in a complex sample, followed by its specific detection and quantification.
Q3: What are the typical excitation and emission wavelengths for fluorescence detection of this compound?
For fluorescence detection of this compound, the typical excitation wavelength is around 315-325 nm, with an emission maximum observed in the range of 400-420 nm.[3][4]
Q4: Can this compound be quantified using mass spectrometry?
Yes, LC-MS/MS is a powerful tool for both the identification and quantification of this compound.[1][5] Isotope dilution LC-MS/MS, in particular, is a highly accurate method for quantification.[6][7]
Troubleshooting Guides
HPLC with Fluorescence Detection
| Problem | Possible Cause | Suggested Solution |
| No peak or very low signal for Dityrosine standard | Incorrect excitation/emission wavelengths set on the fluorescence detector. | Verify that the excitation wavelength is set around 315-325 nm and the emission wavelength is set around 400-420 nm.[3][4] |
| Degradation of the Dityrosine standard. | Prepare a fresh standard solution. Store stock solutions protected from light and at a low temperature to prevent degradation. | |
| Issues with the HPLC system (e.g., pump, injector, column). | Perform system suitability tests with a known standard to ensure the HPLC system is functioning correctly. | |
| High background fluorescence | Contaminated mobile phase or glassware. | Use HPLC-grade solvents and thoroughly clean all glassware. Consider filtering the mobile phase. |
| Presence of other fluorescent compounds in the sample. | Optimize the HPLC gradient to improve the separation of Dityrosine from interfering compounds.[8] | |
| Peak splitting or broadening | Poor column performance. | Check the column's efficiency and backpressure. If necessary, wash or replace the column. |
| Inappropriate mobile phase composition. | Adjust the mobile phase composition, including pH and organic solvent concentration, to improve peak shape. | |
| Overestimation of Dityrosine levels | Co-elution of other fluorescent molecules. | Confirm the identity of the peak using a different analytical technique, such as LC-MS/MS, or by spiking the sample with a pure Dityrosine standard. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
| Problem | Possible Cause | Suggested Solution |
| Low ion intensity for Dityrosine | Inefficient ionization. | Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature. |
| Matrix effects from the sample. | Improve sample preparation to remove interfering substances. Consider using a solid-phase extraction (SPE) clean-up step. | |
| Inconsistent quantification results | Lack of an appropriate internal standard. | Use a stable isotope-labeled internal standard, such as 13C-labeled Dityrosine, for accurate quantification.[6][7] |
| Non-linear response. | Generate a calibration curve with a sufficient number of data points to accurately determine the linear range of the assay. | |
| Difficulty in identifying Dityrosine cross-linked peptides | Complex fragmentation spectra. | Utilize different fragmentation techniques such as Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) to obtain complementary fragmentation patterns for confident identification.[9] |
| Inadequate database search parameters. | Ensure that the search parameters in your data analysis software are set to include variable modifications for Dityrosine cross-links.[10] |
Experimental Protocols
Sample Preparation for Dityrosine Analysis from Protein Mixtures
-
Protein Hydrolysis:
-
To an appropriate amount of protein sample, add a mixture of 6 N hydrochloric acid and propionic acid.
-
If using an internal standard for quantification, spike the sample with a known amount of isotope-labeled Dityrosine (e.g., 3,3-¹³C6-dityrosine) before hydrolysis.[6]
-
Incubate the mixture at 110°C for 24 hours in a sealed, vacuum-purged tube.
-
-
Clean-up:
-
Reconstitution:
-
Reconstitute the dried sample in the initial mobile phase for HPLC or LC-MS/MS analysis.
-
HPLC with Fluorescence Detection Method
-
Column: Reversed-phase C18 column (e.g., ODS II Spherisorb).[8]
-
Mobile Phase: Isocratic elution with a mixture of water, acetonitrile, and trifluoroacetic acid (e.g., 92% H₂O, 8% acetonitrile, and 0.1% trifluoroacetic acid).[8]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: Fluorescence detector set to an excitation wavelength of 325 nm and an emission wavelength of 410 nm.[3][11]
Visualizations
Caption: General experimental workflow for the detection of this compound.
Caption: Troubleshooting decision tree for low this compound signal.
References
- 1. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Dityrosine cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]
- 3. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 8. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Large-Scale Qualitative and Quantitative Assessment of Dityrosine Crosslinking Omics in Response to Endogenous and Exogenous Hydrogen Peroxide in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chiral HPLC Separation of L,L-Dityrosine Isomers
Welcome to the technical support center for the chiral separation of L,L-dityrosine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the enantioselective analysis of dityrosine by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
The main challenge lies in the fact that enantiomers, such as the isomers of this compound, possess identical physical and chemical properties in an achiral environment. Therefore, their separation requires the creation of a chiral environment, typically by using a Chiral Stationary Phase (CSP), to form transient diastereomeric complexes that have different energies of interaction and can thus be separated chromatographically.[1]
Q2: Which type of chiral stationary phase (CSP) is most suitable for separating amino acid isomers like dityrosine?
Several types of CSPs are effective for amino acid separations. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often a good starting point due to their broad enantiorecognition capabilities.[2][3] Cyclodextrin-based columns are also widely used, particularly for hydrophobic compounds, as they separate based on the formation of inclusion complexes.[4][5][6] Ligand exchange chromatography is another specific technique for amino acid enantioseparation.
Q3: How do mobile phase additives like trifluoroacetic acid (TFA) or diethylamine (DEA) affect the separation?
Mobile phase additives are crucial for achieving good peak shape and selectivity for ionizable compounds like dityrosine.
-
Acidic additives (e.g., TFA, formic acid): These are used to suppress the ionization of acidic analytes and minimize unwanted interactions with the stationary phase, which can improve peak shape.
-
Basic additives (e.g., DEA, triethylamine): These are added for basic analytes to reduce peak tailing caused by interactions with residual silanol groups on the silica support of the column. For zwitterionic compounds like dityrosine, the choice of additive and the resulting mobile phase pH are critical parameters to optimize.
Q4: Can I use a standard reversed-phase C18 column for dityrosine isomer separation?
No, a standard C18 column is an achiral stationary phase and will not separate enantiomers. You must use a chiral stationary phase (CSP) for this purpose. However, reversed-phase HPLC on a C18 column is a common method for the analysis of total dityrosine (without separating the isomers).[7]
Q5: Why are my retention times drifting during a series of analyses?
Retention time instability in chiral HPLC can be caused by several factors:
-
Insufficient column equilibration: Chiral stationary phases may require longer equilibration times than standard reversed-phase columns, especially after changing the mobile phase.
-
Temperature fluctuations: Chiral separations can be very sensitive to temperature. Maintaining a stable column temperature using a column oven is crucial for reproducibility.
-
Mobile phase composition changes: Ensure precise and consistent preparation of your mobile phase. Small variations in the percentage of organic modifier or additive can lead to shifts in retention.
-
"Memory effects" from additives: Some additives, particularly amines, can adsorb strongly to the stationary phase and affect chromatography even after they have been removed from the mobile phase.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of this compound isomers.
Issue 1: Poor or No Resolution of Isomers
If your dityrosine isomers are co-eluting or poorly resolved, follow this troubleshooting workflow.
References
- 1. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 2. Enantioselective potential of polysaccharide-based chiral stationary phases in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. Nucleodex Cyclodextrin Chiral HPLC Columns: Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiomeric quality control of R-Tofisopam by HPLC using polysaccharide-type chiral stationary phases in polar organic mode [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
optimizing mass spectrometry parameters for L,L-Dityrosine fragmentation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of L,L-dityrosine cross-linked peptides.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of mass spectrometry parameters for this compound fragmentation.
Q1: I am not observing the characteristic fragmentation pattern for my dityrosine cross-linked peptide. What should I check?
A1: If you are not observing the expected fragmentation, consider the following factors:
-
Fragmentation Technique: Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD) are commonly used and produce similar fragmentation patterns for dityrosine cross-linked peptides.[1][2][3] These methods typically result in cleavage of the peptide backbone on either side of the dityrosine cross-link.[1][2][3] For more specific fragmentation, Ultraviolet Photodissociation (UVPD) can be employed, as it induces a characteristic Cα-Cβ cleavage of the dityrosine residue, producing diagnostic reporter ions.[4][5]
-
Collision Energy: The applied collision energy is a critical parameter. If the energy is too low, you will see insufficient fragmentation. If it is too high, you may observe excessive fragmentation, leading to a loss of key fragment ions in the desired m/z range. It is recommended to perform a collision energy optimization experiment for your specific peptide and instrument.
-
Precursor Ion Selection: Ensure that you are selecting the correct precursor ion for fragmentation. Verify the m/z and charge state of your dityrosine cross-linked peptide.
-
Sample Purity: Impurities in your sample can suppress the ionization of your target peptide or introduce interfering ions, complicating the MS/MS spectrum. Consider further sample purification if necessary.[6]
Q2: The signal intensity of my dityrosine fragment ions is very low. How can I improve it?
A2: Low signal intensity can be addressed by optimizing several parameters:
-
Collision Energy Optimization: Systematically varying the collision energy can significantly impact fragment ion intensity.[7][8][9] A collision energy ramp experiment can help identify the optimal setting for your specific cross-linked peptide.[8][10]
-
Ionization Source Parameters: Optimize the parameters of your electrospray ionization (ESI) source, such as spray voltage, capillary temperature, and gas flows, to maximize the generation of the precursor ion.
-
Accumulation Time/Number of Microscans: Increasing the ion accumulation time or the number of microscans can improve the signal-to-noise ratio of your MS/MS spectrum.
-
Choice of Fragmentation Method: For certain peptides, one fragmentation method may yield better signal intensity than another. If you are using CID or HCD with poor results, consider trying Electron Transfer Dissociation (ETD) or UVPD if your instrument is equipped for them.[1][2][3][11]
Q3: How can I differentiate between intramolecular and intermolecular dityrosine cross-links?
A3: Distinguishing between intramolecular and intermolecular cross-links can be challenging with a simple bottom-up proteomics approach.[1] However, a combination of experimental design and careful data analysis can provide insights. One approach involves isotopic labeling. By mixing labeled and unlabeled versions of your peptide or protein, the resulting mass shifts in the cross-linked products can help determine if the link is within the same molecule (intramolecular) or between different molecules (intermolecular).[3]
Frequently Asked Questions (FAQs)
Q4: What are the typical fragmentation patterns observed for dityrosine cross-linked peptides with CID and HCD?
A4: With CID and HCD, the primary fragmentation occurs at the peptide backbone bonds (b- and y-ions) on either side of the dityrosine cross-link.[1][3] The dityrosine cross-link itself generally remains intact.[3] This results in fragment ions that contain one of the peptide chains and the intact dityrosine moiety.
Q5: Are there specific "reporter" ions for dityrosine that I should look for?
A5: While CID and HCD do not typically produce a cleavage of the dityrosine C-C bond, UVPD has been shown to generate specific diagnostic ions.[3] This technique can induce a Cα-Cβ bond cleavage within the dityrosine residue, leading to the formation of characteristic reporter ions at m/z 240.1019 and m/z 223.0752.[4]
Q6: What collision energy should I start with for my dityrosine fragmentation experiments?
A6: The optimal collision energy is dependent on the instrument, the specific peptide (its mass, charge state, and sequence), and the fragmentation method used. However, based on published data, a normalized collision energy of around 35 eV for HCD can be a good starting point for dityrosine cross-linked peptides.[1][12] For CID, a collision energy in the range of 23 eV has been reported.[1][12] It is crucial to perform a collision energy optimization for your specific sample to obtain the best results.[7][8][9]
Quantitative Data Summary
The following table summarizes exemplary mass spectrometry parameters used for the fragmentation of dityrosine cross-linked peptides as reported in the literature.
| Parameter | Value | Fragmentation Method | Instrument Type | Reference |
| Collision Energy | 23.4 eV | CID | Q-TOF | [1][3][12] |
| Normalized Collision Energy | 35 eV | HCD | LTQ-Orbitrap | [1][3][12] |
| Activation Time | 0.1 ms | HCD | LTQ-Orbitrap | [1][12] |
| Precursor Ion | [M+5H]5+ | CID, HCD, ETD | Q-TOF, LTQ-Orbitrap, Orbitrap Fusion Lumos | [1] |
Experimental Protocols
Protocol 1: Collision Energy Optimization for Dityrosine Fragmentation using HCD
-
Sample Preparation: Prepare your purified dityrosine cross-linked peptide sample at a suitable concentration for direct infusion or LC-MS/MS analysis. A typical starting concentration is in the low fmol/µL range.
-
Instrument Setup:
-
Set up your mass spectrometer for MS/MS analysis in positive ion mode.
-
Select the desired precursor ion (the m/z of your dityrosine cross-linked peptide).
-
Choose HCD as the fragmentation method.
-
-
Collision Energy Ramp Experiment:
-
Create a series of experiments where the normalized collision energy is ramped in steps. A good starting range is from 15 to 55 eV, with steps of 5 or 10 eV.
-
For each collision energy step, acquire a sufficient number of MS/MS scans to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Analyze the resulting MS/MS spectra for each collision energy step.
-
Identify the collision energy that produces the highest intensity and the most complete series of fragment ions for your peptide.
-
This optimal collision energy can then be used for subsequent analyses of this peptide.
-
Visualizations
Caption: Experimental workflow for optimizing dityrosine fragmentation.
Caption: Comparison of dityrosine fragmentation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Establishing Signature Fragments for Identification and Sequencing of Dityrosine Cross-Linked Peptides Using Ultraviolet Photodissociation Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dityrosine: preparation, isolation, and analysis [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. skyline.ms [skyline.ms]
- 10. Collection - MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS - Journal of the American Society for Mass Spectrometry - Figshare [acs.figshare.com]
- 11. Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Artificial L,L-Dityrosine Formation
Frequently Asked Questions (FAQs)
Q1: What is L,L-dityrosine and why is its artificial formation a concern?
A1: this compound is a covalent cross-link formed between two tyrosine residues on proteins. It can be a natural biomarker of oxidative stress in biological systems.[1][2][3] However, its formation can also be artificially induced during sample preparation by factors such as exposure to light, heat, metal ions, and oxidizing agents.[4] This artificial formation is a significant concern as it can lead to the overestimation of oxidative damage in a sample, potentially resulting in erroneous interpretations of experimental results.
Q2: What are the primary causes of artificial dityrosine formation during sample preparation?
A2: Artificial dityrosine formation is primarily caused by oxidative stress introduced during sample handling and processing. The main culprits include:
-
Reactive Oxygen Species (ROS): Generated by various chemical reactions, exposure to air (oxygen), or light.
-
Metal-Catalyzed Oxidation: Transition metals like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide (H₂O₂), which in turn promote dityrosine formation.[1][5][6]
-
High pH: Basic conditions can promote the oxidation of tyrosine residues.
-
Harsh Hydrolysis Conditions: Acid hydrolysis, a common method to break down proteins into amino acids, can be destructive and generate artifacts. Enzymatic hydrolysis is generally a milder alternative.[7][8][9]
-
Light Exposure: UV and even visible light can induce the formation of tyrosyl radicals, the precursors to dityrosine.[10]
Q3: How can I minimize artificial dityrosine formation in my experiments?
A3: Minimizing artificial dityrosine formation requires a multi-pronged approach focused on controlling the sample environment:
-
Work at low temperatures: Perform all sample preparation steps on ice or at 4°C to reduce the rate of chemical reactions.
-
Maintain a neutral or slightly acidic pH: Keeping the pH between 6.0 and 7.5 is generally recommended.
-
Use of antioxidants/free radical scavengers: Incorporate scavengers like L-methionine, ascorbic acid (Vitamin C), or N-acetyl-L-cysteine into your buffers.
-
Include metal chelators: Add agents like EDTA or DTPA to your buffers to sequester metal ions that can catalyze oxidative reactions.[5][6][11][12]
-
Protect samples from light: Use amber tubes and minimize exposure to ambient light.
-
Degas solutions: Removing dissolved oxygen from buffers can help reduce oxidation.
-
Choose appropriate hydrolysis methods: Opt for enzymatic digestion over acid hydrolysis whenever possible.[7][8][9]
Q4: How can I differentiate between naturally occurring and artificially formed dityrosine?
A4: Differentiating between native and artifactual dityrosine can be challenging. One approach is to use a control sample preparation workflow. This involves splitting a sample and processing one half using a standard protocol and the other half using a protocol optimized to prevent oxidation (i.e., with the addition of antioxidants and chelators). A significant reduction in dityrosine levels in the optimized sample would suggest that a portion of the dityrosine in the standard preparation was artificial. Another strategy involves the use of isotope-labeled standards during sample preparation to track artifact generation.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High dityrosine levels in all samples, including controls | Widespread oxidative conditions during sample preparation. | Review your entire workflow. Ensure all steps are performed at low temperatures, buffers contain fresh antioxidants and chelators, and samples are protected from light. Consider preparing reagents fresh daily. |
| Inconsistent dityrosine levels between replicate samples | Variable exposure to oxygen or light; inconsistent timing of sample processing. | Standardize all sample handling procedures. Ensure equal and minimal exposure to air and light for all samples. Process replicates in parallel and in a timely manner. |
| Dityrosine detected in negative controls | Contaminated reagents or buffers. | Use high-purity water and reagents. Prepare fresh buffers daily and consider filtering them. Test individual reagents for their potential to induce dityrosine formation on a standard protein. |
| Poor recovery of dityrosine standard | Degradation of the standard during sample processing. | Prepare dityrosine standards fresh. Add the standard to the sample at the latest possible stage before analysis to minimize its exposure to harsh conditions. |
Data on Preventative Agents
While direct quantitative comparisons of the effectiveness of all antioxidants in preventing dityrosine formation are limited in the literature, the following table summarizes the observed effects of common additives. The effectiveness of these agents can be concentration-dependent and may vary based on the specific sample matrix and experimental conditions.
| Agent | Mechanism of Action | Observed Effectiveness | Typical Concentration |
| L-Methionine | Free radical scavenger | Has been shown to be superior to ascorbic acid and N-acetyl-L-cysteine in suppressing protein oxidation in some studies. | 10-50 mM |
| Ascorbic Acid (Vitamin C) | Free radical scavenger, can reduce tyrosyl radicals.[14] | Widely used, but its effectiveness can be context-dependent. In the presence of iron, it can sometimes promote oxidation.[5] | 1-20 mM |
| N-Acetyl-L-Cysteine (NAC) | Free radical scavenger, precursor to glutathione. | Generally effective, though some studies show it to be less protective than L-methionine. | 5-20 mM |
| EDTA (Ethylenediaminetetraacetic acid) | Metal chelator (binds Fe²⁺, Fe³⁺, Cu²⁺, etc.).[15] | Effective at preventing metal-catalyzed oxidation, especially when in molar excess to the metal ions.[6][11][12] Can be less effective or even pro-oxidant in the presence of iron under certain conditions.[5] | 1-5 mM |
| DTPA (Diethylenetriaminepentaacetic acid) | Metal chelator. | Can be more effective than EDTA in preventing iron-mediated oxidation in some systems.[5][6] | 1-5 mM |
Experimental Protocols
Protocol 1: Sample Preparation from Tissue with Minimized Dityrosine Formation
This protocol describes the homogenization of tissue samples while minimizing the risk of artificial dityrosine formation.
Materials:
-
Homogenization Buffer: 50 mM sodium phosphate, pH 7.4, containing 1 mM EDTA, 1 mM DTPA, 20 mM L-methionine, and a commercial protease inhibitor cocktail. Prepare fresh and keep on ice.
-
Tissue sample (e.g., brain, muscle)
-
Dounce homogenizer or similar tissue grinder
-
Microcentrifuge
Procedure:
-
Pre-cool all equipment and solutions on ice.
-
Weigh the frozen tissue sample and place it in a pre-chilled homogenization tube.
-
Add 10 volumes of ice-cold Homogenization Buffer to the tissue (e.g., 10 mL for 1 g of tissue).
-
Homogenize the tissue on ice with 15-20 strokes of the pestle, or until the tissue is fully dispersed.[16]
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Immediately proceed to protein quantification and subsequent analysis or store at -80°C in small aliquots to avoid freeze-thaw cycles.
Protocol 2: Enzymatic Hydrolysis of Proteins for Dityrosine Analysis
This protocol details a two-step enzymatic digestion process to hydrolyze proteins into amino acids for dityrosine analysis, which is a milder alternative to acid hydrolysis.
Materials:
-
Protein extract (from Protocol 1)
-
1 M HCl and 1 M NaOH
-
Pronase (from Streptomyces griseus) solution (10 mg/mL in water)
-
Leucine aminopeptidase (from porcine kidney) solution (5 mg/mL in 10 mM Tris-HCl, pH 8.0)
-
Trichloroacetic acid (TCA) solution (20% w/v)
Procedure:
-
Adjust the pH of the protein extract to 8.0 with 1 M NaOH.
-
Add Pronase solution to a final concentration of 0.1 mg/mL.
-
Incubate the mixture at 37°C for 24 hours.
-
Add Leucine aminopeptidase solution to a final concentration of 0.05 mg/mL.
-
Continue incubation at 37°C for another 24 hours.
-
To stop the reaction and precipitate any remaining undigested protein, add an equal volume of ice-cold 20% TCA solution.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the amino acids.
-
The sample is now ready for analysis by HPLC or LC-MS/MS for dityrosine quantification.
Visualizations
References
- 1. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dityrosine as a product of oxidative stress and fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comparative evaluation of disodium edetate and diethylenetriaminepentaacetic acid as iron chelators to prevent metal-catalyzed destabilization of a therapeutic monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcwgandhinagar.com [gcwgandhinagar.com]
- 8. longdom.org [longdom.org]
- 9. mdpi.com [mdpi.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Dityrosine Crosslinking of Collagen and Amyloid-β Peptides Is Formed by Vitamin B12 Deficiency-Generated Oxidative Stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. niaid.nih.gov [niaid.nih.gov]
Technical Support Center: L,L-Dityrosine Fluorescence Measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L,L-dityrosine fluorescence measurements.
Troubleshooting Guide
This guide addresses common issues encountered during the fluorescence measurement of this compound.
Question: My fluorescence signal is weak or absent. What are the possible causes and solutions?
Answer:
A weak or non-existent dityrosine fluorescence signal can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Incorrect Wavelengths: Confirm that you are using the appropriate excitation and emission wavelengths for dityrosine. The optimal wavelengths can be influenced by the pH of your sample.[1][2][3]
-
Low Dityrosine Concentration: The concentration of dityrosine in your sample may be below the detection limit of your instrument. Consider concentrating your sample or using a more sensitive detection method if possible.
-
pH Effects: The fluorescence quantum yield of dityrosine is highly dependent on pH.[1][2] Ensure your buffer system maintains a pH that is optimal for dityrosine fluorescence, typically in the alkaline range (pH 9-11).[1][2] Acidic environments can significantly decrease the fluorescence intensity.[1]
-
Photobleaching: Dityrosine, like many fluorophores, is susceptible to photobleaching, which is the photochemical destruction of the fluorescent molecule upon exposure to light.[4][5][6] To minimize this, reduce the exposure time to the excitation light, decrease the excitation light intensity using neutral density filters, and prepare fresh samples for each measurement.[5][6]
-
Quenching: The presence of quenching agents in your sample can decrease fluorescence intensity. Potential quenchers include acrylamide and other solvent-exposed molecules.[7] If possible, purify your sample to remove these interfering substances.
Question: I'm observing high background fluorescence. How can I reduce it?
Answer:
High background fluorescence can mask the specific signal from dityrosine. Here are some strategies to minimize it:
-
Autofluorescence: Your sample matrix, including proteins and other endogenous molecules, may exhibit natural fluorescence (autofluorescence) that overlaps with the dityrosine signal.[6] To mitigate this, you can try to photobleach the sample before measurement by exposing it to the excitation light for a controlled period to destroy the autofluorescing species.[4][6] However, be mindful of photobleaching your dityrosine as well.
-
Buffer and Solvent Purity: Use high-purity solvents and buffers to avoid fluorescent contaminants.
-
Non-specific Binding: In experiments involving fluorescent labels, non-specific binding of the label can contribute to high background.[8] Ensure adequate blocking and washing steps are included in your protocol.
-
Spectral Overlap: Other fluorescent molecules in your sample, such as tryptophan photoproducts or kynurenine, can have emission spectra that overlap with dityrosine.[2] If you suspect the presence of interfering fluorophores, consider using alternative analytical techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection or mass spectrometry to confirm the presence and quantity of dityrosine.[1][9][10][11]
Question: The shape of my fluorescence spectrum is distorted or has unexpected peaks. What could be the cause?
Answer:
Anomalies in the spectral shape often point to the presence of interfering substances or complex sample compositions.
-
Presence of Other Fluorophores: As mentioned, other fluorescent compounds in your sample can contribute to the overall spectrum, leading to peak distortion or the appearance of new peaks.[2] For example, kynurenine has excitation peaks around 258 nm and 360 nm and emits in the 434-480 nm range.[2]
-
Light Scattering: In samples containing aggregated proteins or other large particles, light scattering can distort the fluorescence spectrum.[1] To address this, you can try to centrifuge or filter your sample to remove aggregates.
-
Solvent Effects: The polarity of the solvent can influence the fluorescence emission spectrum, causing shifts in the emission maximum.[12] Ensure that your solvent system is consistent across all samples and standards.
-
pH-Dependent Forms of Dityrosine: Dityrosine exists in different ionized forms depending on the pH, with distinct absorption maxima (283 nm for the neutral form and 315 nm for the ionized form).[2][3] Changes in pH during the experiment can lead to shifts in the excitation spectrum.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for this compound?
A1: The fluorescence of this compound is typically measured with an excitation wavelength in the range of 315-325 nm and an emission wavelength in the range of 400-420 nm.[1][3] However, the optimal wavelengths can vary depending on the pH and the solvent environment.[1][2]
Q2: How does pH affect this compound fluorescence?
A2: pH has a significant impact on the fluorescence of dityrosine. The fluorescence intensity is generally higher in alkaline conditions (pH 9-11) and decreases in acidic conditions.[1][2] This is due to the different ionization states of the molecule at different pH values.[2][13]
Q3: Can I quantify the concentration of dityrosine using fluorescence?
A3: While fluorescence intensity is proportional to the concentration of dityrosine, direct quantification can be challenging due to factors like the unknown fluorescence quantum yield in complex environments (e.g., within protein aggregates) and interference from other molecules.[1] For accurate quantification, it is often recommended to use techniques like HPLC with fluorescence detection or mass spectrometry, often after proteolytic digestion of the protein sample.[1][9][10][11]
Q4: What are some common interfering substances in dityrosine fluorescence measurements?
A4: Common interfering substances include:
-
Other fluorescent amino acid oxidation products: Such as kynurenine and other tryptophan photoproducts.[2]
-
Endogenous fluorophores: Molecules naturally present in biological samples that fluoresce in the same spectral region.
-
Light scattering components: Such as protein aggregates.[1]
Q5: How can I confirm that the fluorescence signal I am observing is indeed from dityrosine?
A5: To confirm the identity of the fluorescent species, you can use complementary analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector can separate dityrosine from other fluorescent compounds, and its retention time can be compared to a dityrosine standard.[1][9] Mass spectrometry (MS) provides definitive structural information and can be used to identify dityrosine in complex samples.[10][11][14][15]
Quantitative Data Summary
Table 1: pH Effects on this compound Fluorescence
| pH Range | Relative Fluorescence Intensity | Reference |
| Acidic (e.g., pH 2-5) | Lowest | [1][2] |
| Neutral (e.g., pH 7) | Moderate | [1] |
| Alkaline (e.g., pH 9-11) | Highest | [1][2] |
Table 2: Spectral Characteristics of this compound
| Parameter | Wavelength (nm) | Conditions | Reference |
| Excitation Maximum (Ionized form) | 315-325 | Alkaline pH | [1][2][3] |
| Excitation Maximum (Neutral form) | ~285 | Acidic pH | [2] |
| Emission Maximum | 400-420 | Varies with conditions | [1][3] |
Experimental Protocols
Protocol 1: Basic Fluorescence Measurement of this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound standard in a suitable buffer (e.g., 100 mM sodium phosphate buffer).
-
Dilute the stock solution and your experimental samples in the same buffer to the desired concentration. For optimal fluorescence, a buffer with a pH in the range of 9-11 is recommended.[1][2]
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable readings.
-
Set the excitation wavelength to 320 nm and the emission wavelength to 410 nm.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Measurement:
-
Measure the fluorescence of a buffer blank and subtract this value from all subsequent readings.
-
Measure the fluorescence intensity of your dityrosine standards and experimental samples.
-
If performing a spectral scan, set the excitation wavelength to 320 nm and scan the emission from 350 nm to 550 nm.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
-
Sample Preparation:
-
For protein samples, perform proteolytic digestion to release dityrosine.
-
Centrifuge or filter the samples to remove any particulate matter.
-
-
HPLC System:
-
Use a reverse-phase HPLC column (e.g., C18).
-
Prepare a mobile phase gradient. A common gradient involves a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
-
Fluorescence Detector:
-
Set the excitation wavelength to 320 nm and the emission wavelength to 410 nm.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC column.
-
Monitor the chromatogram for a peak at the retention time corresponding to the dityrosine standard.
-
Quantify the dityrosine concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of dityrosine.
-
Visualizations
Caption: A troubleshooting workflow for common issues in dityrosine fluorescence measurement.
Caption: The pathway from tyrosine oxidation to dityrosine detection.
References
- 1. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Photobleaching - Wikipedia [en.wikipedia.org]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. Solvent exposure of Tyr10 as a probe of structural differences between monomeric and aggregated forms of the amyloid-β peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Dityrosine as a product of oxidative stress and fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification of dityrosine cross-linked sites in oxidized human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol refinement for reproducible L,L-Dityrosine cross-linking
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding protocol refinement for reproducible L,L-dityrosine cross-linking.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
This compound is a covalent cross-link formed between two tyrosine residues on proteins. It is often generated under conditions of oxidative stress and is considered a biomarker for oxidative damage.[1][2][3] Researchers study dityrosine cross-linking to understand its role in protein aggregation, cellular aging, and various pathologies, including neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2][4][5]
Q2: What are the common methods for inducing dityrosine cross-linking in vitro?
Several methods can be used to induce dityrosine cross-linking in a controlled experimental setting:
-
Enzymatic Methods: The most common approach involves the use of horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂).[6][7][8] This system catalyzes the formation of tyrosyl radicals, which then couple to form dityrosine.
-
Metal-Catalyzed Oxidation: Transition metals, such as copper (Cu²⁺), in the presence of a reducing agent like ascorbic acid and hydrogen peroxide can generate reactive oxygen species that lead to dityrosine formation.[9]
-
Photochemical Methods: Exposure to UV irradiation can induce the formation of tyrosyl radicals and subsequent dityrosine cross-links.[10][11] Photosensitizers like riboflavin can also be used to trigger the reaction with light.[12]
-
Chemical Oxidation: Strong oxidizing agents, such as ozone, can also induce dityrosine formation.[13]
Q3: How can I detect and quantify dityrosine cross-links in my samples?
The primary methods for the detection and quantification of dityrosine are:
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: Dityrosine has a characteristic fluorescence (excitation ~315-325 nm, emission ~400-410 nm) that allows for its sensitive detection and quantification following separation by reverse-phase HPLC.[9][14][15][16][17]
-
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is a powerful tool for identifying the exact location of dityrosine cross-links within proteins.[1][2][6][9] The analysis of fragmentation patterns of cross-linked peptides allows for the precise identification of the linked tyrosine residues.[1][2][6]
Troubleshooting Guide
Problem 1: Low or no dityrosine cross-linking detected.
| Potential Cause | Suggested Solution |
| Inactive Enzyme (HRP) | Ensure the HRP is active. If possible, perform an activity assay. Use a fresh stock of HRP. Note that glycosylation of HRP can affect its activity and stability.[18] |
| Degraded Hydrogen Peroxide (H₂O₂) | H₂O₂ solutions can degrade over time. Use a fresh, properly stored solution and accurately determine its concentration. |
| Suboptimal Reaction pH | The optimal pH for HRP activity is typically between 6.0 and 7.5. Ensure your reaction buffer is within this range. The yield of dityrosine can be pH-dependent.[19] |
| Presence of Inhibitors | Ascorbic acid can inhibit dityrosine formation.[20] Ensure your buffers are free from substances that can scavenge radicals or inhibit peroxidase activity. |
| Insufficient Protein Concentration | Intermolecular cross-linking is concentration-dependent. If your protein concentration is too low, the probability of two protein molecules interacting to form a cross-link is reduced. Consider concentrating your protein sample. |
| Inaccessible Tyrosine Residues | The tyrosine residues in your protein of interest may be buried within the protein structure and inaccessible to the cross-linking reagents. Consider partial denaturation of the protein, but be aware this can affect the biological relevance of the findings. |
Problem 2: Irreproducible cross-linking results.
| Potential Cause | Suggested Solution |
| Variability in Reagent Concentrations | Precisely control the final concentrations of HRP and H₂O₂ in your reactions. Prepare fresh dilutions for each experiment from concentrated stocks. |
| Inconsistent Reaction Time or Temperature | Standardize the incubation time and temperature for your cross-linking reactions. Quench the reaction consistently, for example, by adding a quenching agent like sodium azide or catalase. |
| Sample Handling and Storage | Variations in sample handling, including freeze-thaw cycles, can affect protein conformation and the accessibility of tyrosine residues. Standardize your sample preparation and storage procedures. |
| Batch-to-Batch Variability of Protein | If using a recombinant protein, ensure consistent purity and folding across different batches. |
Problem 3: Difficulty identifying cross-linked peptides by mass spectrometry.
| Potential Cause | Suggested Solution |
| Complex MS/MS Spectra | Dityrosine cross-linked peptides produce complex fragmentation spectra because both peptide chains can fragment simultaneously.[6] Use specialized software for cross-link identification that can handle this complexity. |
| Low Abundance of Cross-linked Species | The abundance of dityrosine cross-links can be very low.[21] Enrich your sample for cross-linked peptides using techniques like size-exclusion chromatography or affinity chromatography before MS analysis.[10][14] |
| Incomplete Proteolytic Digestion | Dityrosine cross-links can confer resistance to proteolysis.[3] You may need to optimize your digestion protocol, for instance, by using a combination of proteases or denaturing conditions. |
Experimental Protocols
Protocol 1: In Vitro Dityrosine Cross-linking using HRP/H₂O₂
This protocol is a general guideline for inducing dityrosine cross-linking in a protein sample.
-
Sample Preparation:
-
Dissolve the protein of interest in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) to a final concentration of 10-50 µM.
-
-
Cross-linking Reaction:
-
Reaction Quenching:
-
Stop the reaction by adding a quenching agent, such as catalase or sodium azide.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE to visualize protein oligomerization.
-
For detailed analysis and quantification, proceed with HPLC-fluorescence detection or mass spectrometry.
-
Protocol 2: Quantification of Dityrosine by HPLC with Fluorescence Detection
This protocol outlines the steps for quantifying dityrosine content.
-
Sample Hydrolysis:
-
Acid hydrolyze the protein sample (e.g., with 6 M HCl at 110°C for 24 hours) to release the amino acids, including dityrosine.
-
-
HPLC Separation:
-
Inject the hydrolyzed sample onto a reverse-phase HPLC column (e.g., C18).
-
Use an isocratic or gradient elution with a mobile phase typically consisting of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[14]
-
-
Fluorescence Detection:
-
Set the fluorescence detector to an excitation wavelength of approximately 325 nm and an emission wavelength of approximately 410 nm.[9]
-
-
Quantification:
-
Generate a standard curve using a commercially available dityrosine standard of known concentrations.
-
Calculate the amount of dityrosine in the sample by comparing its peak area to the standard curve.
-
Data Presentation
Table 1: Reaction Conditions for HRP-Catalyzed Dityrosine Formation
| Parameter | Recommended Range | Notes |
| Protein Concentration | 10 - 100 µM | Higher concentrations favor intermolecular cross-linking. |
| HRP Concentration | 1 - 10 µM | Titrate to find the optimal concentration for your system. |
| H₂O₂ Concentration | 20 - 200 µM | Excess H₂O₂ can lead to other oxidative modifications. |
| pH | 6.0 - 7.5 | Optimal for HRP activity. |
| Temperature | Room Temperature (20-25°C) | Can be adjusted to modulate reaction speed. |
| Incubation Time | 15 - 60 minutes | Monitor the reaction over time to find the optimal endpoint. |
Table 2: HPLC and Fluorescence Detection Parameters for Dityrosine Analysis
| Parameter | Typical Value | Reference |
| HPLC Column | Reverse-phase C18 | [22] |
| Mobile Phase A | 0.1 M KH₂PO₄-phosphoric acid (pH 3.8) | [22] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA | [14][15] |
| Flow Rate | 0.8 - 1.0 mL/min | [15][22] |
| Fluorescence Excitation | 285 - 325 nm | [9][22] |
| Fluorescence Emission | 400 - 410 nm | [9][15][22] |
Visualizations
Caption: Experimental workflow for this compound cross-linking.
Caption: Troubleshooting logic for low or no cross-linking.
References
- 1. Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 3. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of dityrosine cross-linked sites in oxidized human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Horseradish Peroxidase-Catalyzed Crosslinking of Fibrin Microthread Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Horseradish Peroxidase-Catalyzed Crosslinking of Fibrin Microthread Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dityrosine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 13. escholarship.org [escholarship.org]
- 14. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formation and characterization of crosslinks, including Tyr–Trp species, on one electron oxidation of free Tyr and Trp residues by carbonate radical a ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04051G [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Formation of dityrosine cross-links during breadmaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Dityrosine Crosslinking of Collagen and Amyloid-β Peptides Is Formed by Vitamin B12 Deficiency-Generated Oxidative Stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
stability of L,L-Dityrosine under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of L,L-Dityrosine under various storage conditions. Below you will find frequently asked questions (FAQs), a troubleshooting guide, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at 4°C in a tightly sealed container, protected from light and moisture.[1] Following these recommendations should ensure stability for an extended period.
Q2: How should I store solutions of this compound?
This compound solutions are best stored frozen. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is the preferred temperature.[1] It is crucial to use tightly sealed containers to prevent evaporation and contamination. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Q3: Is this compound sensitive to light?
Yes, this compound is known to be light-sensitive. Exposure to light, particularly UV light, can induce the formation of radicals and potentially lead to degradation.[1] Therefore, it is critical to store both solid this compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
Q4: What is the stability of this compound in different solvents?
Q5: How does pH affect the stability of this compound?
While this compound is known to be stable under acidic conditions, such as during acid hydrolysis of proteins, comprehensive quantitative data on its stability across a wide range of pH values (acidic, neutral, and alkaline) over extended periods is not extensively documented in publicly available literature. It is advisable to prepare fresh solutions in the desired buffer and store them appropriately if they are not to be used immediately.
Q6: Is this compound susceptible to oxidation?
This compound is itself a product of tyrosine oxidation and is a relatively stable molecule. However, strong oxidizing agents could potentially lead to further modifications. The biphenyl structure of this compound may undergo further oxidation, although specific degradation products under these conditions are not well-characterized.
Q7: What is the effect of reducing agents on this compound stability?
The stability of this compound in the presence of reducing agents has not been extensively studied. Given its structure, it is not expected to be readily reduced. However, the compatibility of reducing agents with this compound in a specific experimental setup should be determined empirically.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent fluorescence readings | 1. Degradation of this compound: Improper storage (exposure to light, elevated temperature, repeated freeze-thaw cycles).2. Photobleaching: Excessive exposure to excitation light during measurement.3. Contamination: Presence of fluorescent impurities in the solvent or buffer.4. pH sensitivity of fluorescence: The fluorescence of this compound can be pH-dependent. | 1. Prepare fresh solutions from a properly stored solid stock. Aliquot stock solutions to minimize freeze-thaw cycles.2. Minimize exposure of the sample to the excitation source. Use appropriate filters and shuttering when not acquiring data.3. Use high-purity solvents and freshly prepared buffers. Run a solvent/buffer blank to check for background fluorescence.4. Ensure consistent pH across all samples and standards. |
| Precipitation in this compound solution upon thawing | 1. Limited solubility: The concentration of this compound may exceed its solubility at lower temperatures.2. Solvent evaporation: Improperly sealed vials can lead to increased concentration. | 1. Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate. If precipitation persists, the solution may be supersaturated.2. Use tightly sealed vials with sufficient headspace. |
| Unexpected degradation observed in experiments | 1. Presence of oxidizing agents: Contaminants in reagents or buffers (e.g., peroxides in ethers) can cause degradation.2. Exposure to metal ions: Certain metal ions can catalyze oxidation reactions. | 1. Use fresh, high-purity reagents. Test solvents for the presence of peroxides.2. Use metal-free containers and chelating agents like EDTA if metal ion contamination is suspected. |
| Difficulty dissolving solid this compound | 1. Low solubility in neutral water: this compound has limited solubility in water at neutral pH.2. Insufficient mixing. | 1. Use sonication to aid dissolution in water.[1] Alternatively, dissolve in a small amount of dilute acid or base and then neutralize, being mindful of the final salt concentration.2. Ensure vigorous vortexing or stirring. |
Quantitative Data on this compound Stability
Comprehensive quantitative data on the stability of this compound under various conditions is limited. The following table summarizes the available information. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.
| Storage Condition | Form | Recommended Temperature | Reported Stability | Reference |
| Long-term | Solid | 4°C | Stable | [1] |
| Short-term | Solution | -20°C | Up to 1 month | [1] |
| Long-term | Solution | -80°C | Up to 6 months | [1] |
| General Handling | Solid & Solution | Protect from light and moisture | Essential for stability | [1] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
This protocol outlines a general approach to assess the stability of this compound under various stress conditions.
1. Objective: To evaluate the degradation of this compound under hydrolytic (acidic and basic), oxidative, and photolytic stress.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Photostability chamber
-
HPLC system with UV and/or fluorescence detector
-
Mass spectrometer (optional, for degradation product identification)
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound in high-purity water (e.g., 1 mg/mL). Use sonication if necessary for complete dissolution.
4. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose the this compound stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
5. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method (see Protocol 2).
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration.
-
Monitor for the appearance of new peaks in the chromatogram, which may represent degradation products. If a mass spectrometer is available, analyze these new peaks to identify their mass-to-charge ratio.
Protocol 2: HPLC Method for the Analysis of this compound and Potential Degradation Products
1. Objective: To separate and quantify this compound and monitor for the presence of degradation products.
2. Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, and UV and/or fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient to elute this compound and separate it from potential degradation products (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection:
-
Fluorescence: Excitation at ~315 nm, Emission at ~410 nm.
-
UV: Diode array detector to monitor multiple wavelengths (e.g., 280 nm).
-
3. Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a standard solution of this compound to determine its retention time and response.
-
Inject the stressed samples from the forced degradation study.
-
Monitor the chromatograms for a decrease in the this compound peak area and the appearance of new peaks.
Visualizations
Caption: A logical workflow for conducting forced degradation studies on this compound.
Caption: A decision-making diagram for troubleshooting inconsistent experimental results.
References
avoiding pitfalls in the interpretation of L,L-Dityrosine data
Welcome to the technical support center for the analysis and interpretation of L,L-dityrosine data. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the challenges encountered during the detection and quantification of this critical biomarker of oxidative stress.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound using various analytical methods.
Fluorescence Spectroscopy
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | - Low concentration of dityrosine in the sample.- Incorrect excitation or emission wavelength settings.- Quenching of fluorescence by other molecules in the sample matrix.- pH of the solution is not optimal. | - Concentrate the sample if possible.- Verify the excitation (typically ~315-325 nm) and emission (typically ~400-420 nm) wavelengths for dityrosine.[1][2]- Perform a buffer exchange or sample cleanup to remove interfering substances.- Adjust the pH; dityrosine fluorescence can be pH-dependent.[1] |
| High Background Fluorescence | - Presence of other endogenous fluorescent molecules (e.g., tryptophan, other cross-linked amino acids).[1]- Formation of tri-tyrosine or higher-order structures which also fluoresce.[3]- Contamination of reagents or sample containers. | - Use a more specific detection method like HPLC with fluorescence detection or mass spectrometry.- Perform a spectral deconvolution if your instrument software allows.- Use high-purity solvents and thoroughly clean all labware.- Run appropriate blanks to identify the source of background fluorescence. |
| Inconsistent Readings | - Photobleaching of the sample due to prolonged exposure to the excitation light.- Fluctuation in lamp intensity.- Sample evaporation. | - Minimize the exposure time of the sample to the excitation source.- Allow the instrument to warm up and stabilize before taking measurements.- Use sealed cuvettes or sample holders to prevent evaporation. |
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Broadening, Tailing, or Splitting) | - Column degradation or contamination.- Inappropriate mobile phase composition or pH.- Co-elution with interfering compounds.[4]- Sample overload. | - Wash the column with a strong solvent or replace it if necessary.- Optimize the mobile phase composition, including the organic solvent concentration and pH.- Adjust the gradient to improve separation from interfering peaks.- Inject a smaller sample volume or dilute the sample. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition.- Changes in column temperature.- Air bubbles in the pump or detector.- Column aging. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a stable temperature.- Purge the system to remove any air bubbles.- Use a new column or re-equilibrate the existing one. |
| Quantification Inaccuracy | - Non-linearity of the standard curve.- Matrix effects from the sample.- Inaccurate integration of the peak. | - Prepare a fresh set of standards and ensure the curve is linear within the working range.- Use a matrix-matched standard curve or perform a standard addition experiment.- Manually inspect and adjust the peak integration parameters. |
Mass Spectrometry (MS)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Ion Intensity | - Poor ionization efficiency.- Ion suppression from the sample matrix.- Inefficient fragmentation. | - Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow).- Improve sample cleanup to remove interfering substances.- Optimize the collision energy for fragmentation in MS/MS mode. |
| Difficulty in Identifying Dityrosine-Containing Peptides | - Complex fragmentation patterns.- Low abundance of dityrosine-crosslinked peptides.- Inadequate database search parameters. | - Use different fragmentation techniques (e.g., CID, HCD, ETD) to obtain complementary fragment ions.[5]- Enrich for dityrosine-containing peptides using affinity chromatography.[6]- Include dityrosine as a variable modification in your database search and use specialized software for cross-linked peptide analysis.[5] |
| Isotopic Overlap | - Overlap with isotopic peaks from other co-eluting peptides. | - Use high-resolution mass spectrometry to resolve the isotopic peaks.- Employ isotopic labeling (e.g., 15N) to differentiate dityrosine-containing peptides.[5] |
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background | - Non-specific binding of the antibody.- Insufficient washing.- High concentration of detection antibody.- Cross-reactivity with other molecules. | - Use an appropriate blocking buffer (e.g., BSA or non-fat dry milk) and optimize blocking time.- Increase the number of wash steps and ensure complete removal of wash buffer.- Titrate the detection antibody to find the optimal concentration.- Validate antibody specificity using peptide competition assays. |
| No or Weak Signal | - Low abundance of dityrosine in the sample.- Inactive antibody or conjugate.- Omission of a key reagent.- Incorrect incubation times or temperatures. | - Concentrate the sample or use a more sensitive detection method.- Check the storage and handling of antibodies and conjugates.- Carefully follow the protocol and ensure all reagents are added in the correct order.- Optimize incubation times and temperatures as recommended by the kit manufacturer.[7][8][9] |
| Poor Reproducibility | - Pipetting errors.- Inconsistent incubation conditions.- Edge effects in the microplate. | - Use calibrated pipettes and ensure proper pipetting technique.- Ensure uniform temperature and incubation times for all wells.- Avoid using the outer wells of the plate or ensure the plate is incubated in a humidified chamber.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for this compound fluorescence?
A1: The fluorescence of this compound is pH-dependent. The ionized form has an excitation maximum around 315 nm, while the non-ionized form's maximum is at approximately 283 nm. Both forms typically emit in the range of 400-420 nm.[1][2]
Q2: Can other amino acid modifications interfere with dityrosine detection?
A2: Yes, other fluorescent protein oxidation products can interfere, especially in fluorescence spectroscopy. For example, tri-tyrosine and other higher-order tyrosine oligomers also fluoresce and can lead to an overestimation of dityrosine levels.[3] Tryptophan and its oxidation products can also be a source of interference.[1]
Q3: Is this compound a stable biomarker?
A3: Yes, this compound is a chemically stable molecule. It is resistant to acid hydrolysis and enzymatic degradation, making it a robust biomarker for accumulated oxidative damage to proteins.
Q4: What are typical concentrations of this compound found in biological samples?
A4: Dityrosine concentrations can vary significantly depending on the sample type and the presence of oxidative stress. In healthy human urine, reported concentrations are around 8.8 ± 0.6 µmol/mol of creatinine.[10] In smokers' urine, the concentration was found to be approximately 10.1 ± 0.4 µmol/mol creatinine.[11]
Q5: How can I confirm that the signal I am detecting is indeed this compound?
A5: The gold standard for confirmation is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high specificity by separating dityrosine from other compounds and identifying it based on its specific mass-to-charge ratio and fragmentation pattern.[5][12]
Quantitative Data Summary
Table 1: Spectroscopic Properties of this compound and Potential Interferents
| Compound | Excitation Maxima (nm) | Emission Maxima (nm) | Quantum Yield | Notes |
| This compound (ionized) | ~315 | ~400-410 | Varies | Fluorescence is pH-dependent. |
| This compound (non-ionized) | ~283 | ~400-410 | Varies | |
| L-Tryptophan | ~280 | ~350 | ~0.13 | A common endogenous fluorophore in proteins.[13] |
| Tri-tyrosine and higher oligomers | ~320 | ~425 and higher | Varies | Can be formed alongside dityrosine and cause spectral overlap. |
Table 2: Typical this compound Concentrations in Human Samples
| Sample Type | Concentration Range | Method of Detection | Reference |
| Urine (Healthy) | 8.8 ± 0.6 µmol/mol creatinine | LC-MS/MS | [10] |
| Urine (Smokers) | 10.1 ± 0.4 µmol/mol creatinine | LC-MS/MS | [11] |
| Atherosclerotic Lesions | Detected | Immunohistochemistry | [14] |
| Aged Human Brain | Detected | Not specified | [14] |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC with Fluorescence Detection
-
Sample Preparation (Protein Hydrolysis):
-
To an appropriate amount of protein sample, add 6 N HCl.
-
Incubate at 110°C for 24 hours in a sealed, evacuated tube.
-
Dry the hydrolysate under vacuum.
-
Reconstitute the dried sample in the HPLC mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) containing an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 92% H₂O, 8% acetonitrile, 0.1% TFA).[15]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
Fluorescence Detection:
-
Excitation Wavelength: 315 nm.
-
Emission Wavelength: 410 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound.
-
Inject the hydrolyzed samples and standards onto the HPLC system.
-
Identify the dityrosine peak based on its retention time compared to the standard.
-
Calculate the concentration of dityrosine in the samples by comparing the peak area to the standard curve.
-
Protocol 2: Analysis of Dityrosine-Crosslinked Peptides by LC-MS/MS
-
Sample Preparation (In-solution Digestion):
-
Denature the protein sample with a chaotropic agent (e.g., urea or guanidine hydrochloride).
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide.
-
Digest the protein with a specific protease (e.g., trypsin or Lys-C).[5]
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column suitable for peptide separation.
-
LC Gradient: A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) to elute the peptides.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer capable of MS/MS.
-
Data Acquisition: Operate in data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the peptides.
-
Include dityrosine as a variable modification in the search parameters.
-
Utilize specialized software for cross-linked peptide analysis to identify dityrosine-linked peptides.[5]
-
Manually validate the MS/MS spectra of putative dityrosine-crosslinked peptides.
-
Visualizations
Caption: Oxidative stress-induced formation of this compound cross-links in proteins.
Caption: General experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting guide for this compound data interpretation.
References
- 1. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dityrosine - Wikipedia [en.wikipedia.org]
- 7. tinzyme.com [tinzyme.com]
- 8. eurodiagnostico.com [eurodiagnostico.com]
- 9. nwlifescience.com [nwlifescience.com]
- 10. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of urinary o,o'-dityrosine, a biomarker for oxidative damage to proteins, by high performance liquid chromatography with triple quadrupole tandem mass spectrometry. A comparison with ion-trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence Quantum Yields of Tryptophan and Tyrosine | Semantic Scholar [semanticscholar.org]
- 14. Dityrosine(DT) ELISA: JaICA's OXIDATIVE STRESS MARKERS FOR PROTEIN OXIDATION [jaica.com]
- 15. researchgate.net [researchgate.net]
calibration curve issues in L,L-Dityrosine quantification assays
Welcome to the technical support center for L,L-Dityrosine quantification assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound is non-linear. What are the common causes?
A1: Non-linearity in your calibration curve can arise from several factors, including detector saturation at high concentrations, issues with the preparation of your standard solutions, or problems with the HPLC system. It is also possible that the relationship between concentration and response is inherently non-linear, in which case a different regression model might be more appropriate. A systematic investigation is recommended to identify the root cause.
Q2: I'm observing a high background signal in my fluorescence detection. What can I do to reduce it?
A2: High background fluorescence can be caused by contaminated reagents, autofluorescence from your sample matrix or the microplate itself, or light leaks in the detector. To mitigate this, consider using high-purity HPLC-grade solvents, switching to black-walled microplates to reduce stray light, and running a blank control to identify the source of the background.[1]
Q3: What are matrix effects, and how can they affect my this compound quantification?
A3: Matrix effects refer to the suppression or enhancement of the analyte signal due to the presence of other components in the sample matrix.[2] In biological samples, substances like salts, phospholipids, and proteins can co-elute with this compound and interfere with its ionization or fluorescence, leading to inaccurate quantification. Proper sample cleanup, such as solid-phase extraction (SPE), can help minimize matrix effects.
Q4: My this compound peak is showing tailing or fronting. What could be the issue?
A4: Poor peak shape, such as tailing or fronting, can be caused by several factors including column overload, a contaminated guard or analytical column, or a mismatch between the sample solvent and the mobile phase. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion.
Q5: What are typical excitation and emission wavelengths for this compound detection?
A5: this compound is a fluorescent molecule, and its detection is commonly performed using an excitation wavelength in the range of 315-325 nm and an emission wavelength in the range of 400-420 nm.[3]
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve is a frequent issue in this compound quantification. Follow this guide to troubleshoot the problem systematically.
Troubleshooting Workflow for Non-Linear Calibration Curve
Caption: Troubleshooting workflow for a non-linear calibration curve.
Detailed Steps:
-
Verify Standard Preparation: Inaccuracies in the preparation of calibration standards are a common source of non-linearity.
-
Action: Prepare a fresh set of standards using a calibrated balance and volumetric flasks. Ensure the this compound stock solution is fully dissolved and homogenous. Use HPLC-grade solvents for all dilutions.
-
-
Assess Concentration Range: Determine if the non-linearity occurs at specific points in the curve.
-
High Concentrations: If the curve flattens at higher concentrations, this may indicate detector saturation.
-
Action: Reduce the concentration of the highest standards or dilute the samples that fall in this range. You can also try optimizing the detector gain settings.[1]
-
-
Low Concentrations: Deviation at lower concentrations can be due to analyte adsorption to vials or tubing, or issues with the limit of detection (LOD) and limit of quantification (LOQ).
-
Action: Ensure all glassware is properly cleaned and consider using deactivated vials. Verify that the concentrations of your lowest standards are above the instrument's LOQ.
-
-
-
Evaluate HPLC System Performance: Issues with the HPLC system can lead to inconsistent results.
-
Action: Check for leaks in the system, particularly around fittings and seals. Ensure the pump is delivering a consistent flow rate and that the column is properly equilibrated with the mobile phase before injection.
-
-
Review the Regression Model: A linear regression may not always be the best fit for the data.
-
Action: Evaluate the residuals of your linear regression. If a pattern is observed, a non-linear model, such as a quadratic fit, may be more appropriate. However, the use of non-linear models should be justified and validated.
-
Issue 2: High Background Fluorescence
High background noise can obscure the signal from this compound, leading to poor sensitivity and inaccurate measurements.
Troubleshooting Workflow for High Background Fluorescence
References
Validation & Comparative
Validating L,L-Dityrosine as a Biomarker for Alzheimer's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for reliable and accessible biomarkers is a cornerstone of neurodegenerative disease research. In the context of Alzheimer's disease (AD), early and accurate diagnosis is paramount for the development and implementation of effective therapeutic strategies. While classic biomarkers such as amyloid-beta 42 (Aβ42), total tau (t-tau), and phosphorylated tau (p-tau) in cerebrospinal fluid (CSF) are well-established, the exploration of novel markers reflecting different pathological pathways is crucial. L,L-Dityrosine, a product of tyrosine oxidation, has emerged as a promising biomarker candidate for oxidative stress, a key component of AD pathogenesis.[1] This guide provides an objective comparison of this compound with established AD biomarkers, supported by experimental data and detailed methodologies, to aid researchers in evaluating its potential utility.
Comparative Analysis of Biomarkers
The validation of a biomarker hinges on its ability to accurately reflect a pathological state. Here, we compare this compound with the core CSF biomarkers for Alzheimer's disease.
| Biomarker | Pathological Relevance | Typical Sample | Method of Detection | Reported Performance in Alzheimer's Disease |
| This compound | Marker of protein oxidation and oxidative stress.[2][3] Elevated levels suggest increased free radical damage, a known factor in AD.[1][4][5] | CSF, Plasma, Urine, Brain Tissue | ELISA, HPLC with Fluorescence Detection, Mass Spectrometry[2][3][4] | Levels are significantly elevated (five- to eightfold) in the hippocampus and neocortical regions of the AD brain and in ventricular cerebrospinal fluid.[4][5] Increased levels have also been observed in the plasma of AD patients.[1] |
| Amyloid-Beta 42 (Aβ42) | A core component of amyloid plaques, a hallmark of AD.[6] Decreased CSF levels are thought to reflect sequestration in the brain.[6][7][8] | CSF, Plasma | ELISA, Mass Spectrometry[9][10][11][12] | CSF Aβ42 levels are consistently decreased in AD patients.[6][7] The Aβ42/Aβ40 ratio improves diagnostic accuracy.[13] Sensitivity: ~81.6-93%, Specificity: ~57-82.9% (for CSF Aβ42 alone).[13][14] |
| Total Tau (t-tau) | A marker of neuronal injury and neurodegeneration.[15][16] Elevated CSF levels indicate axonal damage. | CSF | ELISA[15][16][17][18] | CSF t-tau concentrations are significantly higher in AD patients.[15][17] Sensitivity: ~82.5%, Specificity: ~86.2%.[14] |
| Phosphorylated Tau (p-tau) | Reflects the formation of neurofibrillary tangles, another key pathological feature of AD. Specific for AD-related tau pathology. | CSF | ELISA[19] | CSF p-tau levels are elevated in AD.[19] The p-tau/Aβ42 ratio is a strong diagnostic marker.[20] Sensitivity: ~78.8%, Specificity: ~79.1%.[14] |
Signaling Pathways and Experimental Workflows
Understanding the biological context and the methods used to measure these biomarkers is essential for their proper evaluation.
Oxidative Stress and Dityrosine Formation
Reactive oxygen species (ROS) lead to the oxidation of various biomolecules, including proteins. The formation of this compound is a direct consequence of tyrosine oxidation, making it a stable marker of oxidative damage.
Amyloid-Beta Plaque Formation
The amyloid cascade hypothesis posits that the accumulation of Aβ is a central event in AD pathogenesis. This process involves the sequential cleavage of the amyloid precursor protein (APP).
Experimental Workflow: Biomarker Detection
The following diagram illustrates a general workflow for the detection of these biomarkers in CSF.
Experimental Protocols
Detailed and standardized protocols are critical for reproducible and comparable results. Below are outlines for the key analytical methods.
Protocol 1: this compound Detection by HPLC with Fluorescence Detection
This method is highly sensitive for the quantification of this compound.[21][22][23]
-
Sample Preparation:
-
Thaw CSF samples on ice.
-
To precipitate proteins, add an equal volume of ice-cold 10% trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Perform acid hydrolysis of the protein pellet (e.g., with 6N HCl at 110°C for 24 hours) to measure protein-bound dityrosine. Neutralize the hydrolysate before analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 0% to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation at 280 nm and emission at 410 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration in samples by comparing their peak areas to the standard curve.
-
Protocol 2: Aβ42 and Tau Protein Detection by ELISA
Commercial ELISA kits are widely available and provide a standardized method for quantification.[9][10][11][12][18][24][25][26][27][28]
-
Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare standards and samples at the required dilutions as per the kit instructions. CSF may require dilution.[26]
-
-
Assay Procedure (General Sandwich ELISA Protocol):
-
Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature or overnight at 4°C).[26]
-
Wash the plate multiple times (typically 3-5 times) with the provided wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate as specified.
-
Wash the plate again.
-
Add 100 µL of the enzyme conjugate (e.g., HRP-streptavidin) and incubate.
-
Wash the plate for the final time.
-
Add 100 µL of the substrate solution (e.g., TMB) and incubate in the dark until color develops.
-
Add 50-100 µL of stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of the target protein in the samples from the standard curve.
-
Conclusion
This compound holds promise as a biomarker for oxidative stress in Alzheimer's disease, offering a window into a crucial aspect of its pathophysiology. While established biomarkers like Aβ42 and tau proteins are central to the current diagnostic framework, this compound could provide complementary information, potentially aiding in earlier diagnosis and the monitoring of therapies targeting oxidative stress. Further large-scale validation studies are necessary to establish definitive clinical cut-off values and to fully delineate its sensitivity and specificity in diverse patient populations. This guide provides a foundational comparison to encourage and facilitate such research, ultimately aiming to enhance the toolkit available for combating Alzheimer's disease.
References
- 1. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dityrosine(DT) ELISA: JaICA's OXIDATIVE STRESS MARKERS FOR PROTEIN OXIDATION [jaica.com]
- 4. jneurosci.org [jneurosci.org]
- 5. Electrochemical analysis of protein nitrotyrosine and dityrosine in the Alzheimer brain indicates region-specific accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta Amyloid in Alzheimer’s Disease: Increased Deposition in Brain Is Reflected in Reduced Concentration in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reviewing reasons for the decreased CSF Abeta42 concentration in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. storage.imrpress.com [storage.imrpress.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. Human Amyloid Beta 42 ELISA Kit (ab289832) | Abcam [abcam.com]
- 11. novamedline.com [novamedline.com]
- 12. mybiosource.com [mybiosource.com]
- 13. The cerebrospinal fluid biomarker ratio Aβ42/40 identifies amyloid positron emission tomography positivity better than Aβ42 alone in a heterogeneous memory clinic cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tau protein concentrations in cerebrospinal fluid of patients with dementia of the Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of CSF levels of tau protein in mildly demented patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Increased tau in the cerebrospinal fluid of patients with frontotemporal dementia and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. elkbiotech.com [elkbiotech.com]
- 19. neurology.org [neurology.org]
- 20. CSF biomarkers for Alzheimer’s disease: Current utility and potential future use - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Formation and characterization of crosslinks, including Tyr–Trp species, on one electron oxidation of free Tyr and Trp residues by carbonate radical a ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04051G [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Mouse Tau Proteins Elisa Kit – AFG Scientific [afgsci.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. resources.amsbio.com [resources.amsbio.com]
- 28. Detecting Oligomeric Tau using a Novel ELISA | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
comparing HPLC and mass spectrometry for L,L-Dityrosine analysis
A Comprehensive Comparison of HPLC and Mass Spectrometry for L,L-Dityrosine Analysis
For researchers, scientists, and drug development professionals investigating oxidative stress and protein cross-linking, the accurate quantification of this compound, a key biomarker, is paramount. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) with various detectors and Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for specific research needs.
Data Presentation: Quantitative Performance Comparison
The selection of an analytical method often depends on its quantitative performance. Below is a summary of typical performance characteristics for HPLC with fluorescence detection (HPLC-FLD) and liquid chromatography-mass spectrometry (LC-MS). It is important to note that these values are compiled from various studies and can be influenced by the sample matrix, instrumentation, and specific experimental conditions.
| Parameter | HPLC with Fluorescence Detection (HPLC-FLD) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Specificity | Moderate to High. Relies on chromatographic retention time and specific fluorescence properties (excitation/emission wavelengths). Co-eluting fluorescent compounds can cause interference.[1][2] | Very High. Provides structural information based on mass-to-charge ratio (m/z) and fragmentation patterns, allowing for definitive identification. Isotope dilution methods further enhance specificity.[3] |
| Sensitivity (LOD) | High. Detection limits in the picomole range (e.g., 0.5 pmol for dansylated dityrosine) have been reported.[2] | Very High. Sub-micromolar to femtomole detection limits are achievable, particularly with triple quadrupole instruments.[4] |
| Quantitative Accuracy | Good. Requires careful calibration with standards. Susceptible to matrix effects that can affect fluorescence. | Excellent. Isotope dilution mass spectrometry is the gold standard for accuracy, as the internal standard co-elutes and experiences similar matrix effects as the analyte. |
| Throughput | Moderate to High. Relatively simple sample preparation and rapid analysis times are possible. | Moderate. While chromatographic run times can be short, sample preparation can be more involved, and instrument setup and data analysis can be more time-consuming.[4][5] |
| Cost | Lower. HPLC systems with fluorescence detectors are generally less expensive to purchase and maintain. | Higher. Mass spectrometers represent a significant capital investment and have higher operational and maintenance costs. |
| Ease of Use | Relatively straightforward. The instrumentation and data analysis software are generally user-friendly. | More complex. Requires specialized training for operation, maintenance, and interpretation of mass spectra. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the analysis of this compound using HPLC-FLD and LC-MS/MS.
Protocol 1: this compound Analysis by HPLC with Fluorescence Detection
This protocol is based on methods that utilize the native fluorescence of dityrosine for detection after separation by reversed-phase HPLC.
1. Sample Preparation (Protein Hydrolysis):
-
To a protein sample (e.g., 1 mg), add 1 mL of 6 M HCl.
-
Hydrolyze the protein by heating at 110°C for 24 hours in a sealed, vacuum-purged tube.
-
After hydrolysis, evaporate the HCl under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried hydrolysate in a suitable mobile phase or buffer (e.g., 1 mL of mobile phase A).
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC-FLD Conditions:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 315-325 nm and emission at 400-410 nm.[1][6]
3. Quantification:
-
A calibration curve is generated by injecting known concentrations of a pure this compound standard. The peak area of the dityrosine peak in the sample chromatogram is used to calculate its concentration based on the calibration curve.
Protocol 2: this compound Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a sensitive and specific method using a triple quadrupole mass spectrometer with an isotope-labeled internal standard.
1. Sample Preparation (Protein Hydrolysis and Solid-Phase Extraction):
-
To a protein sample (e.g., 100 µg), add a known amount of a stable isotope-labeled dityrosine internal standard (e.g., ¹³C₁₂-L,L-dityrosine).
-
Perform acid hydrolysis as described in Protocol 1.
-
After reconstitution, the sample may require a solid-phase extraction (SPE) clean-up step to remove interfering substances. A C18 SPE cartridge is commonly used.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the dityrosine with a small volume of methanol or acetonitrile.
-
Evaporate the eluent and reconstitute the sample in the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system coupled to a mass spectrometer.
-
Column: C18 reversed-phase column suitable for mass spectrometry (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 50% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both native dityrosine and the isotope-labeled internal standard. For dityrosine (m/z 361.1), typical transitions might be 361.1 -> 315.1 and 361.1 -> 237.1.[7]
3. Quantification:
-
Quantification is based on the ratio of the peak area of the native dityrosine to the peak area of the isotope-labeled internal standard. A calibration curve is constructed using known concentrations of the native standard and a fixed concentration of the internal standard.
Mandatory Visualization
Caption: Experimental workflows for this compound analysis.
Caption: Decision flowchart for selecting an analysis method.
References
- 1. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and analysis of dityrosine from enzyme-catalyzed oxidation of tyrosine and X-irradiated peptide and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
L,L-Dityrosine: A Comprehensive Comparison with Other Protein Cross-Linking Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of L,L-Dityrosine with other prominent protein cross-linking markers. We will delve into their formation, detection methodologies, and applications, supported by experimental data to offer an objective evaluation for your research needs.
Introduction to Protein Cross-Linking and its Significance
Protein cross-linking is a process that forms covalent bonds between amino acid residues within a single protein (intramolecular) or between different protein molecules (intermolecular). These linkages are crucial for stabilizing protein structures, understanding protein-protein interactions, and elucidating complex biological pathways. The study of protein cross-links is paramount in various research fields, including the investigation of neurodegenerative diseases, aging, and oxidative stress-related pathologies.
This compound, a fluorescent covalent cross-link formed from the oxidation of two tyrosine residues, has emerged as a significant biomarker for oxidative stress. Its presence is associated with a range of conditions, including Alzheimer's disease, Parkinson's disease, eye cataracts, and atherosclerosis.[1][2][3][4] This guide will compare this compound with other naturally occurring and artificially induced protein cross-links, providing a clear perspective on their respective advantages and limitations in research and drug development.
Overview of Protein Cross-Linking Markers
Protein cross-links can be broadly categorized into two types: endogenous (naturally occurring) and exogenous (chemically induced). This compound falls into the endogenous category, often formed under conditions of oxidative stress. Other markers exist, each with unique characteristics and detection methods.
dot
Caption: Classification of Protein Cross-Linking Markers.
This compound: Formation and Biological Relevance
This compound is formed through the covalent linkage of two tyrosine residues, a process often initiated by enzymatic activity or oxidative stress.[4][5] The generation of tyrosyl radicals is a key step, which can be induced by various factors including UV radiation, reactive oxygen species (ROS), and certain enzymes like peroxidases.[2][4][5]
dot
Caption: this compound Formation Pathway.
The presence of dityrosine is a hallmark of oxidatively modified proteins and has been implicated in the pathogenesis of several diseases.[2][6] For instance, it is found in the amyloid-β plaques of Alzheimer's disease and Lewy bodies in Parkinson's disease.[1]
Comparison of Detection and Quantification Methods
A variety of analytical techniques are employed to detect and quantify protein cross-links. The choice of method depends on the specific marker and the research question.
| Marker Type | Detection/Quantification Method | Advantages | Disadvantages |
| This compound | Fluorescence Spectroscopy | Simple, rapid, and allows for real-time monitoring.[5][7] | Can be complicated by the fluorescence of other molecules like tryptophan oxidation products.[8] |
| Mass Spectrometry (MS) | High sensitivity and specificity; provides structural information and identifies specific cross-linking sites.[1][2] | Requires sophisticated instrumentation and complex data analysis.[9] | |
| High-Performance Liquid Chromatography (HPLC) | Sensitive and can be coupled with fluorescence detection or MS for enhanced specificity.[6][10] | Requires sample hydrolysis, which can be time-consuming. | |
| Other Endogenous Cross-links | Mass Spectrometry (MS) | Gold standard for identifying various types of cross-links like disulfide and isopeptide bonds.[11][12] | Data analysis can be challenging due to the complexity of fragment spectra.[12] |
| X-ray Crystallography / NMR | Provides high-resolution structural information. | Not suitable for all proteins; can be technically demanding. | |
| Exogenous Cross-links | Mass Spectrometry (MS) | Widely used to identify chemically cross-linked peptides and map protein interactions.[13][14][15] | The cross-linking reaction itself can alter protein structure and function. |
| SDS-PAGE / Western Blotting | Simple and widely available for detecting changes in protein mobility due to cross-linking. | Low resolution; does not identify specific cross-linking sites. |
Experimental Protocols: A Closer Look
Detection of this compound by Fluorescence Spectroscopy
This method leverages the intrinsic fluorescence of dityrosine.
-
Sample Preparation: Prepare protein samples in a suitable buffer (e.g., phosphate-buffered saline).
-
Fluorescence Measurement: Use a fluorescence spectrophotometer to measure the emission spectrum. Dityrosine typically exhibits an excitation maximum around 315-325 nm and an emission maximum around 400-420 nm.[6][16][17]
-
Data Analysis: The increase in fluorescence intensity at the characteristic wavelength corresponds to the formation of dityrosine.
dot
Caption: Workflow for Dityrosine Detection by Fluorescence.
Identification of Cross-Linked Peptides by Mass Spectrometry
Mass spectrometry offers a powerful approach for identifying the exact location of cross-links.
-
Cross-Linking Reaction: Induce cross-linking in the protein sample either endogenously (e.g., via oxidative stress) or exogenously using chemical cross-linkers.
-
Proteolytic Digestion: Digest the cross-linked proteins into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them with a tandem mass spectrometer. The fragmentation pattern of the cross-linked peptides provides information about their sequences and the site of the cross-link.[1][18]
-
Data Analysis: Use specialized software to identify the cross-linked peptides from the complex MS/MS data.[1]
dot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dityrosine - Wikipedia [en.wikipedia.org]
- 6. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and analysis of dityrosine from enzyme-catalyzed oxidation of tyrosine and X-irradiated peptide and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Dynamics in Solution by Quantitative Crosslinking/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular Protein Crosslinking Detection Methods - Creative Proteomics [creative-proteomics.com]
- 12. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Protein–Protein Interactions with Chemical Cross-Linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
A Researcher's Guide to Cross-Validation of L,L-Dityrosine Detection Methods: A Comparative Analysis of Antibody-Based and Mass Spectrometry Approaches
For researchers, scientists, and drug development professionals investigating oxidative stress, the accurate detection and quantification of L,L-dityrosine, a key biomarker of protein oxidation, is paramount. This guide provides a comprehensive comparison of commercially available monoclonal antibodies and mass spectrometry-based methods for the analysis of this compound. We present a detailed overview of experimental protocols, performance data, and the underlying signaling pathways.
Comparison of this compound Detection Methods
The two primary methodologies for the detection of this compound are antibody-based assays, such as Western blotting, immunofluorescence, and ELISA, and chromatographic techniques coupled with mass spectrometry (LC-MS/MS). Each approach offers distinct advantages and limitations in terms of specificity, sensitivity, and quantitative capability.
Table 1: Performance Comparison of this compound Detection Methods
| Feature | Antibody-Based Methods (e.g., Western Blot, ELISA) | LC-MS/MS |
| Principle | Immuno-recognition of the dityrosine epitope | Physicochemical separation and mass-to-charge ratio detection |
| Specificity | Dependent on antibody clone and potential cross-reactivity | High, based on molecular weight and fragmentation pattern |
| Sensitivity | Picogram to nanogram range | Picomole to femtomole range |
| Quantification | Semi-quantitative (Western Blot) to quantitative (ELISA) | Highly quantitative with the use of internal standards |
| Throughput | High (ELISA) to low (Western Blot) | Moderate, dependent on sample preparation and run time |
| Sample Type | Cell lysates, tissue homogenates, fixed tissues, biological fluids | Protein hydrolysates from various biological samples |
| Instrumentation | Standard laboratory equipment (electrophoresis, imaging systems, plate readers) | Specialized LC-MS/MS system |
| Cost | Relatively lower initial cost | Higher instrument and maintenance costs |
Commercially Available this compound Monoclonal Antibodies
Table 2: Comparison of Commercially Available this compound Monoclonal Antibodies
| Feature | Clone 10A6 | Clone 1C3 |
| Host Species | Mouse | Mouse |
| Isotype | IgG1 | IgG2a |
| Immunogen | Synthetic Dityrosine conjugated to Keyhole Limpet Hemocyanin (KLH)[1] | Dimer of 3-(p-hydroxyphenyl) propionic acid conjugated to KLH[2] |
| Specificity | Specific for dityrosine modified proteins. Does not cross-react with 3,5-dibromotyrosine or bromotyrosine modified proteins.[1][3] | Highly specific for dityrosine; reacts with free dityrosine and dityrosine in proteins/peptides. No cross-reactivity with nitrotyrosine, chlorotyrosine, aminotyrosine, phosphotyrosine, or tyrosine.[2] |
| Validated Applications | Western Blot (WB), Immunocytochemistry/Immunofluorescence (ICC/IF), Flow Cytometry (FCM), ELISA[1][3] | Immunohistochemistry (IHC), Western Blotting (WB), ELISA[2] |
| Vendor-Recommended Dilutions | WB: 1:1,000; ICC/IF: 1:50; FCM: 1:50; ELISA: 1:1,000[3] | Not explicitly provided, to be determined by the user. |
| Published Characterization | Primarily vendor-provided data. | Described in Kato et al., Biochem Biophys Res Commun. 2000.[4] |
Experimental Protocols
Detailed and validated protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for Western Blotting using an this compound antibody and for quantitative analysis using LC-MS/MS.
Protocol 1: Western Blotting for this compound
This protocol is a general guideline based on vendor recommendations for the 10A6 clone and can be adapted for other antibodies.
-
Sample Preparation:
-
Lyse cells or homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
As a positive control, treat a protein sample (e.g., BSA or cell lysate) with a system that generates dityrosine, such as horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂).
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-dityrosine antibody (e.g., clone 10A6 at 1:1,000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG) at the appropriate dilution for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol is a generalized procedure based on published methods for the quantification of dityrosine in biological samples.[5]
-
Sample Preparation (Protein Hydrolysis):
-
To 100 µg of protein sample, add an internal standard (e.g., ¹³C₆-dityrosine).
-
Hydrolyze the protein sample with 6 N HCl at 110°C for 24 hours.
-
Dry the hydrolysate under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% to 50% B over 15 minutes.
-
Flow Rate: 0.2 mL/min.
-
-
MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor specific precursor-to-product ion transitions.
-
Internal Standard: Monitor the corresponding transitions for the isotopically labeled standard.
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of dityrosine in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Signaling Pathways and Experimental Workflows
This compound Formation and the Nrf2 Signaling Pathway
This compound is formed under conditions of oxidative stress through the cross-linking of two tyrosine residues. This process is often associated with the cellular response to oxidative damage. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of the antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes.
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the detection and quantification of this compound using both antibody-based and LC-MS/MS methods.
Conclusion
The choice between antibody-based methods and LC-MS/MS for the detection of this compound depends on the specific research question, available resources, and desired level of quantification. Antibody-based methods, particularly with well-characterized monoclonal antibodies like 10A6 and 1C3, offer a valuable tool for semi-quantitative analysis and in situ localization. For precise and accurate quantification, LC-MS/MS remains the gold standard. This guide provides the foundational information for researchers to make informed decisions and design robust experiments for the investigation of this compound in the context of oxidative stress and disease.
References
- 1. Dityrosine Monoclonal Antibody (10A6) (MA5-27566) [thermofisher.com]
- 2. Anti dityrosine(DT/DY) monoclonal antibody: JaICA's OXIDATIVE STRESS MARKERS FOR PROTEIN OXIDATION [jaica.com]
- 3. Anti-Dityrosine Antibody [10A6] (A304720) | Antibodies.com [antibodies.com]
- 4. Immunochemical detection of protein dityrosine in atherosclerotic lesion of apo-E-deficient mice using a novel monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of L,L-Dityrosine Levels: A Biomarker of Oxidative Stress Across Biological Models
For Immediate Release
A comprehensive analysis of L,L-dityrosine levels across various biological models reveals its significant potential as a robust biomarker for oxidative stress in a range of pathological conditions, including neurodegenerative diseases and atherosclerosis. This guide synthesizes quantitative data, details experimental methodologies, and illustrates the key signaling pathway involved in dityrosine formation to provide researchers, scientists, and drug development professionals with a valuable comparative resource.
This compound is a stable, fluorescent amino acid formed via the oxidative cross-linking of two tyrosine residues. Its presence in tissues and biological fluids is indicative of protein damage mediated by reactive oxygen species (ROS), making it a key endpoint for studies on oxidative stress.
Quantitative Comparison of this compound Levels
The following table summarizes the reported levels of this compound in different biological models, providing a quantitative basis for comparison. Levels are predominantly elevated in pathological conditions compared to healthy controls.
| Biological Model | Tissue/Sample | Condition | This compound Level (pmol/mg protein) | Fold Change vs. Control | Reference |
| Human | Hippocampus | Alzheimer's Disease | ~120 | ~5-8x | [1][2] |
| Inferior Parietal Lobule | Alzheimer's Disease | ~100 | ~5-8x | [1][2] | |
| Superior/Middle Temporal Gyri | Alzheimer's Disease | ~80 | ~5-8x | [1][2] | |
| Cerebellum | Alzheimer's Disease | No significant change | ~1x | [1][2] | |
| Ventricular Cerebrospinal Fluid | Alzheimer's Disease | Increased | 2x (protein-bound) | [1][2] | |
| Human | Aortic Atherosclerotic Lesions (LDL) | Markedly Increased | ~100x vs. circulating LDL | [3] | |
| Mouse | Striatum & Midbrain | MPTP-induced Parkinson's Disease | Markedly Increased | Not specified | [4] |
| Rat | Brain | Aging | Reports of increase, specific levels vary | Not specified | [5] |
| Human | Lens Proteins | Aging | No significant increase with age | ~1x | [6] |
Note: Data has been compiled from multiple sources and normalized to pmol/mg protein where possible for comparison. Fold changes are approximate and based on the reported values in the cited literature.
Experimental Protocols
Accurate quantification of this compound is critical for its use as a biomarker. The following section details a common and reliable methodology for its measurement in biological tissues.
Sample Preparation from Brain Tissue
-
Homogenization: Brain tissue specimens (300-500 mg) are homogenized in an ice-cold buffer, such as 10 mM sodium acetate (pH 6.5), using a Dounce-type homogenizer.[1]
-
Protein Quantification: The protein concentration of the homogenate is determined using a standard method like the Lowry assay.[1]
-
Proteolytic Digestion: To liberate dityrosine from proteins, samples are subjected to enzymatic digestion. A common method involves incubating the homogenate with a protease from Streptomyces griseus (Pronase) at a final concentration of 1 mg/mL at 50°C for 18 hours.[1]
-
Protein Precipitation: Following digestion, proteins are precipitated by adding trichloroacetic acid (TCA) to a final concentration of 6%. The mixture is then centrifuged at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[1]
-
Solid-Phase Extraction (SPE): The resulting supernatant is passed through a solid-phase extraction cartridge (e.g., C18) to remove interfering substances and concentrate the dityrosine-containing fraction.
-
Final Preparation: The eluate from the SPE cartridge is dried and reconstituted in the mobile phase for HPLC analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A high-performance liquid chromatography system equipped with either a fluorescence detector or an electrochemical array detector is used.[1][7]
-
Column: A reverse-phase C18 column is typically employed for the separation of dityrosine.[8]
-
Mobile Phase: A common mobile phase for isocratic elution consists of 92% water, 8% acetonitrile, and 0.1% trifluoroacetic acid.[8] Gradient elution systems can also be used for more complex samples.[1]
-
Detection:
-
Fluorescence Detection: Dityrosine exhibits native fluorescence, which allows for sensitive detection. The excitation wavelength is typically set around 315-325 nm, and the emission wavelength is monitored at approximately 400-410 nm.[7]
-
Electrochemical Detection: Dityrosine can also be detected using an electrochemical array detector, which offers high sensitivity and specificity.[1]
-
-
Quantification: The concentration of dityrosine in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of a pure this compound standard.[1]
Signaling Pathway of this compound Formation
The formation of this compound is a downstream consequence of oxidative stress, often initiated by inflammatory processes. A key enzymatic pathway involves myeloperoxidase (MPO), which is abundant in neutrophils and macrophages. The following diagram illustrates this pathway.
Caption: Myeloperoxidase-mediated formation of this compound.
This guide provides a foundational understanding of the comparative levels of this compound across different biological models of disease and aging. The presented data and protocols can aid researchers in designing experiments and interpreting results related to oxidative stress. Further quantitative studies in a broader range of models are warranted to fully establish the utility of this compound as a universal biomarker.
References
- 1. jneurosci.org [jneurosci.org]
- 2. mdpi.com [mdpi.com]
- 3. Mass spectrometric quantification of markers for protein oxidation by tyrosyl radical, copper, and hydroxyl radical in low density lipoprotein isolated from human atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometric quantification of 3-nitrotyrosine, ortho-tyrosine, and o,o'-dityrosine in brain tissue of 1-methyl-4-phenyl-1,2,3, 6-tetrahydropyridine-treated mice, a model of oxidative stress in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relation of oxidative protein damage and nitrotyrosine levels in the aging rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. o‐Tyrosine and Dityrosine Concentrations in Oxidized Proteins and Lens Proteins with Age a | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to L,L-Dityrosine Detection: A Comparative Analysis of Specificity
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of L,L-Dityrosine, a key biomarker of oxidative stress, is paramount. The choice of analytical methodology directly impacts the reliability of experimental data. This guide provides an objective comparison of the two most prevalent techniques for this compound analysis: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the specificity of each method, supported by performance data and detailed experimental protocols, to empower you in selecting the most suitable approach for your research endeavors.
Performance Comparison: HPLC-FLD vs. LC-MS/MS
The selection of an analytical method for this compound quantification hinges on a balance between sensitivity, specificity, and the complexity of the sample matrix. Below is a summary of the quantitative performance characteristics of HPLC-FLD and LC-MS/MS, compiled from various validation studies.
| Performance Metric | HPLC-FLD | LC-MS/MS | Key Considerations |
| Limit of Detection (LOD) | ~0.5 pmol/injection (for derivatized DT)[1] | 1 nM (in urine)[2], 42.1 - 80 ng/g (in food matrices)[3][4] | LC-MS/MS generally offers lower limits of detection in complex biological matrices. |
| Limit of Quantification (LOQ) | Not consistently reported | 140 - 270 ng/g (in food matrices)[3][4] | The ability to reliably quantify low levels of dityrosine is a significant advantage of LC-MS/MS. |
| **Linearity (R²) ** | >0.999 (for derivatized DT)[1] | >0.999[2][3] | Both methods can achieve excellent linearity over a defined concentration range. |
| Precision (%RSD) | Not consistently reported | 3.9 - 22.1% (intra-day), 4.4 - 16.6% (inter-day)[3] | LC-MS/MS methods, particularly with the use of internal standards, demonstrate good precision. |
| Recovery (%) | Not consistently reported | 92 - 95.2%[3] | Isotope dilution LC-MS/MS methods provide high accuracy and can correct for matrix effects. |
| Specificity | Moderate to High | Very High | HPLC-FLD is susceptible to interference from other fluorescent compounds, potentially leading to overestimation[3]. LC-MS/MS provides structural confirmation, ensuring higher specificity. |
The Critical Lens of Specificity
While both methods are powerful tools, their specificity in detecting this compound can differ significantly, a crucial factor in complex biological samples.
HPLC with Fluorescence Detection (HPLC-FLD) relies on the intrinsic fluorescence of the dityrosine molecule. This method is highly sensitive; however, its specificity can be compromised by the presence of other endogenous or exogenous fluorescent compounds that may co-elute with dityrosine, leading to inaccurate quantification[3]. Derivatization of dityrosine can enhance sensitivity and chromatographic separation, but does not entirely eliminate the risk of interfering compounds[1].
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers a superior level of specificity. This technique separates dityrosine from other sample components via liquid chromatography, and then utilizes two stages of mass analysis (MS/MS). The first stage isolates the dityrosine molecule based on its specific mass-to-charge ratio (m/z). The isolated molecule is then fragmented, and the second stage of mass analysis detects specific fragment ions. This multiple reaction monitoring (MRM) approach provides a unique "fingerprint" for dityrosine, making it highly unlikely that another compound will be mistakenly identified. The use of a stable isotope-labeled internal standard further enhances the accuracy and precision of quantification by correcting for any sample loss during preparation and for matrix effects.
Experimental Workflows and Protocols
To provide a practical understanding of these methodologies, we present a generalized experimental workflow and detailed protocols for the analysis of this compound in protein samples.
Caption: General experimental workflow for this compound detection.
Detailed Experimental Protocols
1. Sample Preparation (Acid Hydrolysis)
This protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Sample Aliquoting: Accurately weigh or pipette the protein sample into a hydrolysis tube.
-
Internal Standard Spiking (for LC-MS/MS): Add a known amount of stable isotope-labeled this compound (e.g., ¹³C₆-L,L-Dityrosine) to each sample, standard, and quality control.
-
Hydrolysis: Add 6 M HCl to the sample. For food matrices, a mixture of 4 M HCl and 8.9 M propionic acid can be used[4].
-
Incubation: Seal the tubes under nitrogen and incubate at 110°C for 24 hours.
-
Drying: After cooling, evaporate the acid under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried hydrolysate in a suitable solvent (e.g., mobile phase A).
2. HPLC-FLD Method
-
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it to elute dityrosine. The exact gradient should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation wavelength: ~315-325 nm; Emission wavelength: ~400-420 nm.
3. LC-MS/MS Method
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate dityrosine from other amino acids and matrix components.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor at least two transitions for both native dityrosine and its stable isotope-labeled internal standard. For example, for native dityrosine (m/z 361.1), transitions could be 361.1 -> 315.1 and 361.1 -> 181.1.
Conclusion: Choosing the Right Tool for the Job
The decision to use HPLC-FLD or LC-MS/MS for the detection of this compound should be guided by the specific requirements of the research.
-
HPLC-FLD is a robust and sensitive method that can be suitable for relatively clean sample matrices or for screening purposes where high throughput is desired. However, researchers must be cautious about potential interferences and should consider validating their results with a more specific method if there is any doubt.
-
LC-MS/MS is the gold standard for the specific and accurate quantification of this compound, especially in complex biological samples. The high specificity afforded by tandem mass spectrometry minimizes the risk of false positives and provides a higher degree of confidence in the data. The use of isotope dilution further enhances the accuracy and precision of the measurements.
For researchers and drug development professionals who require unequivocal identification and precise quantification of this compound to make critical decisions, the superior specificity of LC-MS/MS makes it the recommended method. While the initial investment in instrumentation may be higher, the reliability and defensibility of the data generated are invaluable.
References
- 1. Isolation and analysis of dityrosine from enzyme-catalyzed oxidation of tyrosine and X-irradiated peptide and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of dityrosine in wheat flour and dough by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Enzymatic and Non-Enzymatic L,L-Dityrosine Formation
For Researchers, Scientists, and Drug Development Professionals
L,L-dityrosine, a covalent cross-link formed from the oxidation of two L-tyrosine residues, is a significant biomarker for oxidative stress and plays a role in protein aggregation and the pathobiology of various diseases, including neurodegenerative disorders and atherosclerosis.[1][2] Its synthesis, whether for use as a standard in analytical studies or for incorporation into novel biomaterials, can be achieved through both enzymatic and non-enzymatic methods. This guide provides an objective comparison of these approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific applications.
At a Glance: Enzymatic vs. Non-Enzymatic Dityrosine Formation
| Feature | Enzymatic Formation | Non-Enzymatic Formation |
| Primary Catalysts | Peroxidases (e.g., Horseradish Peroxidase, Myeloperoxidase), Hydrogen Peroxide (H₂O₂) | Chemical Oxidants (e.g., Potassium Bromate), Metal-Catalyzed Oxidation (e.g., Cu²⁺/H₂O₂), Photochemical Reactions (UV light, photosensitizers) |
| Reaction Mechanism | Generation of tyrosyl radicals via enzyme's catalytic cycle.[1][3][4] | Generation of tyrosyl radicals through chemical oxidation, metal-catalyzed Fenton-like reactions, or photo-oxidation.[1][5][6][7] |
| Typical Yields | 25-50% of theoretical maximum.[5] | Highly variable; can be low (<10%) for some methods (e.g., direct UV irradiation) but can achieve high recovery (~72%) with optimized chemical methods.[5][8] |
| Specificity | High, with the enzyme directing the reaction. | Generally lower, with potential for side reactions and the formation of other tyrosine derivatives (e.g., 3-bromotyrosine, isodityrosine).[1][5] |
| Reaction Conditions | Typically aqueous buffers at or near physiological pH. | Can range from acidic conditions to high temperatures, depending on the method. |
| Key Advantages | High specificity, mild reaction conditions. | Can be simpler, faster, and in some cases, provide higher yields. Does not require protein purification. |
| Key Disadvantages | Cost of enzyme, potential for enzyme inhibition by products.[9] | Potential for non-specific side reactions, may require harsh reaction conditions. |
Delving Deeper: Reaction Mechanisms and Pathways
Both enzymatic and non-enzymatic methods for this compound formation fundamentally proceed through the generation of a tyrosyl radical intermediate. The subsequent coupling of two tyrosyl radicals at the ortho positions of the phenolic rings leads to the formation of the dityrosine bond.
Enzymatic Dityrosine Formation
Enzymatic synthesis of dityrosine is most commonly catalyzed by peroxidases, such as horseradish peroxidase (HRP) or myeloperoxidase (MPO), in the presence of hydrogen peroxide (H₂O₂).[1][3][10] The enzyme's heme cofactor is oxidized by H₂O₂ to a high-energy intermediate, which then abstracts an electron and a proton from a tyrosine residue to generate a tyrosyl radical. Two of these radicals then dimerize to form dityrosine.
Non-Enzymatic Dityrosine Formation
Non-enzymatic methods utilize various chemical or physical means to generate the initial tyrosyl radical.
-
Chemical Oxidation: Strong oxidizing agents can directly oxidize tyrosine. A notable example is the use of potassium bromate (KBrO₃) at elevated temperatures.[5]
-
Metal-Catalyzed Oxidation (MCO): In a Fenton-like reaction, transition metals such as copper (Cu²⁺) can react with hydrogen peroxide to produce highly reactive hydroxyl radicals, which in turn oxidize tyrosine.[11][12]
-
Photochemical Formation: Ultraviolet (UV) light can directly induce the formation of tyrosyl radicals.[6] This process can be made more efficient by the use of photosensitizers like riboflavin, which absorb light and initiate the radical formation.[8]
Experimental Protocols
The following are representative protocols for enzymatic and non-enzymatic this compound synthesis.
Protocol 1: Enzymatic Synthesis using Horseradish Peroxidase (HRP)
This protocol is adapted from methodologies described for the HRP-catalyzed oxidation of tyrosine.[4][9][13]
Materials:
-
L-Tyrosine
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Quenching agent (e.g., catalase or sodium azide)
-
HPLC system for purification and analysis
Procedure:
-
Dissolve L-Tyrosine in the phosphate buffer to a final concentration of 1-10 mM.
-
Add HRP to the tyrosine solution to a final concentration of 0.01-0.1 mg/mL.
-
Initiate the reaction by adding H₂O₂ to a final concentration equimolar to tyrosine. The addition can be done dropwise over a period of time to control the reaction rate.
-
Allow the reaction to proceed at room temperature or 37°C for 1-4 hours with gentle stirring.
-
Stop the reaction by adding a quenching agent. For example, add catalase to degrade any remaining H₂O₂.
-
Purify the this compound from the reaction mixture using reverse-phase HPLC.
-
Analyze the purified product for concentration and purity using UV-Vis spectrophotometry and mass spectrometry.
Protocol 2: Non-Enzymatic Synthesis using Potassium Bromate
This protocol is based on a high-yield non-enzymatic method.[5]
Materials:
-
L-Tyrosine
-
Hydrochloric Acid (HCl)
-
Potassium Bromate (KBrO₃)
-
Deionized water
-
Convection oven
-
HPLC system for purification and analysis
Procedure:
-
Dissolve 10 mg of L-Tyrosine in 2 mL of deionized water with the addition of 100 µL of 1.6 M HCl (final concentration ~0.08 N HCl).
-
Add 2 mL of aqueous potassium bromate (400 ppm or 2.4 mM) to the tyrosine solution.
-
Cover the reaction tube with aluminum foil and heat at 150°C for 25 minutes in a convection oven.
-
Cool the reaction mixture to room temperature.
-
The resulting solution, containing dityrosine and 3-bromotyrosine, can be lyophilized if necessary.
-
Dissolve the dried material in a suitable solvent (e.g., 0.5 mL deionized water) for purification.
-
Purify this compound using reverse-phase HPLC.
-
Confirm the identity and purity of the product using NMR and mass spectrometry.
Experimental Workflow: Synthesis to Analysis
The general workflow for preparing and analyzing this compound is similar for both enzymatic and non-enzymatic methods, with the primary difference being the reaction step.
The Role of Cytochrome c
While peroxidases are the primary enzymes used for efficient dityrosine synthesis, other heme-containing proteins, like cytochrome c, can exhibit peroxidase-like activity.[14] Cytochrome c can catalyze the oxidation of substrates by H₂O₂, a function that is particularly relevant in apoptosis.[14][15] However, its native state is not an efficient peroxidase. Activation requires H₂O₂-induced self-oxidation, leading to covalent modifications and a more active peroxidase form.[14] For preparative dityrosine synthesis, cytochrome c is generally not the enzyme of choice due to its lower catalytic efficiency for this specific reaction compared to dedicated peroxidases.
Conclusion
The choice between enzymatic and non-enzymatic this compound formation depends on the specific requirements of the research. Enzymatic methods, particularly those employing horseradish peroxidase, offer high specificity and mild reaction conditions, making them suitable for applications where byproducts must be minimized. Non-enzymatic methods, such as the potassium bromate protocol, can provide a simpler, more rapid, and high-yield alternative, which may be advantageous for producing larger quantities of dityrosine as an analytical standard. For researchers studying oxidative stress in biological systems, understanding both pathways is crucial, as dityrosine formation in vivo can occur through both enzymatic and non-enzymatic routes.[11] The detailed protocols and comparative data presented in this guide are intended to facilitate an informed decision for the synthesis and study of this important biomolecule.
References
- 1. Formation and characterization of crosslinks, including Tyr–Trp species, on one electron oxidation of free Tyr and Trp residues by carbonate radical a ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04051G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dityrosine as a product of oxidative stress and fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Horseradish peroxidase oxidation of tyrosine-containing peptides and their subsequent polymerization: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Production of Recombinant Horseradish Peroxidase in an Engineered Cell-free Protein Synthesis System [frontiersin.org]
- 10. Large-Scale Qualitative and Quantitative Assessment of Dityrosine Crosslinking Omics in Response to Endogenous and Exogenous Hydrogen Peroxide in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Horseradish Peroxidase-Catalyzed Crosslinking of Fibrin Microthread Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytochrome c as a Peroxidase: Activation of the Precatalytic Native State by H2O2-Induced Covalent Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Assessing the Biological Relevance of In Vitro L,L-Dityrosine Findings: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the biological relevance of in vitro L,L-dityrosine findings, offering a comparative analysis with in vivo data and alternative biomarkers of oxidative stress. This compound, a covalent cross-link formed from the oxidation of two L-tyrosine residues, has emerged as a significant biomarker for oxidative damage to proteins. Understanding its implications is crucial for research in aging, neurodegenerative diseases, and atherosclerosis.
Data Presentation: Quantitative Analysis of Dityrosine
The following tables summarize quantitative data on this compound levels in pathological conditions compared to healthy controls, providing a basis for evaluating the significance of in vitro findings.
Table 1: Dityrosine Levels in Alzheimer's Disease (AD)
| Brain Region/Fluid | Condition | Dityrosine Concentration | Fold Increase vs. Control | Reference |
| Hippocampus & Neocortical Regions | Alzheimer's Disease | Elevated | 5 to 8-fold | [1][2][3] |
| Ventricular Cerebrospinal Fluid (VF) | Alzheimer's Disease | Elevated | 5 to 8-fold | [1][2][3] |
| Cerebrospinal Fluid (CSF) | Alzheimer's Disease | Higher density of dityrosine labeling | Significantly higher than controls | [4] |
Table 2: Dityrosine Levels in Atherosclerosis
| Sample | Condition | Dityrosine Concentration | Fold Increase vs. Control | Reference |
| LDL from Atherosclerotic Lesions | Atherosclerosis | Elevated | 100-fold vs. circulating LDL | [5] |
| Fatty Streaks | Atherosclerosis | Selective increase | - | [5] |
Comparison with Alternative Biomarkers of Oxidative Stress
While this compound is a robust biomarker, other markers are also used to assess oxidative protein damage.
Table 3: Comparison of Oxidative Stress Biomarkers
| Biomarker | Description | Advantages | Limitations |
| This compound | Product of tyrosine oxidation, leading to protein cross-linking. | Specific for oxidative stress, chemically stable, and not incorporated into new proteins.[6] | Can be influenced by dietary intake of oxidized proteins.[7][8] |
| 3-Nitrotyrosine | Formed by the reaction of peroxynitrite with tyrosine residues. | A specific marker for nitrative stress, often found alongside dityrosine in pathological conditions.[1][2][3] | Levels can be influenced by nitric oxide synthase activity, which has diverse physiological roles. |
| Advanced Oxidation Protein Products (AOPPs) | A group of oxidatively modified proteins, including dityrosine and cross-linked proteins.[9] | Provides a general measure of oxidative protein damage. | The exact molecular composition is not fully characterized, which can affect measurement accuracy.[9] |
| Protein Carbonyls | Formed by the oxidation of several amino acid side chains. | A widely used and general indicator of severe oxidative protein damage. | Can be formed through various mechanisms, not all of which are directly related to oxidative stress. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of this compound levels.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This is a common and sensitive method for quantifying dityrosine.
-
Sample Preparation:
-
Proteins are hydrolyzed to their constituent amino acids, typically by acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours).
-
The hydrolysate is then dried and redissolved in a suitable buffer for HPLC analysis.
-
-
Chromatographic Separation:
-
A reverse-phase HPLC column (e.g., C18) is used for separation.
-
The mobile phase typically consists of an aqueous buffer (e.g., with trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).
-
A gradient or isocratic elution can be employed to separate dityrosine from other amino acids.[10]
-
-
Fluorescence Detection:
Mass Spectrometry (MS)
MS-based methods offer high specificity and the ability to identify cross-linked peptides.
-
Sample Preparation:
-
Proteins are enzymatically digested (e.g., with trypsin) to generate peptides.
-
The resulting peptide mixture is then analyzed.
-
-
LC-MS/MS Analysis:
-
Peptides are separated by liquid chromatography and introduced into the mass spectrometer.
-
Tandem mass spectrometry (MS/MS) is used to fragment the peptides and identify the specific sites of dityrosine cross-linking.[14][15][16]
-
Different fragmentation techniques like Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) can be used to characterize the cross-linked peptides.[14][15]
-
Visualizing the Biological Context
The following diagrams illustrate key pathways and workflows related to this compound research.
Caption: Enzymatic and non-enzymatic formation of this compound.
Caption: General experimental workflow for dityrosine analysis.
In Vivo Relevance and Pathophysiological Implications
In vivo studies have begun to shed light on the direct biological effects of this compound and its precursor, L-tyrosine, corroborating and expanding upon in vitro findings.
-
Induction of Oxidative Stress: Acute administration of L-tyrosine in rats has been shown to decrease glutathione levels and increase markers of lipid and protein oxidation in the cerebral cortex, suggesting that high levels of the precursor can induce oxidative stress.[17] This supports the notion that dityrosine formation is a consequence of and a contributor to a pro-oxidant environment.
-
DNA Damage: Both acute and chronic administration of L-tyrosine have been demonstrated to cause DNA damage in the brain and blood of rats.[18] This highlights a potentially more severe consequence of tyrosine oxidation beyond protein cross-linking.
-
Cognitive and Neurological Effects: Intragastric administration of dityrosine in growing mice has been linked to spatial learning and memory impairment, anxiety-like behaviors, hippocampal oxidative damage, and neurotransmitter disorders.[7] These findings provide a direct link between the presence of dityrosine and the neurological deficits observed in diseases where it is found in high concentrations.
-
Metabolic and Systemic Effects: Long-term dietary intake of oxidized tyrosine and dityrosine in mice resulted in a range of systemic metabolic disturbances, including liver injury, renal dysfunction, and altered gut microbiota functions.[8] This suggests that the biological relevance of dityrosine extends beyond localized protein damage to systemic health.
Conclusion
The evidence strongly supports the biological relevance of in vitro this compound findings. The consistent elevation of dityrosine in pathological conditions such as Alzheimer's disease and atherosclerosis, coupled with in vivo studies demonstrating its capacity to induce oxidative stress, DNA damage, and functional impairments, validates its role as a key player in disease pathophysiology. While in vitro studies provide a controlled environment to understand the mechanisms of dityrosine formation and its effects on protein function, in vivo data confirms its presence and detrimental consequences in a complex biological system. Researchers and drug development professionals should consider this compound not only as a biomarker of oxidative damage but also as a potential therapeutic target to mitigate the progression of oxidative stress-related diseases. The use of robust and standardized detection methods is paramount for the accurate assessment of dityrosine levels and for drawing meaningful comparisons across studies.
References
- 1. scilit.com [scilit.com]
- 2. jneurosci.org [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. A central role for dityrosine crosslinking of Amyloid-β in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometric quantification of markers for protein oxidation by tyrosyl radical, copper, and hydroxyl radical in low density lipoprotein isolated from human atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advanced Oxidation Protein Products and Carbonylated Proteins as Biomarkers of Oxidative Stress in Selected Atherosclerosis-Mediated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 16. Identification of dityrosine cross-linked sites in oxidized human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tyrosine administration decreases glutathione and stimulates lipid and protein oxidation in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. L-tyrosine induces DNA damage in brain and blood of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to L,L-Dityrosine Measurement: A Comparative Overview of Analytical Methodologies
For researchers, scientists, and professionals in drug development, the accurate quantification of L,L-Dityrosine, a key biomarker of oxidative stress, is paramount. This guide provides a comprehensive comparison of the prevalent analytical methodologies, complete with experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most suitable measurement technique.
This compound is formed via the covalent cross-linking of two tyrosine residues and its presence is implicated in a range of pathologies, including neurodegenerative diseases like Alzheimer's, and inflammatory conditions. As such, robust and reliable methods for its detection and quantification are crucial for advancing our understanding of these disease processes and for the development of novel therapeutics.
Comparative Analysis of Analytical Methods
The choice of analytical method for this compound quantification is often dictated by the required sensitivity, selectivity, and the nature of the biological matrix. The following tables summarize the key performance characteristics of HPLC-FLD and LC-MS/MS based on available literature.
| Parameter | HPLC with Fluorescence Detection (HPLC-FLD) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation by HPLC followed by detection of the natural fluorescence of dityrosine. | Separation by LC coupled with mass analysis of the parent ion and its specific fragment ions. |
| Selectivity | Good, but can be susceptible to interference from other fluorescent compounds. | Excellent, highly specific due to monitoring of specific mass transitions. |
| Sensitivity | Picomole range. | Femtomole to attomole range, generally higher than HPLC-FLD. |
| Quantitative Accuracy | Good, relies on external or internal standards. | Excellent, isotope dilution methods provide high accuracy. |
| Sample Throughput | Moderate. | Moderate to high, depending on the system. |
| Instrumentation Cost | Lower. | Higher. |
| Technical Expertise | Moderate. | High. |
Table 1. High-level comparison of HPLC-FLD and LC-MS/MS for this compound analysis.
Performance Characteristics from Literature
The following table presents a summary of reported performance metrics for this compound quantification using different analytical techniques. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | - | 140.9 nM (in cat urine) | 73 ± 2 | [1] |
| LC-MS/MS | - | - | 92 - 95.2 |
Table 2. Reported performance characteristics for this compound quantification.
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to achieving reliable and reproducible this compound measurements. Below are generalized protocols for the two primary analytical methods, based on common practices reported in the scientific literature.
Sample Preparation (Common for both HPLC-FLD and LC-MS/MS)
Given that this compound is often protein-bound, a hydrolysis step is typically required to release the free amino acid for analysis.
-
Protein Hydrolysis:
-
Samples (e.g., plasma, tissue homogenates) are subjected to acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) or enzymatic digestion (e.g., using a mixture of proteases like pronase) to break down proteins and release dityrosine.[2]
-
-
Solid-Phase Extraction (SPE):
-
The hydrolysate is then purified using SPE to remove interfering substances. A C18 cartridge is commonly used for this purpose. The sample is loaded onto the conditioned cartridge, washed, and then the dityrosine is eluted with an appropriate solvent mixture (e.g., methanol/water with a small percentage of acid).[3][4]
-
HPLC with Fluorescence Detection (HPLC-FLD)
-
Chromatographic Separation:
-
The purified sample is injected into a reverse-phase HPLC system.
-
A C18 column is typically used for separation.
-
The mobile phase often consists of a gradient of an aqueous buffer (e.g., with formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.[5]
-
-
Fluorescence Detection:
-
Quantification:
-
The concentration of dityrosine is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Similar to HPLC-FLD, a reverse-phase LC system with a C18 column is used for separation.
-
The mobile phase composition is also comparable, often consisting of an acidified aqueous phase and an organic solvent.[3]
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of dityrosine) is selected and fragmented, and a specific product ion is detected. This provides a high degree of specificity.[3][4]
-
-
Quantification:
-
For the most accurate quantification, an isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled dityrosine) is added to the sample before processing.
-
The ratio of the peak area of the endogenous dityrosine to the peak area of the internal standard is used for quantification against a calibration curve.[8]
-
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of this compound, the following diagrams have been generated using the DOT language.
References
- 1. Quantification of o,o'-dityrosine, o-nitrotyrosine, and o-tyrosine in cat urine samples by LC/ electrospray ionization-MS/MS using isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formation and characterization of crosslinks, including Tyr–Trp species, on one electron oxidation of free Tyr and Trp residues by carbonate radical a ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04051G [pubs.rsc.org]
- 6. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Confirming L,L-Dityrosine Peaks in Chromatograms
For researchers, scientists, and drug development professionals, the accurate identification of L,L-dityrosine in chromatograms is a critical step in studies related to oxidative stress, protein cross-linking, and various pathological conditions.[1][2] This guide provides a comparative overview of common analytical techniques, detailed experimental protocols, and a workflow to ensure confident identification of this compound peaks.
Dityrosine, a biomarker for oxidative protein damage, is formed through the covalent cross-linking of two tyrosine residues.[1][2][3] Its detection and quantification in biological samples can be challenging due to its low abundance and the presence of interfering substances. This guide compares the most effective methods for confirming the identity of this compound peaks, focusing on High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection and mass spectrometry.
Comparative Analysis of Analytical Methods
The choice of analytical method for confirming this compound peaks depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparison of the most widely used techniques.
| Method | Principle | Advantages | Disadvantages | Typical Sensitivity |
| HPLC with Fluorescence Detection (HPLC-FLD) | Separates dityrosine from other sample components based on its physicochemical properties. Detection is based on the native fluorescence of dityrosine. | High sensitivity and selectivity due to the specific fluorescence of dityrosine.[3] Relatively cost-effective. | Potential for interference from other fluorescent compounds. Does not provide structural information for definitive identification. | Picomole range.[4] |
| HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) | Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry for identification and quantification. | Provides structural confirmation and high specificity.[2][5] Isotope dilution methods allow for accurate quantification.[5] | Higher equipment cost and complexity. Requires expertise in mass spectrometry data analysis. | Nanogram to picogram per gram of sample.[5] |
| Amino Acid Analysis | Involves acid hydrolysis of the protein followed by separation and quantification of the resulting amino acids, including dityrosine. | Can be integrated with standard amino acid analysis workflows.[4][6] | Can be less sensitive than other methods and may require derivatization.[6][7] | Nanomole to picomole range. |
Experimental Protocols
Confident identification of this compound requires meticulous sample preparation and analysis. Below are detailed protocols for the key experimental stages.
1. Sample Preparation: Acid Hydrolysis
To release dityrosine from proteins, acid hydrolysis is a crucial first step.
-
Reagents: 6 M Hydrochloric Acid (HCl), Phenol (optional, to protect tyrosine from degradation).
-
Protocol:
-
Lyophilize the protein sample.
-
Add 6 M HCl to the sample in a hydrolysis tube. For samples with low dityrosine content, a mixture of hydrochloric acid and propionic acid can be used to improve recovery.[5]
-
Add a crystal of phenol.
-
Seal the tube under vacuum or nitrogen.
-
Hydrolyze at 110°C for 24 hours.
-
After hydrolysis, cool the sample and remove the HCl by evaporation under vacuum.
-
Reconstitute the sample in a suitable solvent for HPLC analysis.
-
2. HPLC with Fluorescence Detection (HPLC-FLD)
This method is excellent for initial screening and quantification.
-
Instrumentation: An HPLC system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column is commonly used.[4]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid) is typically employed.[4]
-
Fluorescence Detection:
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the hydrolyzed sample.
-
Run the HPLC gradient to separate the components.
-
Monitor the fluorescence at the specified wavelengths.
-
Compare the retention time of the putative dityrosine peak with that of an authentic this compound standard.
-
3. HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
For unambiguous identification and accurate quantification, HPLC-MS/MS is the gold standard.[2]
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Mass Analysis:
-
Precursor Ion (m/z): For dityrosine, the [M+H]⁺ ion is at m/z 361.1.
-
Product Ions: Characteristic fragment ions are monitored in Multiple Reaction Monitoring (MRM) or Single Reaction Monitoring (SRM) mode for quantification.[5]
-
-
Internal Standard: For accurate quantification, a stable isotope-labeled internal standard, such as 13C-labeled dityrosine, should be used.[5][10][11]
-
Procedure:
-
Develop an HPLC method as described for HPLC-FLD.
-
Optimize the mass spectrometer parameters for dityrosine detection.
-
Spike the sample with the internal standard before hydrolysis.
-
Inject the sample and acquire data in MRM or SRM mode.
-
Confirm the identity of the dityrosine peak by comparing its retention time and the ratio of its product ion transitions to that of the authentic standard.
-
Workflow for Confirmation
The following diagram illustrates a logical workflow for the confident identification of this compound peaks in chromatograms.
Caption: Workflow for this compound Peak Confirmation.
By following this structured approach, researchers can confidently identify and quantify this compound, leading to more robust and reliable data in their studies of oxidative stress and related fields. The combination of chromatographic separation with specific fluorescence and mass spectrometric detection provides a powerful toolkit for tackling the analytical challenges associated with this important biomarker.
References
- 1. Dityrosine - Wikipedia [en.wikipedia.org]
- 2. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of dityrosine in wheat flour and dough by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and analysis of dityrosine from enzyme-catalyzed oxidation of tyrosine and X-irradiated peptide and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of L,L-Dityrosine: A Step-by-Step Guide
Proper disposal of L,L-Dityrosine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is not classified as a hazardous substance, it is imperative to follow standard laboratory chemical waste procedures to mitigate any potential risks.[1][2] This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste.
I. Waste Categorization and Collection
The first step in proper disposal is to correctly categorize and collect the waste. This compound waste should be segregated into solid and liquid forms.
-
Solid Waste: This category includes unused this compound powder, as well as contaminated personal protective equipment (PPE) such as gloves, and lab supplies like weigh boats and paper towels.
-
Liquid Waste: This includes any solutions containing this compound. It is critical not to mix these solutions with other solvent waste streams unless their compatibility has been confirmed.[3]
All waste must be collected at or near the point of generation in designated and clearly labeled containers.
II. Container and Labeling Requirements
Proper containment and labeling are essential for safe storage and disposal.
| Requirement | Specification | Rationale |
| Container Type | Use chemically compatible containers, preferably plastic, with secure, leak-proof closures. | Prevents reactions between the waste and the container and avoids spills.[4][5][6] |
| Container Condition | Containers must be free from damage or deterioration. | Ensures the integrity of the containment.[6] |
| Labeling | All waste containers must be clearly labeled with "this compound Waste" and any appropriate hazard warnings. | Provides clear identification of the contents for safe handling and disposal.[4][5] |
III. Storage and Handling
Proper storage of this compound waste is critical to ensure safety within the laboratory.
-
Designated Storage Area: Chemical waste must be stored in a designated Satellite Accumulation Area (SAA).[4][5]
-
Segregation: Store this compound waste separately from incompatible materials. The Safety Data Sheet indicates incompatibility with strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
Container Management: Keep waste containers closed except when adding waste.[4][5] Do not overfill containers; leave at least one inch of headspace to allow for expansion.
IV. Disposal Procedure
All chemical waste must be disposed of through the institution's official hazardous waste management program.[3] Never dispose of chemicals down the drain or in the regular trash unless explicitly permitted by your institution's safety office.[4]
Experimental Workflow for this compound Disposal
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling L,L-Dityrosine
Researchers and scientists working with L,L-Dityrosine must adhere to stringent safety protocols to ensure personal and environmental safety. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support laboratory professionals in the safe handling of this compound.
Personal Protective Equipment (PPE)
A systematic approach to personal protective equipment is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this chemical.
| PPE Category | Specific Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles.[1][2] | Protects against airborne particles and potential splashes that could cause eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][3] | Prevents direct skin contact with the chemical, which may cause skin irritation.[1] |
| Body Protection | Laboratory coat or impervious clothing.[1][2] | Protects skin and personal clothing from spills and contamination.[1] |
| Respiratory Protection | A NIOSH- or CEN-certified respirator.[1] | Should be used when ventilation is inadequate or if dust is generated to prevent inhalation, which may cause respiratory irritation.[1] |
First Aid and Emergency Procedures
In the event of exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the necessary steps for different types of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present.[4] Separate eyelids to ensure adequate flushing and promptly seek medical attention.[4] |
| Skin Contact | Rinse skin thoroughly with large amounts of water.[4] Remove contaminated clothing and shoes and seek medical attention.[4] |
| Inhalation | Move the individual to fresh air immediately.[4] If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[4] |
| Ingestion | Wash out the mouth with water.[4] Do NOT induce vomiting and seek immediate medical attention.[4] |
Operational Plan: Step-by-Step Handling Procedure
A structured workflow is essential for minimizing risks during the handling of this compound.
Preparation:
-
Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[1]
-
Verify that all necessary PPE is available and in good condition.[1]
-
Have all required equipment, such as spatulas and weighing paper, ready to minimize handling time.[1]
Weighing and Aliquoting:
-
Perform all manipulations that could generate dust within a well-ventilated enclosure like a chemical fume hood.[1]
-
Handle the container with care to prevent dust generation.[1]
-
Use appropriate tools for transferring the substance.[1]
Dissolution (if applicable):
-
When preparing a solution, add the solid to the solvent slowly to prevent splashing.[1]
-
Ensure the container is accurately labeled with the chemical name, concentration, and date.[1]
Post-Handling:
-
Tightly close the this compound container.[1]
-
Thoroughly clean all equipment and the work surface.[1]
-
Wash hands thoroughly with soap and water.[1]
-
Properly dispose of all contaminated PPE.[1]
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is vital to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization:
-
Solid Waste: Includes unused this compound powder, contaminated gloves, weigh boats, and paper towels.[1]
-
Liquid Waste: Encompasses any solutions containing this compound.[1]
Disposal Procedures:
-
Solid Waste: Collect all solid waste in a clearly labeled, sealed container. The label should specify "this compound Waste" and include appropriate hazard warnings.[1]
-
Liquid Waste: Collect all solutions in a dedicated, sealed, and clearly labeled waste container.[1]
-
Consult Professionals: It is imperative to consult with appropriate local waste disposal experts regarding waste disposal.[3] Do not empty into drains.[3]
Caption: Interrelation of safety protocols for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
